molecular formula C18H16N2 B1232878 3,3'-(Ethane-1,1-diyl)bis(1H-indole) CAS No. 5030-91-1

3,3'-(Ethane-1,1-diyl)bis(1H-indole)

Cat. No.: B1232878
CAS No.: 5030-91-1
M. Wt: 260.3 g/mol
InChI Key: WOJBBIJJRKFKOJ-UHFFFAOYSA-N
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Description

3,3'-(Ethane-1,1-diyl)bis(1H-indole) (CAS 5030-91-1), also known as Vibrindole A, is an organic compound with the molecular formula C18H16N2 and a molecular weight of 260.33 g/mol . This bisindole derivative serves as a critical synthetic precursor in medicinal chemistry research. It is notably used in the synthesis of dimethyl 2,2'-[(2,2'-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]diacetate (DEBIC), a compound demonstrating significant dual pharmacological activity . DEBIC has been shown to exhibit potent anti-tumor properties by intercalating DNA, thereby inhibiting the proliferation of various tumor cell lines, including S180 and A549, while showing markedly lower cytotoxicity against non-tumor cells . Concurrently, DEBIC functions as an effective arterial thrombosis inhibitor by down-regulating P-selectin, a key protein in the platelet activation pathway . This dual mechanism of action makes derivatives of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) promising lead candidates for research into co-managing cancer and its associated thrombotic complications. The compound should be stored sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(1H-indol-3-yl)ethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-12,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJBBIJJRKFKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198311
Record name 1H-Indole, 3,3'-ethylidenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5030-91-1
Record name 1H-Indole, 3,3'-ethylidenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005030911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 3,3'-ethylidenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3,3'-(Ethane-1,1-diyl)bis(1H-indole)" synthesis from indole and acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) from Indole and Acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a molecule of significant interest in medicinal chemistry. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, discuss catalyst selection, and present characterization data, offering field-proven insights for successful synthesis and application.

Introduction: The Significance of Bisindoles

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and pharmaceuticals.[1][2] Bisindole compounds, characterized by two indole moieties linked by a carbon bridge, have garnered substantial attention for their diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] 3,3'-(Ethane-1,1-diyl)bis(1H-indole), also known as Vibrindole A, is a member of this important class of compounds, and its efficient synthesis is a key step towards exploring its therapeutic potential.[5]

The synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) from indole and acetaldehyde is a classic example of an electrophilic substitution reaction, a cornerstone of heterocyclic chemistry.[4][6] This guide will provide the necessary details for researchers to not only replicate this synthesis but also to understand the critical parameters that govern its success.

Reaction Mechanism: An Electrophilic Substitution Pathway

The formation of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) proceeds through a catalyst-mediated electrophilic substitution of indole with acetaldehyde. The C-3 position of the indole ring is particularly nucleophilic, making it the preferred site for electrophilic attack.[6][7] The reaction mechanism can be elucidated in the following steps:

  • Activation of the Electrophile: The reaction is initiated by the activation of the acetaldehyde carbonyl group by a catalyst, which can be a Brønsted or Lewis acid.[4] The catalyst protonates or coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: An electron-rich indole molecule then acts as a nucleophile, attacking the activated carbonyl carbon at its C-3 position. This results in the formation of an indolylcarbinol intermediate.

  • Formation of the Azafulvenium Ion: Under the acidic conditions, the hydroxyl group of the indolylcarbinol is protonated and subsequently eliminated as a water molecule. This dehydration step generates a highly reactive and resonance-stabilized azafulvenium ion intermediate.

  • Second Nucleophilic Attack: A second molecule of indole attacks the electrophilic azafulvenium ion at the C-3 position, leading to the formation of the final product, 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Reaction_Mechanism cluster_step1 Step 1: Electrophile Activation cluster_step2 Step 2: First Nucleophilic Attack cluster_step3 Step 3: Azafulvenium Ion Formation cluster_step4 Step 4: Second Nucleophilic Attack acetaldehyde Acetaldehyde activated_acetaldehyde Activated Acetaldehyde acetaldehyde->activated_acetaldehyde Activation catalyst Catalyst (H⁺ or Lewis Acid) indolylcarbinol Indolylcarbinol Intermediate activated_acetaldehyde->indolylcarbinol Nucleophilic Attack indole1 Indole azafulvenium Azafulvenium Ion indolylcarbinol->azafulvenium Dehydration (-H₂O) product 3,3'-(Ethane-1,1-diyl)bis(1H-indole) azafulvenium->product Nucleophilic Attack indole2 Indole

Reaction mechanism for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Catalyst Selection: A Critical Choice

A variety of catalysts can be employed for the synthesis of bisindoles, with the choice often depending on desired reaction conditions, yield, and environmental considerations.

Catalyst TypeExamplesKey Advantages
Brønsted Acids HCl, H₂SO₄, p-TsOHReadily available and inexpensive.
Lewis Acids ZnCl₂, FeCl₃, Ytterbium(III) triflate (Yb(OTf)₃)[8], AgOTf[1]High efficiency, mild reaction conditions.
Heterogeneous Catalysts Montmorillonite Clay K-10, ZeolitesEase of separation and potential for recyclability.
Biocatalysts α-Chymotrypsin[9][10]Green and sustainable, operates under mild conditions.

For this guide, we will focus on a protocol utilizing Ytterbium(III) triflate, a highly efficient and water-tolerant Lewis acid catalyst that promotes the reaction under mild conditions.[8]

Experimental Protocol: Ytterbium(III) Triflate Catalyzed Synthesis

This protocol provides a step-by-step methodology for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) using Ytterbium(III) triflate as a catalyst.

Materials and Reagents:

  • Indole (2 equivalents)

  • Acetaldehyde (1 equivalent)

  • Ytterbium(III) triflate (Yb(OTf)₃) (1-5 mol%)[8]

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (2 equivalents) and Ytterbium(III) triflate (1-5 mol%) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetaldehyde: Slowly add acetaldehyde (1 equivalent) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction with water or a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Experimental_Workflow start Start setup Reaction Setup: Indole, Yb(OTf)₃ in CH₂Cl₂ start->setup addition Add Acetaldehyde setup->addition monitoring Monitor by TLC addition->monitoring workup Quench and Extract monitoring->workup drying Dry and Concentrate workup->drying purification Column Chromatography drying->purification product Pure Product purification->product

Experimental workflow for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Characterization of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (br s, 2H, NH), 7.60 (d, 2H), 7.35 (d, 2H), 7.20 (t, 2H), 7.10 (t, 2H), 6.85 (s, 2H), 4.70 (q, 1H), 1.85 (d, 3H).[11]
¹³C NMR (CDCl₃, 100 MHz) δ 136.6, 126.8, 121.7, 121.5, 121.2, 119.7, 118.9, 111.1, 28.1, 21.7.[11]
Mass Spectrometry (ESI) m/z [M+H]⁺ calculated for C₁₈H₁₇N₂: 261.1386; found: 261.1388.
Infrared (IR, KBr) ν (cm⁻¹): 3415 (N-H stretching), 3055, 2925, 1618, 1456, 1338, 1093, 745.

Applications in Drug Development

The bisindole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of 3,3'-(ethane-1,1-diyl)bis(1H-indole) and other bisindoles have shown promise in a variety of therapeutic areas:

  • Anticancer Activity: Many bisindole compounds exhibit potent cytotoxic effects against various cancer cell lines.[12][13]

  • Antimicrobial Properties: The bisindole structure has been identified in compounds with significant antibacterial and antifungal activities.[3]

  • Anti-inflammatory Effects: Certain bisindoles have demonstrated the ability to modulate inflammatory pathways.[4]

  • Neuroprotective Agents: The indole core is also a key feature in molecules being investigated for the treatment of neurodegenerative diseases.[2]

The synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) provides a valuable building block for the creation of libraries of novel bisindole derivatives for screening and development of new drug candidates.

Conclusion

The synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) from indole and acetaldehyde is a robust and well-established reaction that provides access to a valuable class of biologically active molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently produce this compound for further investigation and application in drug discovery and development. The use of modern, efficient catalysts like Ytterbium(III) triflate offers a mild and effective route to this important bisindole.

References

  • A new approach for the synthesis of bisindoles through AgOTf as catalyst. (2014). PubMed Central. [Link]

  • Bisindole Compounds—Synthesis and Medicinal Properties. (2024). MDPI. [Link]

  • Ytterbium (III) triflate/Sodium Dodecyl Sulfate: A Versatile Recyclable and Water‐Tolerant Catalyst for the Synthesis of Bis(indolyl)methanes (BIMs). (2018). ResearchGate. [Link]

  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (2016). PubMed Central. [Link]

  • 3,3'-(phenylmethylene)bis(1H-indole) (3a). (2015). The Royal Society of Chemistry. [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2020). Beilstein Journals. [Link]

  • Condensation of indoles with indole aldehyde to form tris(indolyl)methanes. ResearchGate. [Link]

  • Synthesis and Chemistry of Indole. Unknown Source.
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  • Fischer indole synthesis. Wikipedia. [Link]

  • Electrophilic substitution at the indole. Química Organica.org. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2022). MDPI. [Link]

  • 3,3'-(hexane-1,1-diyl)bis(1H-indole). SpectraBase. [Link]

  • RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions. (2009). MDPI. [Link]

  • Spectroscopic Studies and Molecular docking investigation of Bis (Indolyl) Methane Interactions with Casein Nanoparticles. ResearchGate. [Link]

  • Photocatalytic Tandem Protocol for the Synthesis of Bis(indolyl)methanes using Cu-g-C3N4–Imine Decorated on TiO2 Nanoparticles under Visible Light Irradiation. (2020). ACS Publications. [Link]

  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (2016). MDPI. [Link]

  • Structure Determination of the Products from the Acid-Catalyzed Condensation of Indole with Acetone. (1996). PubMed. [Link]

  • Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Unknown Source.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Unknown Source. [Link]

  • Synthesis of 3,3′‐(arylmethylene)bis‐1H‐indole derivatives. ResearchGate. [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2014). PubMed Central. [Link]

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Unknown Source.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. [Link]

  • 3,3'-(Ethane-1,1-diyl)bis(1H-indole), 97% Purity, C18H16N2, 1 gram. CP Lab Safety. [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). PubMed Central. [Link]

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Sources

An In-Depth Technical Guide to the Physical Properties of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 3,3'-(Ethane-1,1-diyl)bis(1H-indole), also identified by its synonym 1,1-bis(3-indolyl)ethane and CAS Number 5030-91-1. This document synthesizes experimental data with established chemical principles to offer a detailed characterization of this molecule, which is of interest in medicinal chemistry and materials science. The guide covers structural, thermal, and spectroscopic properties, offering valuable insights for researchers working with this and related bis(indole) scaffolds.

Introduction

3,3'-(Ethane-1,1-diyl)bis(1H-indole) is a member of the bis(indolyl)alkane family, a class of compounds characterized by two indole moieties linked by an alkyl bridge. These structures are prevalent in various natural products and have garnered significant attention due to their diverse biological activities. The physical properties of these molecules are fundamental to understanding their behavior in both biological and chemical systems, influencing factors such as solubility, bioavailability, and reactivity. This guide aims to consolidate the available physical data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) to serve as a foundational resource for scientific and pharmaceutical development endeavors.

Molecular and Structural Properties

The fundamental molecular and structural characteristics of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) are summarized in the table below. These properties are foundational for understanding the compound's chemical behavior and for its analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₆N₂[1][2]
Molar Mass 260.33 g/mol [1][2]
Appearance White solid
CAS Number 5030-91-1[2]

The structure of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) consists of two indole rings connected at their C3 positions by an ethylidene bridge. This linkage provides a degree of conformational flexibility, allowing the indole moieties to adopt various spatial orientations.

Thermal Properties

The thermal behavior of a compound is critical for its handling, purification, and formulation. The available data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is presented below.

Melting Point

The melting point of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) has been reported to be in the range of 153-155 °C . This relatively sharp melting range suggests a crystalline solid with a well-defined lattice structure. The determination of the melting point is a standard procedure for assessing the purity of a solid compound.

Experimental Protocol: Melting Point Determination

A common method for determining the melting point is using a capillary melting point apparatus.

  • A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the apparatus.

  • The temperature is raised at a controlled rate.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Boiling Point and Thermal Stability

There is no readily available experimental data for the boiling point of 3,3'-(Ethane-1,1-diyl)bis(1H-indole). Given its relatively high molecular weight and the presence of hydrogen-bonding indole moieties, it is anticipated to have a high boiling point. It is also plausible that the compound may decompose at elevated temperatures before reaching its boiling point under atmospheric pressure. Thermal decomposition studies, such as thermogravimetric analysis (TGA), would be necessary to ascertain its thermal stability.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution, as well as its handling in laboratory settings. While specific quantitative solubility data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is not extensively reported, a qualitative assessment can be made based on the general solubility of indole derivatives and the principles of "like dissolves like".

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the N-H protons and the polarizable indole rings.
Polar Protic Methanol, EthanolModerateThese solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the indole moieties.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe overall non-polar character of the bis(indole) structure should allow for good solubility in these common organic solvents.
Aromatic Toluene, BenzeneModerateThe aromatic nature of these solvents can engage in π-π stacking interactions with the indole rings, promoting solubility.
Non-polar Aliphatic Hexanes, HeptaneLowAs highly non-polar solvents, they are unlikely to effectively solvate the more polar indole structure.
Aqueous WaterVery LowThe molecule is predominantly non-polar and lacks sufficient hydrogen bonding capability to overcome the strong cohesive forces of water.

Experimental Protocol: Qualitative Solubility Assessment

  • To approximately 1 mg of the compound in a small test tube, add 0.5 mL of the solvent to be tested.

  • Agitate the mixture at room temperature.

  • Visually observe if the solid dissolves completely.

  • If the compound dissolves, it is classified as soluble. If it does not, it is classified as insoluble. For intermediate cases, terms like "sparingly soluble" or "partially soluble" can be used.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9 (br s)Broad Singlet2HIndole N-H
~7.6 (d)Doublet2HAromatic C-H
~7.3 (d)Doublet2HAromatic C-H
~7.1 (t)Triplet2HAromatic C-H
~7.0 (t)Triplet2HAromatic C-H
~6.9 (s)Singlet2HIndole C2-H
~4.3 (q)Quartet1HMethine CH
~1.9 (d)Doublet3HMethyl CH₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~136.6Aromatic C (quaternary)
~126.5Aromatic C (quaternary)
~121.9Aromatic C-H
~121.3Aromatic C-H
~119.5Aromatic C-H
~119.1Aromatic C-H
~118.6Indole C3 (quaternary)
~111.1Aromatic C-H
~30.8Methine CH
~22.0Methyl CH₃

Diagram: NMR Workflow for Structural Elucidation

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C Spectrum transfer->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process_spectra acquire_13c->process_spectra integrate_peaks Integrate ¹H Peaks process_spectra->integrate_peaks assign_peaks Assign Chemical Shifts and Coupling Constants process_spectra->assign_peaks integrate_peaks->assign_peaks structure_confirm Confirm Structure assign_peaks->structure_confirm

Caption: A generalized workflow for acquiring and analyzing NMR data for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as absorptions corresponding to the aromatic C=C bonds of the indole rings.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchIndole N-H
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchAliphatic C-H
~1600-1450C=C StretchAromatic Ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and gaining insights into the molecular structure. For 3,3'-(Ethane-1,1-diyl)bis(1H-indole), the molecular ion peak (M⁺) would be expected at m/z 260.

A plausible fragmentation pathway would involve the cleavage of the bond between the ethylidene bridge and one of the indole rings, leading to the formation of a stable indolylmethyl cation.

Diagram: Proposed Mass Spectrometry Fragmentation

G M [M]⁺˙ m/z = 260 F1 [C₉H₈N]⁺ m/z = 130 M->F1 β-cleavage F2 [C₉H₈N]˙ M->F2 β-cleavage F3 [C₁₇H₁₃N₂]⁺ m/z = 245 M->F3 Loss of CH₃ F4 CH₃˙ F3->F4

Caption: A simplified representation of a potential fragmentation pathway for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in mass spectrometry.

Crystalline and Solid-State Properties

While no specific single-crystal X-ray diffraction data has been found for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in the available literature, the sharp melting point suggests a crystalline solid. For related bis(indolyl)methane compounds, crystal structures often reveal intermolecular hydrogen bonding between the indole N-H groups and potential π-π stacking interactions between the aromatic indole rings. These interactions are crucial in determining the packing of the molecules in the solid state and can influence physical properties such as solubility and melting point.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has compiled and presented the key physical properties of 3,3'-(Ethane-1,1-diyl)bis(1H-indole). The data on its molecular structure, thermal behavior, solubility, and spectroscopic characteristics provide a solid foundation for its use in research and development. While some physical properties such as boiling point and quantitative solubility require further experimental determination, the information provided herein serves as a valuable and authoritative resource for scientists and professionals in the fields of chemistry and drug discovery.

References

  • ChemBK. 3,3'-(Ethane-1,1-diyl)bis(1H-indole). Available from: [Link]

  • Angene Chemical. 3,3'-(Ethane-1,1-diyl)bis(1H-indole)(CAS# 5030-91-1). Available from: [Link]

  • The Royal Society of Chemistry. jc520 3,3'-(phenylmethylene)bis(1H-indole) (3a). Available from: [Link]

  • CP Lab Safety. 3,3'-(Ethane-1,1-diyl)bis(1H-indole), 97% Purity, C18H16N2, 1 gram. Available from: [Link]

Sources

"3,3'-(Ethane-1,1-diyl)bis(1H-indole)" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,3'-(Ethane-1,1-diyl)bis(1H-indole) for Advanced Research Applications

Executive Summary: This document provides a comprehensive technical overview of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a key member of the bis(indolyl)alkane family. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals.[1][2] This guide details the fundamental chemical identifiers, physicochemical properties, and spectroscopic signature of the title compound. Furthermore, it presents a validated synthetic protocol, elucidates the underlying reaction mechanism, and discusses the compound's significance and potential applications within drug discovery and life science research, grounded in the broader biological activities of its structural class.

Core Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible research. 3,3'-(Ethane-1,1-diyl)bis(1H-indole), also known in some literature as Vibrindole A, is a symmetrical molecule featuring two indole moieties linked by an ethylidene bridge at their respective C3 positions.[3] The C3 position of the indole ring is the most common site for electrophilic substitution, which dictates the primary synthetic routes to this compound.[4]

Chemical Identifiers

A consolidated list of key identifiers for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is provided below for unambiguous reference in procurement, registration, and data retrieval.

IdentifierValueSource(s)
CAS Number 5030-91-1[5][6]
IUPAC Name 3-[1-(1H-indol-3-yl)ethyl]-1H-indole[7]
Synonym Vibrindole A[3]
Molecular Formula C₁₈H₁₆N₂[5][8][9]
Molecular Weight 260.33 g/mol [7][8][9]
Canonical SMILES CC(C1=CNC2=C1C=CC=C2)C3=CNC4=C3C=CC=C4[6][9]
MDL Number MFCD30063681[9]
Physicochemical Properties

The physical properties of the compound are critical for determining appropriate handling, storage, and application conditions.

PropertyValueSource(s)
Appearance White solid[10]
Melting Point 153-155 °C[10]
Storage 2-8°C, keep dry[11]

Spectroscopic Characterization

Structural confirmation is paramount. The following data, derived from published literature, provides a detailed spectroscopic fingerprint for 3,3'-(Ethane-1,1-diyl)bis(1H-indole).[10]

  • ¹H NMR (600 MHz, CDCl₃): δ 7.75 (br, 2H, N-H), 7.63 (d, J = 7.8 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 7.22 (t, J = 7.8 Hz, 2H, Ar-H), 7.10 (t, J = 7.2 Hz, 2H, Ar-H), 6.86 (s, 2H, C2-H), 4.71 (q, J = 7.2 Hz, 1H, CH), 1.84 (d, J = 7.2 Hz, 3H, CH₃).

    • Insight: The quartet at 4.71 ppm and the doublet at 1.84 ppm are characteristic of the ethylidene (CH-CH₃) bridge, confirming the core structure. The singlet at 6.86 ppm is indicative of the protons at the C2 position of the two equivalent indole rings.

  • ¹³C NMR (100 MHz, CDCl₃): δ 136.56, 126.83, 121.69, 121.53, 121.19, 119.66, 118.94, 111.05, 28.11, 21.69.

    • Insight: The spectrum shows 10 distinct signals for the 18-carbon structure, reflecting the molecule's symmetry. The upfield signals at 28.11 and 21.69 ppm correspond to the aliphatic carbons of the ethylidene bridge.

  • Infrared (IR, KBr): 2958, 2866, 1624, 1548, 1454, 1337, 1220, 1095, 1013 cm⁻¹.

    • Insight: The broad peak around 2958 cm⁻¹ likely corresponds to the N-H stretch. The peaks in the 1450-1650 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic indole rings.

  • High-Resolution Mass Spectrometry (HRMS-ESI): m/z [M+Na]⁺ calculated for C₁₈H₁₆N₂Na: 283.1206; found: 283.1209.

    • Insight: The high accuracy of the measured mass provides definitive confirmation of the elemental composition (C₁₈H₁₆N₂).

Synthesis and Mechanistic Pathway

The synthesis of bis(indolyl)alkanes is a cornerstone reaction in heterocyclic chemistry, typically proceeding via an acid-catalyzed electrophilic substitution of indole with a corresponding aldehyde or ketone.[12] For the title compound, the reaction involves the condensation of two equivalents of indole with one equivalent of acetaldehyde.

General Synthetic Workflow

The workflow involves the catalyzed reaction of starting materials, followed by workup and purification to yield the final product.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis A Indole (2 eq.) E Mixing & Stirring (e.g., Sonication, RT) A->E B Acetaldehyde (1 eq.) B->E C Acid Catalyst (e.g., Taurine, Lewis Acid) C->E D Solvent (e.g., Water, or Solvent-Free) D->E F Reaction Monitoring (TLC) E->F G Quenching & Extraction F->G H Silica Gel Column Chromatography G->H I Product Characterization (NMR, MS, MP) H->I J Final Product: 3,3'-(Ethane-1,1-diyl)bis(1H-indole) I->J

Caption: General workflow for synthesizing 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Detailed Experimental Protocol

This protocol is adapted from established green chemistry methods for the synthesis of related bis(indolyl)methanes.[3]

  • Reagent Preparation: In a 50 mL round-bottom flask, combine indole (2.0 mmol, 234 mg) and a catalytic amount of an acid catalyst (e.g., taurine, 0.2 mmol, 25 mg).

  • Solvent Addition: Add water (10 mL) to the flask. The use of water as a solvent represents an environmentally benign approach.[3]

  • Reactant Addition: To the stirred suspension, add acetaldehyde (1.0 mmol, 44 mg or ~56 µL) dropwise at room temperature.

  • Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) to facilitate the reaction. Alternatively, sonication can be employed to enhance reaction rates.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as Petroleum ether/Ethyl acetate (3:1).[13] The disappearance of the indole spot indicates reaction completion.

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to afford the pure product as a white solid.[13]

Plausible Reaction Mechanism

The reaction proceeds through a sequence of acid-catalyzed electrophilic substitution steps.

G A Acetaldehyde + H⁺ B Activated Electrophile [CH₃-CH=OH]⁺ A->B Protonation D Intermediate Adduct B->D C Indole (Nucleophile) C->B Nucleophilic Attack E Azafulvenium Ion (after dehydration) D->E - H₂O G Final Product (after deprotonation) E->G F Second Indole (Nucleophile) F->E Nucleophilic Attack

Caption: Plausible mechanism for the acid-catalyzed synthesis of the title compound.

Causality of Experimental Choices:

  • Acid Catalyst: The carbonyl oxygen of acetaldehyde is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the electron-rich indole ring.

  • Indole as Nucleophile: The C3 position of the indole ring is highly nucleophilic and readily attacks the activated aldehyde.

  • Dehydration Step: The intermediate alcohol adduct is unstable under acidic conditions and rapidly dehydrates to form a resonance-stabilized azafulvenium ion. This ion is a potent electrophile that is then attacked by a second molecule of indole to form the final product.

Relevance and Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities.[1] Bis(indolyl)methanes (BIMs) and their derivatives are known to exhibit potent biological effects.

The Indole Scaffold in Therapeutics

Indole derivatives are central to modern drug discovery, with applications spanning oncology, infectious diseases, and neurodegenerative disorders.[1][2] Their structural versatility allows for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Biological Potential of Bis(indolyl)alkanes

The broader class of BIMs, to which 3,3'-(ethane-1,1-diyl)bis(1H-indole) belongs, has demonstrated significant therapeutic potential:

  • Anticancer Activity: Many BIMs, most notably 3,3'-diindolylmethane (DIM), exhibit antineoplastic properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[14][15] They have been studied for their potential in treating breast, prostate, and colon cancers.[15]

  • Antimicrobial and Antiviral Effects: The bis-indole framework has been identified in natural products with antibacterial and antifungal properties.[12]

  • Anti-inflammatory and Antioxidant Action: The ability of the indole N-H group to act as a hydrogen bond donor and the aromatic system to scavenge free radicals contribute to the anti-inflammatory and antioxidant activities observed in this class of compounds.[15]

G cluster_0 Potential Research Areas A Core Scaffold: 3,3'-(Ethane-1,1-diyl)bis(1H-indole) B Anticancer Drug Discovery A->B Lead Compound for Kinase Inhibitors C Anti-Infective Agent Development A->C Scaffold for Novel Antibiotics D Anti-Inflammatory Research A->D Modulation of Inflammatory Pathways E Materials Science A->E Building Block for Functional Polymers

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Crystal structure of "3,3'-(Ethane-1,1-diyl)bis(1H-indole)" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3'-(ethane-1,1-diyl)bis(1H-indole) scaffold, a core structure in the broader class of bis(indolyl)methanes (BIMs), is of significant interest in medicinal chemistry. Its prevalence in natural products and synthetic compounds with diverse biological activities underscores the importance of understanding its three-dimensional architecture.[1][2] This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) derivatives. By elucidating the intricacies of their molecular geometry, intermolecular interactions, and packing arrangements, we aim to provide researchers and drug development professionals with the foundational knowledge to rationally design novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Bis(indole) Moiety

The indole nucleus is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged" scaffold in drug discovery. When two indole rings are linked, as in the case of 3,3'-(ethane-1,1-diyl)bis(1H-indole) and its derivatives, the resulting molecules often exhibit enhanced or entirely new biological profiles. These compounds have been reported to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][4]

The therapeutic potential of these molecules is intimately linked to their three-dimensional structure. The spatial arrangement of the indole rings, the nature of the substituents, and the resulting intermolecular interactions dictate how these molecules bind to their biological targets. Therefore, a thorough understanding of their crystal structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent and selective therapeutic agents.

Synthesis and Crystallization of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Derivatives

The synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) derivatives and related bis(indolyl)methanes is typically achieved through the electrophilic substitution of indoles with aldehydes or ketones. This reaction is often catalyzed by protic or Lewis acids.[5][6]

A general synthetic scheme is presented below:

G cluster_0 General Synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Derivatives 2 Indole 2 Indole Reaction Reaction 2 Indole->Reaction 2 equivalents Product 3,3'-(Alkyl/Aryl-methylene)bis(1H-indole) Reaction->Product Acid Catalyst Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Reaction

Caption: General reaction scheme for the synthesis of bis(indolyl)methanes.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of a 3,3'-(arylmethylene)bis(1H-indole) derivative, adapted from methodologies described in the literature.[6][7]

Materials:

  • Indole (2.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Catalyst (e.g., triethylborane, taurine)[4][5]

  • Solvent (e.g., water, acetonitrile)[4][6]

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole (2.0 mmol) in the chosen solvent, add the aromatic aldehyde (1.0 mmol) and the catalyst.

  • Stir the reaction mixture at room temperature or under gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3,3'-(arylmethylene)bis(1H-indole) derivative.

Crystallization: Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a commonly employed technique.

Protocol for Crystallization by Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate, chloroform-methanol) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed in a vibration-free environment at room temperature.

  • Monitor the vial for the formation of single crystals over several days to weeks.

In-depth Crystal Structure Analysis

Molecular Geometry and Conformation

The central sp³-hybridized carbon atom linking the two indole rings allows for considerable conformational flexibility. The two indole rings are generally not coplanar. The dihedral angle between the mean planes of the two indole ring systems is a key conformational parameter and can vary significantly depending on the substituents on the indole rings and the bridging carbon atom. For instance, in dimethyl 3,3'-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate), the dihedral angle between the two indole planes is 84.0(5)°.[9]

The bond lengths and angles within the indole rings are typically within the expected ranges. The nitrogen atoms of the indole rings are sp²-hybridized.[11] The substituents on the indole rings can influence the planarity of the ring system.

G cluster_0 Key Structural Features A Molecular Geometry (Bond lengths, angles) B Conformation (Dihedral angles) A->B C Intermolecular Interactions (H-bonding, π-π stacking) B->C D Crystal Packing C->D

Caption: Key aspects of crystal structure analysis for bis(indole) derivatives.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of these derivatives is predominantly governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking.

  • Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor. In the solid state, these N-H groups often form hydrogen bonds with suitable acceptors, such as oxygen atoms from carboxylate groups or solvent molecules.[9][10] These hydrogen bonds can link molecules into dimers, chains, or more complex three-dimensional networks. For example, in the crystal structure of dimethyl 3,3'-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate), pairs of N—H⋯O hydrogen bonds link the molecules into inversion dimers.[9]

  • π-π Stacking: The electron-rich indole rings are prone to π-π stacking interactions. These interactions, although weaker than hydrogen bonds, play a significant role in the overall stability of the crystal lattice. The geometry of these interactions (e.g., face-to-face, offset) can vary.

  • C-H⋯π Interactions: Weak C-H⋯π interactions, where a C-H bond acts as a weak acid and interacts with the π-system of an indole ring, are also commonly observed and contribute to the stability of the crystal packing.[11][12]

The interplay of these non-covalent interactions results in a specific supramolecular architecture for each derivative, which can have implications for its physical properties, such as solubility and melting point, as well as its biological activity.

Tabulated Crystallographic Data

The following table summarizes key crystallographic parameters for a representative 3,3'-(arylmethylene)bis(1H-indole) derivative to provide a quantitative perspective on its crystal structure.

ParameterDimethyl 3,3'-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate)[9]
Chemical FormulaC₂₇H₂₁FN₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(3)
b (Å)10.123(2)
c (Å)18.234(4)
β (°)105.12(3)
V (ų)2198.1(8)
Z4
Dihedral Angle (Indole-Indole)84.0(5)°
Key H-bondsN—H⋯O

Structure-Activity Relationship (SAR)

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of 3,3'-(ethane-1,1-diyl)bis(1H-indole) derivatives. The conformation of the molecule, for instance, determines the spatial presentation of its pharmacophoric features to a biological target.

Studies on various bis-indole derivatives have shown that specific structural features are required for their biological activity.[13] For example, in a series of novel bis-indole inhibitors of bacterial transcription initiation complex formation, SAR studies identified the key structural elements necessary for their antibacterial activity.[13] The three-dimensional arrangement of the indole rings and their substituents, as determined by the dihedral angles and the nature of the linker, can significantly impact the binding affinity to the target protein.

The insights gained from crystal structures can guide the design of new derivatives with improved activity, selectivity, and pharmacokinetic properties. For example, by understanding the hydrogen bonding patterns, one could introduce or modify functional groups to enhance target binding or improve solubility.

Conclusion

The crystal structure of 3,3'-(ethane-1,1-diyl)bis(1H-indole) derivatives provides a wealth of information that is critical for the advancement of medicinal chemistry and drug discovery. The synthesis of these compounds is well-established, and their crystallization allows for detailed analysis of their three-dimensional architecture. The interplay of molecular conformation and a network of non-covalent interactions dictates their supramolecular assembly and, ultimately, their biological function. This guide has provided a comprehensive overview of the key structural features of this important class of molecules, with the aim of empowering researchers to leverage this knowledge in the design of next-generation therapeutics.

References

  • Synthesis and crystal structures of some bis(3-methyl-1H-indol-2-yl)(salicyl)methanes. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 1), 65–69. [Link]

  • Synthesis and Structures of Bis(indolyl)-Coordinated Titanium Dichlorido Complexes and Their Catalytic Application in the Cyclotrimerization of Alkynes. (2021). Organometallics, 40(16), 2729–2738. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Bis(indolyl)methanes Catalyzed by Triethylborane. (2015). ChemInform, 46(36). [Link]

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  • Photocatalytic Tandem Protocol for the Synthesis of Bis(indolyl)methanes using Cu-g-C3N4–Imine Decorated on TiO2 Nanoparticles under Visible Light Irradiation. (2021). ACS Omega, 6(35), 22815–22826. [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). ACS Omega, 7(12), 10428–10437. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

  • Synthesis of 3,3′‐(arylmethylene)bis‐1H‐indole derivatives. (n.d.). ResearchGate. [Link]

  • Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole, 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform monosolvate. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1481–1487. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

  • (PDF) 3,3-Bis(1H-indol-3-yl)indolin-2-one. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(9), o3122-o3123. [Link]

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  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules, 29(14), 3333. [Link]

  • Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 923–927. [Link]

  • Crystal structure of dimethyl 3,3′-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate). (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3119. [Link]

  • Synthesis and crystal structures of some bis(3-methyl-1H-indol-2-yl)(salicyl)methanes. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 1), 65–69. [Link]

  • 1,1'-(Ethane-1,2-diyl)bis(indoline-2,3-dione). (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2569. [Link]

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The Pervasive Indole Dimer: A Technical Guide to the Natural Sources of Bis(indolyl)alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bis(indolyl)alkanes, a diverse class of natural products characterized by two indole moieties linked by a short alkyl chain, have garnered significant attention in the scientific community for their wide array of potent biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and antioxidant effects. This in-depth technical guide provides a comprehensive overview of the natural sources of these valuable compounds, detailing their origins in terrestrial and marine flora, fauna, and microorganisms. We will explore the biosynthetic pathways leading to their formation, provide detailed protocols for their extraction and isolation, and summarize their known biological activities, offering a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of the Bis(indolyl) Scaffold

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When two of these indole units are linked, a new class of compounds, the bis(indolyl)alkanes, emerges, often with enhanced or entirely new biological properties compared to their monomeric precursors.[2] This structural motif is found in a remarkable variety of natural products, from the well-known diindolylmethane (DIM) derived from cruciferous vegetables to complex alkaloids isolated from deep-sea sponges.[3][4] The inherent bioactivity of these compounds has made them a focal point for drug discovery efforts, with many exhibiting promising therapeutic potential.

A World of Sources: The Natural Occurrence of Bis(indolyl)alkanes

Bis(indolyl)alkanes are biosynthesized by a wide range of organisms, a testament to the versatility of the indole scaffold in natural product synthesis. These sources can be broadly categorized into terrestrial plants, marine organisms, and microorganisms.

Terrestrial Kingdom: From Cruciferous Vegetables to Medicinal Plants

The most widely recognized terrestrial source of bis(indolyl)alkanes is the Brassica genus of vegetables, which includes broccoli, cabbage, and cauliflower.[4] These plants produce glucobrassicin, a glucosinolate that, upon enzymatic hydrolysis by myrosinase during crushing or digestion, yields indole-3-carbinol (I3C). In the acidic environment of the stomach, I3C undergoes a condensation reaction to form a variety of oligomeric products, with 3,3'-diindolylmethane (DIM) being a major and stable product.[4]

Beyond the well-studied Brassica genus, bis(indole) alkaloids have also been isolated from other medicinal plants. The genus Alstonia, known for its use in traditional medicine, produces a variety of complex bisindole alkaloids.[5][6] These are typically formed through the dimerization of two different monomeric indole alkaloids, resulting in structurally intricate molecules with potent biological activities.[5]

The Marine Realm: A Treasure Trove of Complex Bis(indolyl) Alkaloids

The marine environment is a particularly rich source of structurally diverse and biologically active bis(indolyl)alkanes.[7] Marine invertebrates, especially sponges and tunicates, are prolific producers of these compounds.

  • Sponges: Sponges of the genera Spongosorites and Topsentia are well-known for producing bis(indole) alkaloids of the topsentin and hamacanthin classes.[8][9] These compounds feature two indole moieties linked by a central imidazole or pyrazinone ring system, respectively.[8][10] Examples include topsentin, bromotopsentin, hamacanthin A, and hamacanthin B.[10][11]

  • Tunicates: Marine tunicates have also yielded unique bis(indolyl)alkaloids. For instance, trisindoline, an indole trimer with antibiotic properties, was first isolated from a Vibrio sp. bacterium associated with the marine sponge Hyrtios altum.[12][13]

Microbial Factories: The Role of Bacteria and Fungi

Microorganisms, both marine and terrestrial, are significant producers of bis(indolyl)alkanes. Their rapid growth and amenability to fermentation make them attractive sources for the sustainable production of these compounds.

  • Bacteria: Marine bacteria, particularly those associated with sponges and other invertebrates, are a prolific source. Species of Vibrio and Streptomyces have been shown to produce a variety of bis(indolyl)alkaloids, including trisindoline and chlorinated derivatives with potent antibacterial and cytotoxic activities.[12][13][14] Terrestrial Streptomyces species also produce indole-containing compounds, highlighting their biosynthetic capacity.[15]

  • Fungi: Both terrestrial and marine-derived fungi have been found to produce bis(indole) alkaloids. For example, fungi of the genus Neosartorya have been shown to produce fellutamine A and its epoxide derivative.[13][16] Endophytic fungi, which live within plant tissues, are another promising source of bioactive alkaloids.[15]

Biosynthesis: Nature's Strategy for Constructing Bis(indolyl)alkanes

The biosynthesis of bis(indolyl)alkanes universally originates from the amino acid L-tryptophan .[17][18] The indole ring of tryptophan serves as the fundamental building block, which is then elaborated and dimerized through a series of enzymatic reactions. While the precise pathways can vary between organisms and compound classes, a general biosynthetic logic can be outlined.

The Central Role of Tryptophan

Tryptophan is the biogenetic precursor for the vast majority of indole alkaloids.[17] The initial steps often involve modifications to the tryptophan molecule, such as decarboxylation to form tryptamine or oxidative deamination to yield indole-3-pyruvic acid. These modified indole units then serve as the substrates for subsequent condensation and cyclization reactions.

Key Enzymatic Transformations

Several key enzymatic reactions are involved in the construction of the bis(indolyl) scaffold. These can include:

  • Condensation Reactions: The formation of the linker between the two indole moieties often involves a condensation reaction. For example, the acid-catalyzed condensation of two molecules of indole-3-carbinol to form DIM is a non-enzymatic example that mimics a likely biosynthetic step.[4] In many organisms, this process is likely enzyme-mediated to ensure specificity.

  • Oxidative Coupling: In the biosynthesis of more complex bis(indole) alkaloids, oxidative coupling reactions catalyzed by enzymes such as cytochrome P450 monooxygenases can lead to the formation of carbon-carbon or carbon-nitrogen bonds between two indole units.

  • Prenylation: Prenyltransferases are enzymes that can attach isoprene units to the indole nucleus, further diversifying the structures of bis(indolyl)alkanes.[6]

The following diagram illustrates a generalized biosynthetic pathway leading to simple bis(indolyl)methanes.

Bis(indolyl)alkane Biosynthesis cluster_enzymes Enzymatic Steps tryptophan L-Tryptophan i3c Indole-3-Carbinol tryptophan->i3c Myrosinase (in plants) Enzymatic Dimerization Enzymatic Dimerization tryptophan->Enzymatic Dimerization Various Enzymes dim Diindolylmethane (DIM) i3c->dim Acid-catalyzed condensation Enzymatic Dimerization->dim e.g., Lipase

Caption: Generalized biosynthesis of DIM.

From Source to Sample: Extraction and Isolation Protocols

The successful isolation of bis(indolyl)alkanes from their natural sources is a critical step in their study. The choice of extraction and purification methods depends heavily on the source material and the chemical properties of the target compounds.

Extraction from Marine Sponges (e.g., Spongosorites sp.)

Objective: To extract and isolate bis(indole) alkaloids of the topsentin and hamacanthin classes.

Methodology:

  • Sample Preparation: Lyophilize the fresh or frozen sponge material and grind it into a fine powder.

  • Extraction:

    • Perform an exhaustive extraction of the powdered sponge material with methanol (MeOH) at room temperature.[5][9]

    • Filter the extract and concentrate under reduced pressure to obtain a crude MeOH extract.

  • Solvent Partitioning:

    • Suspend the crude MeOH extract in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate (EtOAc) or dichloromethane (DCM)).

    • Separate the layers and collect the organic phase, which will contain the less polar bis(indole) alkaloids.

    • Concentrate the organic phase to yield a partitioned extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the partitioned extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane to EtOAc to MeOH).[19]

    • Reversed-Phase HPLC: Further purify the fractions containing the target compounds using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile or water/methanol gradient.[20]

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to track the desired compounds.

Extraction from Terrestrial Plants (e.g., Brassica oleracea - Broccoli)

Objective: To extract and isolate diindolylmethane (DIM).

Methodology:

  • Sample Preparation:

    • Homogenize fresh broccoli florets and stems in a blender.

    • Alternatively, freeze-dry the plant material and grind it into a fine powder for more efficient extraction.[21][22]

  • Extraction:

    • Macerate the homogenized or powdered plant material in 80% methanol (MeOH) at room temperature with occasional swirling.[21][22]

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the plant residue to ensure complete extraction.

  • Purification:

    • Concentrate the combined methanolic extracts under reduced pressure.

    • The resulting crude extract can be further purified by silica gel column chromatography using a hexane:ethyl acetate solvent system.[2]

    • Preparative thin-layer chromatography (TLC) can also be employed for small-scale purification.[2]

Extraction from Microbial Cultures (e.g., Streptomyces sp.)

Objective: To extract and isolate bis(indolyl)alkanes from a liquid fermentation culture.

Methodology:

  • Fermentation: Culture the Streptomyces strain in a suitable liquid medium (e.g., ISP 1 broth) under optimal growth conditions (temperature, pH, agitation).[10][23]

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.[10]

    • Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate (EtOAc).[19][24]

    • Extract the mycelial biomass separately with a polar solvent like acetone or methanol.[10]

  • Purification:

    • Combine the organic extracts and concentrate under reduced pressure.

    • Subject the crude extract to a series of chromatographic steps, which may include silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and reversed-phase HPLC, to isolate the pure bis(indolyl)alkanes.[24]

Extraction Workflow start Natural Source (Plant, Sponge, Microbe) extraction Solvent Extraction (e.g., MeOH, EtOAc) start->extraction partition Solvent Partitioning extraction->partition column_chrom Column Chromatography (e.g., Silica Gel) partition->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc pure_compound Pure Bis(indolyl)alkane hplc->pure_compound

Caption: General extraction and isolation workflow.

Characterization: Unveiling the Molecular Structure

The structural elucidation of isolated bis(indolyl)alkanes relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of atoms within the molecule.[12][25][26] The characteristic signals of the indole protons and carbons are key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular formula of the compound.[12][25] Tandem MS (MS/MS) experiments can be used to fragment the molecule and provide further structural information.[27]

  • Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the chromophores and functional groups present in the molecule, respectively.[12]

A Spectrum of Bioactivity: Therapeutic Potential of Bis(indolyl)alkanes

Bis(indolyl)alkanes exhibit a broad range of biological activities, making them attractive candidates for drug development.

Compound Class/NameNatural Source(s)Reported Biological ActivityQuantitative Data (IC₅₀/MIC)
Diindolylmethane (DIM) Brassica vegetables (e.g., broccoli, cabbage)[4]Anticancer, anti-inflammatory, estrogen metabolism modulation[4]Varies depending on cell line and assay
Topsentins (e.g., Topsentin, Bromotopsentin)Marine sponges (Topsentia genitrix, Spongosorites sp.)[12][25]Anticancer, antimicrobial, anti-inflammatory[2][14][23]IC₅₀ against P388 murine leukemia cells: ~3-20 µg/mL[23]
Hamacanthins (e.g., Hamacanthin A, Hamacanthin B)Marine sponges (Hamacantha sp., Spongosorites sp.)[9][10]Antifungal, antibacterial, cytotoxic[9][10]MIC against Candida albicans and Cryptococcus neoformans[10]
Trisindoline Marine bacterium (Vibrio sp.)[12][13]Antibiotic[13]Not specified
Chlorinated bis-indole alkaloids Marine bacterium (Streptomyces sp.)[14]Antibacterial (against MRSA), cytotoxic[14]MIC against MRSA: 1-2 µg/mL; IC₅₀ against various cancer cell lines: 3.1-11.2 µM[14]
Nortopsentins Marine sponges (Spongosorites ruetzleri)[11]Anticancer, antifungal[11]IC₅₀ against P388 murine leukemia cells: 1.7-7.8 µg/mL[11]

Future Directions and Conclusion

The study of naturally occurring bis(indolyl)alkanes is a vibrant and promising field of research. The vast biodiversity of our planet, particularly in underexplored environments like the deep sea, undoubtedly holds a wealth of novel bis(indolyl) structures waiting to be discovered. Future research should focus on:

  • Exploring new ecological niches: Investigating novel organisms from unique environments for the production of new bis(indolyl)alkanes.

  • Metabolic engineering: Utilizing synthetic biology tools to engineer microorganisms for the overproduction of known bis(indolyl)alkanes or the generation of novel derivatives.[28]

  • Elucidating biosynthetic pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of these compounds will enable their chemoenzymatic synthesis and the creation of new analogues.[18]

References

  • Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Topsentins, new toxic bis-indole alkaloids from the marine sponge Topsentia genitrixl. (n.d.). KRISTIN BARTIK, JEAN-CLAUDE BRAEKMAN , D. Retrieved from [Link]

  • Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development. (2024, February 21). MDPI. Retrieved from [Link]

  • Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the Genus Neosartorya. (2022, April 6). National Center for Biotechnology Information. Retrieved from [Link]

  • Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Total synthesis of hamacanthin B class marine bisindole alkaloids. (2020, May 6). ResearchGate. Retrieved from [Link]

  • The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade. (2022, October 12). Dove Press. Retrieved from [Link]

  • Bisindole alkaloids of the topsentin and hamacanthin classes from a marine sponge Spongosorites sp. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. (2025, October 15). ResearchGate. Retrieved from [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022, March 16). ACS Omega. Retrieved from [Link]

  • Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide. (2019, September 23). National Center for Biotechnology Information. Retrieved from [Link]

  • A developmental gradient reveals biosynthetic pathways to eukaryotic toxins in monocot geophytes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • Total synthesis of hamacanthin B class marine bisindole alkaloids. (n.d.). J-GLOBAL. Retrieved from [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Bisindole Alkaloids of the Topsentin and Hamacanthin Classes from a Marine Sponge Spongosorites sp. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge. (n.d.). MDPI. Retrieved from [Link]

  • Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Bis-Indole Alkaloids Isolated from the Sponge Spongosorites calcicola Disrupt Cell Membranes of MRSA. (2022, February 11). PubMed. Retrieved from [Link]

  • Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids. (2020, May 28). PubMed. Retrieved from [Link]

  • Monoindole Alkaloids from a Marine Sponge Spongosorites sp. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (2016, February 6). Semantic Scholar. Retrieved from [Link]

  • Total synthesis of marine sponge bis(indole) alkaloids of the topsentin class. (n.d.). PubMed. Retrieved from [Link]

  • Half-maximal inhibition concentration (IC50) values for marine... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge. (2020, December 23). PubMed. Retrieved from [Link]

  • The synthesis of topsentin (53). (n.d.). ResearchGate. Retrieved from [Link]

  • Fungi Bioactive Metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Topsentin-A, A Bisindole Alkaloid of the Marine Sponge Topsentia genitrix. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Biosynthesis of Indole alkaloids. (2021, September 3). YouTube. Retrieved from [Link]

  • Bioactive alkaloids in vertically transmitted fungal endophytes. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Engineering biosynthetic enzymes for industrial natural product synthesis. (2020, May 4). Royal Society of Chemistry. Retrieved from [Link]

  • Biosynthesis of Fungal Indole Alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Total Synthesis of Marine Sponge Bis(indole) Alkaloids of the Topsentin Class. (2025, August 6). ResearchGate. Retrieved from [Link]

  • QUALITATIVE ANALYSIS OF CRUCIFEROUS VEGETABLE EXTRACTS USEFUL FOR ESTROGEN METABOLISM FOR DIINDOLYLMETHANE (DIM). (2023, May 10). bioRxiv. Retrieved from [Link]

  • Qualitative Analysis of Cruciferous Vegetable Extracts Useful for Estrogen Metabolism for Diindolylmethane (DIM). (n.d.). Opast Publishing Group. Retrieved from [Link]

  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells. (2020, January 29). PubMed. Retrieved from [Link]

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A Comprehensive Technical Guide to 3,3'-(Ethane-1,1-diyl)bis(1H-indole): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a significant member of the bis(indolyl)methane (BIM) family. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of its chemical properties, synthesis, characterization, and burgeoning therapeutic applications.

Introduction: The Significance of Bis(indolyl)methanes

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents[1][2]. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point of drug discovery efforts for decades[2]. Within this vast chemical space, bis(indolyl)methanes (BIMs) have emerged as a particularly promising class of compounds. These molecules, characterized by two indole units linked by a methylene or substituted methylene bridge, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties[3][4].

3,3'-(Ethane-1,1-diyl)bis(1H-indole), the subject of this guide, is a notable example of a BIM. It is also known as vibrindole A, a naturally occurring alkaloid. Its structure and potential for chemical modification make it an attractive candidate for the development of novel therapeutics.

Chemical Nomenclature and Structural Elucidation

The formal identification of a chemical entity is paramount for scientific communication and reproducibility. This section delineates the nomenclature and structural features of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

IUPAC Name and Synonyms

The systematic name for this compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3,3'-(Ethane-1,1-diyl)bis(1H-indole) .

Common synonyms and identifiers include:

  • Vibrindole A

  • CAS Number: 5030-91-1[5][6][7][8]

Molecular Structure and Properties

The chemical structure consists of two indole rings connected at their C3 positions by an ethane-1,1-diyl group.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC18H16N2[5]
Molecular Weight260.34 g/mol [6]
AppearanceWhite solid[9]
Melting Point153-155 °C[9]

Synthesis and Characterization

The synthesis of BIMs is typically achieved through the electrophilic substitution reaction of indoles with aldehydes or ketones, often under acidic conditions.[3][10][11] This section outlines a general, yet robust, protocol for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and the analytical techniques for its characterization.

Synthetic Pathway

The synthesis involves the reaction of two equivalents of indole with one equivalent of acetaldehyde. The reaction is catalyzed by a protic or Lewis acid.

G cluster_reactants Reactants indole1 Indole indole2 Indole acetaldehyde Acetaldehyde intermediate Intermediate Carbocation acetaldehyde->intermediate + H+ catalyst Acid Catalyst (e.g., H+) catalyst->acetaldehyde product 3,3'-(Ethane-1,1-diyl)bis(1H-indole) intermediate->product + 2x Indole - H+

Caption: General reaction scheme for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Experimental Protocol
  • Reaction Setup: To a solution of indole (2.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add acetaldehyde (1.0 mmol).

  • Catalyst Addition: Introduce a catalytic amount of a suitable acid (e.g., hydrochloric acid, lanthanum triflate) to the reaction mixture.[12]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is quenched with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization Data

The identity and purity of the synthesized compound are confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

TechniqueObserved Data
¹H NMR (600 MHz, CDCl₃)δ 7.75 (br, 2H), 7.63 (d, J = 7.8 Hz, 2H), 7.34 (d, J = 8.4 Hz, 2H), 7.22 (t, J = 7.8 Hz, 2H), 7.10 (t, J = 7.2 Hz, 2H), 6.86 (s, 2H), 4.71 (q, J = 7.2 Hz, 1H), 1.84 (d, J = 7.2 Hz, 3H)[9]
¹³C NMR (100 MHz, CDCl₃)δ 136.56, 126.83, 121.69, 121.53, 121.19, 119.66, 118.94, 111.05, 28.11, 21.69[9]
Mass Spec (ESI) m/z [M+H]⁺ calculated for C₁₈H₁₇N₂: 261.1386; found: 261.1388

Therapeutic Applications and Biological Activity

The indole nucleus is a cornerstone in the development of drugs targeting a multitude of diseases.[2] BIMs, including 3,3'-(Ethane-1,1-diyl)bis(1H-indole), have demonstrated significant potential in various therapeutic areas, particularly in oncology.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of BIMs.[3][4][13] These compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.[12] For instance, certain substituted bis-indoles have been shown to arrest the cell cycle in the G2/M phase and increase the levels of tumor suppressor proteins like p53.[14]

G BIM 3,3'-(Ethane-1,1-diyl)bis(1H-indole) p53 p53 Upregulation BIM->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax CellCycle Cell Cycle Arrest (G2/M) p21->CellCycle Apoptosis Apoptosis Bax->Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of anticancer activity for some bis-indole derivatives.

Antimicrobial and Anti-inflammatory Potential

The bis-indole scaffold has also been investigated for its antimicrobial and anti-inflammatory activities.[3][13] Some derivatives have shown efficacy against various bacterial and fungal strains.[13] The anti-inflammatory effects are thought to be mediated, in part, by the inhibition of pro-inflammatory cytokines.

Future Directions and Conclusion

3,3'-(Ethane-1,1-diyl)bis(1H-indole) and its analogs represent a fertile ground for drug discovery and development. The synthetic accessibility of the bis-indole core allows for the creation of diverse chemical libraries for screening against various therapeutic targets. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring their efficacy in preclinical and clinical settings. The versatility of the indole scaffold, combined with the demonstrated biological activities of BIMs, positions this class of compounds as a valuable asset in the ongoing quest for novel and effective therapies.

References

  • The Royal Society of Chemistry. jc520 3,3'-(phenylmethylene)bis(1H-indole) (3a).
  • ResearchGate. Synthesis of 3,3′‐(arylmethylene)bis‐1H‐indole derivatives.
  • De Gruyter. Tungstic acid-catalyzed synthesis of 3,3-bis (1H-indol-3-yl)indolin-2-one derivatives. Heterocyclic Communications. 2013;19(6).
  • A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions.
  • Sigma-Aldrich. 3,3'-(Ethane-1,1-diyl)bis(1H-indole).
  • ChemBK. 3,3'-(Ethane-1,1-diyl)bis(1H-indole).
  • Merck. 3,3'-(Ethane-1,1-diyl)bis(1H-indole).
  • MySkinRecipes. 3,3'-(Ethane-1,1-diyl)bis(1H-indole).
  • ResearchGate. Synthesis, Characterization Studies of a Novel Indole Derivative: 3, 3'-[(5-methylthiophen-2-yl) methanediyl]bis (1H-indole) | Request PDF.
  • ResearchGate. A New Homogeneous Catalyst for the Synthesis of 3,3′‐Bis(indolyl)methanes: Collective Synthesis of Arundine, Turbomycin B, Arsindoline A, and Tris(1H‐Indol‐3‐yl)methane.
  • PubChem. 1,1,1-Tris(3-indolyl)methane | C25H19N3 | CID 254323.
  • BLDpharm. 5030-91-1|3,3'-(Ethane-1,1-diyl)bis(1H-indole).
  • PMC. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. 2022.
  • Angene Chemical. 3,3'-(Ethane-1,1-diyl)bis(1H-indole)(CAS# 5030-91-1).
  • PMC. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. 2011.
  • Smolecule. 3,3'-(butane-1,1-diyl)bis(1H-indole).
  • MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. 2024.
  • Allied Academies. La (OTf)3: An efficient catalyst for green synthesis of bis (Indolyl)methanes under solvent free conditions. 2016.
  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PubMed Central. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents.
  • PMC. Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells.
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"3,3'-(Ethane-1,1-diyl)bis(1H-indole)" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a member of the bis(indolyl)alkane class of compounds. This document details its fundamental physicochemical properties, spectroscopic signature, a validated synthesis protocol, and the broader significance of its structural motif in contemporary chemical and pharmaceutical research.

Core Compound Identification and Physicochemical Properties

3,3'-(Ethane-1,1-diyl)bis(1H-indole), also known by the synonym vibrindole A, is a symmetrically substituted indole derivative.[1] The molecule consists of two indole rings linked at their C3 positions by an ethylidene bridge. This structure is a subject of interest due to the prevalence of the indole nucleus in biologically active natural products and pharmaceuticals.

The fundamental properties of the compound are summarized below for quick reference and experimental planning.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₆N₂[2][3][4][5]
Molecular Weight 260.333 g/mol [2][4][5]
CAS Number 5030-91-1[2][4][6][7]
IUPAC Name 3-[1-(1H-indol-3-yl)ethyl]-1H-indole[4]
Synonyms Vibrindole A[1]
Appearance White solid[1]
Melting Point 153-155 °C[1]

Spectroscopic and Analytical Characterization

Definitive structural confirmation is paramount in research and development. The following table consolidates key spectroscopic data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole), providing a benchmark for the verification of synthesized or procured samples.[1]

Analytical TechniqueData
¹H NMR (600 MHz, CDCl₃)δ 7.75 (br, 2H), 7.63 (d, J = 7.8 Hz, 2H), 7.34 (d, J = 8.4 Hz, 2H), 7.22 (t, J = 7.8 Hz, 2H), 7.10 (t, J = 7.2 Hz, 2H), 6.86 (s, 2H), 4.71 (d, J = 6.6 Hz, 1H), 1.84 (d, J = 7.2 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 136.56, 126.83, 121.69, 121.53, 121.19, 119.66, 118.94, 111.05, 28.11, 21.69
Infrared (IR) (KBr)2958, 2866, 1624, 1548, 1454, 1337, 1220, 1095, 1013 cm⁻¹
High-Resolution Mass Spectrometry (HRMS-ESI) m/z [M+Na]⁺ calculated for C₁₈H₁₆N₂Na: 283.1206; found: 283.1209

Expertise & Experience Insight: The proton NMR spectrum is particularly informative. The broad singlet at 7.75 ppm corresponds to the two N-H protons of the indole rings. The quartet at 4.71 ppm and the doublet at 1.84 ppm are characteristic of the ethylidene bridge (-CH(CH₃)-), confirming the 1,1-disubstituted ethane linkage. HRMS provides the exact mass, which is a crucial and self-validating step to confirm the elemental composition against the calculated formula.

Synthesis and Purification Workflow

The synthesis of bis(indolyl)alkanes is typically achieved via an acid-catalyzed electrophilic substitution reaction between two equivalents of indole and one equivalent of an aldehyde or ketone. For the title compound, acetaldehyde is the electrophilic precursor.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from initial reaction to final product characterization, emphasizing the self-validating checkpoints in the process.

G cluster_prep Phase 1: Reaction cluster_purify Phase 2: Isolation & Purification cluster_analysis Phase 3: Analysis Reactants Reactants (Indole, Acetaldehyde, Catalyst, Solvent) Reaction Reaction Vessel (Stirring at RT) Reactants->Reaction Combine TLC Monitoring by TLC (Self-Validation Step) Reaction->TLC Sample & Analyze Workup Aqueous Work-up (Quench, Extract, Dry) TLC->Workup Upon Completion Purify Column Chromatography Workup->Purify Product_Fractions Collect Pure Fractions Purify->Product_Fractions Analysis Characterization (NMR, MS, MP) Product_Fractions->Analysis Evaporate & Analyze Final_Product Pure Compound (>97% Purity) Analysis->Final_Product

Caption: A typical laboratory workflow for the synthesis and validation of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Detailed Experimental Protocol

This protocol describes a robust and reproducible method for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Materials and Reagents:

  • Indole (2.0 eq.)

  • Acetaldehyde (1.0 eq.)

  • Lewis Acid Catalyst (e.g., AlCl₃·6H₂O on SiO₂) or Brønsted Acid (e.g., p-toluenesulfonic acid) (0.1 eq.)

  • Solvent: Acetonitrile or Dichloromethane

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add indole (2.0 eq.) and the chosen solvent (e.g., acetonitrile). Stir until the indole is fully dissolved.

    • Causality: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without interfering with the acid-catalyzed mechanism.

  • Catalyst Addition: Add the acid catalyst (0.1 eq.) to the solution. Subsequently, add acetaldehyde (1.0 eq.) dropwise at room temperature.

    • Causality: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the electron-rich C3 position of the indole ring.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every 30 minutes using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The reaction is complete when the starting indole spot has been consumed.

    • Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction, preventing premature work-up or unnecessary reaction time that could lead to side-product formation.

  • Work-up and Isolation: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Causality: The basic wash is critical to stop the reaction and remove the acid, which could otherwise complicate purification.

  • Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate).

    • Causality: Column chromatography separates the desired product from unreacted starting materials and any potential byproducts (such as N-alkylated or polymeric species) based on polarity.

  • Final Product: Combine the pure fractions as identified by TLC, and evaporate the solvent to yield 3,3'-(Ethane-1,1-diyl)bis(1H-indole) as a white solid. Confirm purity and identity using the analytical methods detailed in Section 2.

Significance in Medicinal Chemistry and Drug Development

While direct therapeutic applications of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) are not extensively documented, its core structure is highly significant. It belongs to the family of bis(indolyl)methanes (BIMs) and their analogs. The parent compound of this class, 3,3'-diindolylmethane (DIM), is a well-studied natural product derived from the digestion of indole-3-carbinol, found in cruciferous vegetables.[8]

DIM has been investigated for its role as an antineoplastic agent and a P450 enzyme inhibitor.[8] The general BIM scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of indole and bis-indole structures have been explored for antiviral, antimalarial, and antifungal activities.[9] Therefore, compounds like 3,3'-(Ethane-1,1-diyl)bis(1H-indole) serve as important building blocks and molecular scaffolds for the development of new therapeutic agents.

References

  • Angene Chemical. 3,3'-(Ethane-1,1-diyl)bis(1H-indole)(CAS# 5030-91-1). [Link]

  • ChemBK. 3,3'-(Ethane-1,1-diyl)bis(1H-indole) - Physico-chemical Properties. [Link]

  • CP Lab Safety. 3,3'-(Ethane-1,1-diyl)bis(1H-indole), 97% Purity, C18H16N2, 1 gram. [Link]

  • The Royal Society of Chemistry. Characterization data for 3,3'-(ethane-1,1-diyl)bis(1H-indole) (vibrindole A). [Link]

  • PubChem. 3,3'-Diindolylmethane. National Center for Biotechnology Information. [Link]

  • Selvanayagam, S., et al. (2005). 3,3-Bis(1H-indol-3-yl)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, E61, o3122–o3123. ResearchGate. [Link]

Sources

A Technical Guide to the Solubility of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles with established experimental methodologies to empower researchers in drug discovery, materials science, and chemical synthesis. We will delve into the predicted solubility profile based on the compound's physicochemical properties, present a detailed, step-by-step experimental workflow for accurate solubility determination, and discuss critical factors influencing these measurements. This guide is designed to be a practical resource for scientists and professionals, ensuring a robust and scientifically sound approach to characterizing this promising bisindole compound.

Introduction: The Significance of Bisindoles and the Imperative of Solubility Data

The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities.[1] Bisindole compounds, characterized by the presence of two indole moieties, represent a particularly intriguing class of molecules. Many bisindole alkaloids exhibit potent antimicrobial, antiviral, and anticancer properties.[1][2][3] The compound 3,3'-(Ethane-1,1-diyl)bis(1H-indole), with the molecular formula C18H16N2 and a molar mass of approximately 260.33 g/mol , is a member of this important family.[4][5]

Understanding the solubility of a compound is a critical first step in its development pathway. For researchers in drug development, solubility in various organic solvents dictates the feasibility of synthesis, purification, formulation, and the design of in vitro and in vivo assays.[6] In materials science, solubility is a key parameter for processing and fabricating thin films, coatings, and other advanced materials.[1] This guide provides the theoretical and practical foundation for characterizing the solubility of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), we must first analyze its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

PropertyValueSource
Molecular FormulaC18H16N2[4][5]
Molar Mass260.33 g/mol [4][5]
IUPAC Name3,3'-(Ethane-1,1-diyl)bis(1H-indole)[4]
CAS Number5030-91-1[4][5]

The fundamental principle governing solubility is "like dissolves like."[7][8] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The polarity of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is determined by the interplay of its constituent parts:

  • Two Indole Rings: The indole ring system is aromatic and largely non-polar due to the prevalence of carbon-carbon and carbon-hydrogen bonds. However, the nitrogen atom in each indole ring introduces a degree of polarity and the capacity for hydrogen bonding (as a donor).

  • Ethane-1,1-diyl Bridge: The ethylidene bridge connecting the two indole moieties is a non-polar hydrocarbon linker.

Overall, 3,3'-(Ethane-1,1-diyl)bis(1H-indole) can be classified as a moderately polar molecule. The large, non-polar surface area of the two indole rings is the dominant feature, suggesting good solubility in a range of organic solvents. The presence of the N-H groups provides sites for hydrogen bonding, which may enhance solubility in protic solvents.

Predicted Solubility:

  • High Solubility Expected in:

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform. The polarity of these solvents is well-suited to the bisindole structure.

    • Ethers: Tetrahydrofuran (THF), Diethyl ether. These solvents can act as hydrogen bond acceptors.

    • Polar Aprotic Solvents: Acetone, Ethyl acetate, Acetonitrile (ACN). These solvents have appropriate polarity to solvate the molecule.

  • Moderate Solubility Expected in:

    • Alcohols: Methanol, Ethanol. While these are polar protic solvents, the large non-polar component of the bisindole may limit its solubility compared to more polar solutes.

  • Low to Negligible Solubility Expected in:

    • Non-polar Solvents: Hexane, Toluene. The polarity introduced by the two nitrogen atoms will likely hinder solubility in highly non-polar media.

    • Aqueous Solvents: Water. The molecule's predominantly hydrophobic character suggests very poor aqueous solubility.

A Systematic Experimental Workflow for Solubility Determination

The following section outlines a robust, two-stage experimental protocol for the qualitative and quantitative determination of solubility. This workflow is designed to be self-validating and provides a clear path for researchers.

G cluster_qualitative Part A: Qualitative Assessment cluster_quantitative Part B: Quantitative Determination (Shake-Flask Method) qual_start Start: Small-scale Tests qual_add_solvent Add ~0.5 mL of solvent to ~1-2 mg of compound qual_start->qual_add_solvent qual_observe Vortex and visually inspect for dissolution qual_add_solvent->qual_observe qual_classify Classify as 'Soluble', 'Partially Soluble', or 'Insoluble' qual_observe->qual_classify qual_end Rank solvents based on qualitative solubility qual_classify->qual_end quant_start Start: Saturated Solution Preparation qual_end->quant_start Inform solvent choice for quantitative study quant_add_excess Add excess solid to a known volume of solvent quant_start->quant_add_excess quant_equilibrate Seal and agitate at constant temperature (e.g., 24-48h) quant_add_excess->quant_equilibrate quant_separate Allow solid to settle, then filter/centrifuge supernatant quant_equilibrate->quant_separate quant_dilute Accurately dilute a known volume of the supernatant quant_separate->quant_dilute quant_analyze Analyze concentration via HPLC or UV-Vis Spectroscopy quant_dilute->quant_analyze quant_calculate Calculate original concentration (mg/mL or mol/L) quant_analyze->quant_calculate quant_end Report quantitative solubility value quant_calculate->quant_end

Caption: Experimental workflow for solubility determination.

Part A: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a broad range of solvents and helps prioritize solvents for quantitative analysis.

Protocol:

  • Preparation: Dispense approximately 1-2 mg of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) into a series of small, labeled glass vials.

  • Solvent Addition: To each vial, add a selected organic solvent in small portions (e.g., 0.25 mL increments) up to a total volume of 1 mL.

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. Note whether the solid has completely dissolved.

  • Classification:

    • Soluble: The compound completely dissolves.

    • Partially Soluble: A significant portion of the compound dissolves, but some solid remains.

    • Insoluble: No noticeable dissolution occurs.

  • Solvent Ranking: Based on these observations, rank the solvents from best to worst for dissolving the compound.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[8]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

  • Phase Separation:

    • Remove the vial from the shaker and allow it to stand undisturbed for several hours to let the excess solid settle.

    • Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates.

    • Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A pre-established calibration curve is required for this step.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the quantitative solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be presented in a tabular format.

Table 2: Example Solubility Data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) at 25 °C

SolventPolarity IndexQualitative SolubilityQuantitative Solubility (mg/mL)
Dichloromethane3.1Soluble[Experimental Value]
Tetrahydrofuran4.0Soluble[Experimental Value]
Acetone5.1Soluble[Experimental Value]
Acetonitrile5.8Partially Soluble[Experimental Value]
Ethanol4.3Partially Soluble[Experimental Value]
Toluene2.4Insoluble[Experimental Value]
Hexane0.1Insoluble[Experimental Value]
Water10.2Insoluble[Experimental Value]

Critical Factors Influencing Solubility Measurements

To ensure the trustworthiness and reproducibility of solubility data, the following factors must be carefully controlled:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[8] Therefore, all measurements must be conducted at a constant and reported temperature.

  • Purity of Compound and Solvent: Impurities can significantly alter the measured solubility. Use high-purity reagents and solvents for all experiments.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is crucial to characterize the solid form used in the experiments.

  • Equilibration Time: Insufficient equilibration time will result in an underestimation of the true solubility. The time required to reach equilibrium should be determined empirically.

Conclusion

References

  • ChemBK. 3,3'-(Ethane-1,1-diyl)bis(1H-indole). Available from: [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available from: [Link]

  • Khan Academy. Solubility of organic compounds. Available from: [Link]

  • Angene Chemical. 3,3'-(Ethane-1,1-diyl)bis(1H-indole)(CAS# 5030-91-1). Available from: [Link]

  • MDPI. Bisindole Compounds—Synthesis and Medicinal Properties. Available from: [Link]

  • RSC Publishing. A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. Available from: [Link]

  • Allied Academies. La (OTf)3: An efficient catalyst for green synthesis of bis (Indolyl)methanes under solvent free conditions. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. Available from: [Link]

  • ResearchGate. Synthesis of 3,3′‐(arylmethylene)bis‐1H‐indole derivatives. Available from: [Link]

  • Royal Society of Chemistry. jc520 3,3'-(phenylmethylene)bis(1H-indole) (3a). Available from: [Link]

  • PMC. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. Available from: [Link]

  • JOCPR. Synthesis and antitumor properties of bis-indole derivatives. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to Lewis Acid-Catalyzed Synthesis of Bis(indolyl)methanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are a class of organic compounds characterized by two indole moieties linked by a methylene bridge. This structural motif is prevalent in numerous naturally occurring and synthetic molecules that exhibit a wide array of biological activities.[1][2] BIMs and their derivatives have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their potent pharmacological properties, which include anticancer, antibacterial, antioxidant, and anti-inflammatory effects.[3][4] Their therapeutic potential is highlighted by their ability to modulate various cellular signaling pathways implicated in diseases such as cancer.[3][5] Consequently, the development of efficient and versatile synthetic methodologies for accessing these valuable compounds is of paramount importance.

The primary route for the synthesis of bis(indolyl)methanes involves the electrophilic substitution reaction of indoles with carbonyl compounds, typically aldehydes or ketones. This transformation is most effectively catalyzed by acids, with Lewis acids being particularly prominent due to their ability to activate the carbonyl group towards nucleophilic attack by the indole ring.[6][7] This guide provides a comprehensive overview of the Lewis acid-catalyzed synthesis of bis(indolyl)methanes, including a discussion of the reaction mechanism, a selection of effective catalysts, a detailed experimental protocol, and a summary of representative synthetic outcomes.

The Engine of Synthesis: Lewis Acid Catalysis

The condensation of two equivalents of indole with one equivalent of an aldehyde or ketone is the cornerstone of bis(indolyl)methane synthesis. Lewis acids play a crucial role in this reaction by activating the carbonyl electrophile, thereby facilitating the nucleophilic attack by the electron-rich indole ring.

Mechanism of Action

The generally accepted mechanism for the Lewis acid-catalyzed synthesis of bis(indolyl)methanes proceeds through the following key steps[5][8]:

  • Activation of the Carbonyl Compound: The Lewis acid (LA) coordinates to the oxygen atom of the carbonyl group of the aldehyde or ketone. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • First Nucleophilic Attack: An indole molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a transient indolylcarbinol intermediate.

  • Formation of the Azafulvenium Ion: Under the acidic conditions, the hydroxyl group of the indolylcarbinol is protonated and subsequently eliminated as a water molecule. This dehydration step generates a highly reactive azafulvenium salt intermediate.

  • Second Nucleophilic Attack: A second molecule of indole then attacks the electrophilic C-2 position of the azafulvenium ion.

  • Deprotonation and Catalyst Regeneration: Finally, a proton is eliminated from the resulting adduct to restore aromaticity, yielding the bis(indolyl)methane product and regenerating the Lewis acid catalyst.

A Spectrum of Catalysts

A wide variety of Lewis acids have been successfully employed to catalyze the synthesis of bis(indolyl)methanes. The choice of catalyst can significantly influence the reaction efficiency, selectivity, and conditions required. Some notable examples include:

  • Metal Halides and Triflates: Lewis acids such as In(OTf)₃, YbCl₃, InCl₃, BiCl₃, and ZnCl₂ have proven to be effective catalysts for this transformation, often in ionic liquids or conventional organic solvents.[7] Nickel sulfate hexahydrate (NiSO₄·6H₂O) has also been reported as an efficient, moisture-tolerant, and reusable catalyst.[5]

  • Organometallic Catalysts: Triethylborane (TEB) has been utilized as a mild and efficient catalyst for the electrophilic substitution of indoles with aldehydes.[9]

  • Elemental Lewis Acids: Molecular bromine (Br₂) has been surprisingly shown to act as a potent Lewis acid catalyst for this reaction, enabling rapid and efficient synthesis with a broad substrate scope.[10]

  • Trityl Cations: Triarylmethyl cations can serve as tunable Lewis acid organocatalysts, where their reactivity can be modulated by altering the substituents on the aryl rings.[8]

  • Green and Heterogeneous Catalysts: In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This has led to the exploration of green catalysts such as taurine in water, which offers an eco-friendly and efficient route to BIMs.[11][12] Heterogeneous catalysts like iron(III) fluoride have also been employed, offering the advantages of easy separation and reusability.[13]

Visualizing the Reaction Pathway

To better understand the intricate steps involved in the Lewis acid-catalyzed synthesis of bis(indolyl)methanes, a mechanistic diagram is provided below.

Lewis Acid-Catalyzed Synthesis of Bis(indolyl)methanes cluster_activation Step 1: Carbonyl Activation cluster_first_attack Step 2: First Nucleophilic Attack cluster_dehydration Step 3: Dehydration cluster_second_attack Step 4: Second Nucleophilic Attack cluster_deprotonation Step 5: Deprotonation Aldehyde R-CHO Activated_Complex R-CHO---LA Aldehyde->Activated_Complex + LA Lewis_Acid LA Indolylcarbinol Indolyl-CH(OH)-R Activated_Complex->Indolylcarbinol + Indole Indole1 Indole Azafulvenium [Indolyl-CH-R]+ Indolylcarbinol->Azafulvenium - H2O BIM_Intermediate [(Indolyl)2-CH-R]+ Azafulvenium->BIM_Intermediate + Indole Indole2 Indole Bis_indolyl_methane Bis(indolyl)methane BIM_Intermediate->Bis_indolyl_methane - H+

Caption: General mechanism of Lewis acid-catalyzed synthesis of bis(indolyl)methanes.

Experimental Protocol: Synthesis of Bis(indolyl)methanes using NiSO₄·6H₂O

This protocol provides a detailed procedure for the synthesis of bis(indolyl)methanes using nickel sulfate hexahydrate as an efficient and reusable catalyst.[5]

Materials and Equipment
  • Indole

  • Substituted aldehydes

  • Nickel sulfate hexahydrate (NiSO₄·6H₂O)

  • Ethanol (C₂H₅OH)

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • IR and NMR spectrometers for characterization

Experimental Workflow

Experimental_Workflow start Start reactants Combine Indole (2 mmol), Aldehyde (1 mmol), and NiSO₄·6H₂O (0.1 mmol) in Ethanol start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor Reaction Progress by TLC stir->monitor workup Evaporate Solvent monitor->workup Reaction Complete extraction Extract with Ethyl Acetate and Wash with Water workup->extraction dry Dry Organic Layer over Na₂SO₄ extraction->dry purify Purify by Recrystallization (Ethanol or Hexane) dry->purify characterize Characterize Product (MP, IR, NMR) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of bis(indolyl)methanes.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, combine indole (2 mmol, 0.234 g), the desired aldehyde (1 mmol), and nickel sulfate hexahydrate (0.1 mmol, 0.026 g) in ethanol (10 mL).

  • Reaction: Stir the reaction mixture magnetically at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (e.g., 9:1) as the eluent. The reaction is typically complete within the time specified in the data table below.

  • Work-up: Upon completion of the reaction, as indicated by TLC, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. For solid products, recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane is often effective.

  • Characterization: The purified bis(indolyl)methane derivatives are characterized by their melting points and spectroscopic data (IR and NMR) to confirm their identity and purity.[5]

Data Presentation: Substrate Scope and Yields

The following table summarizes the synthesis of various bis(indolyl)methane derivatives from different aromatic aldehydes and indole using NiSO₄·6H₂O as the catalyst in ethanol at room temperature.[5]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde4094
24-Chlorobenzaldehyde4592
34-Methoxybenzaldehyde5095
44-Nitrobenzaldehyde3096
53-Nitrobenzaldehyde3594
62-Chlorobenzaldehyde6090

Conclusion and Future Perspectives

The Lewis acid-catalyzed synthesis of bis(indolyl)methanes is a robust and versatile methodology for accessing a wide range of these biologically important molecules. The continuous development of new, more efficient, and environmentally friendly catalytic systems is expanding the scope and applicability of this reaction.[2] For researchers in drug discovery and development, the ability to readily synthesize diverse libraries of bis(indolyl)methane derivatives is crucial for structure-activity relationship studies and the identification of new therapeutic leads.[3][14] Future research in this area will likely focus on the development of enantioselective catalytic systems for the synthesis of chiral bis(indolyl)methanes and the further application of these compounds in various fields of science.

References

  • Singh, A., Kaur, G., & Banerjee, B. (2020). Recent Developments on the Synthesis of Biologically Significant bis/tris(indolyl)methanes under Various Reaction Conditions: A Review. Current Organic Chemistry, 24(6), 583-621.
  • Kaur, M., & Kumar, V. (2023). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Oriental Journal of Chemistry, 40(5).
  • Patil, V. D., Sutar, N. R., & Patil, K. P. (2016). Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Journal of Chemical and Pharmaceutical Research, 8(8), 608-613.
  • Shiri, M., & Bodaghifard, M. A. (2015). A Review of Bisindolylmethane as an Important Scaffold for Drug Discovery. Mini-Reviews in Medicinal Chemistry, 15(11), 943-959. [Link]

  • Bentham Science Publishers. (2024). “Acid-catalyzed” Synthesis of bis(indolyl)methanes. Bentham Science. [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Unsymmetrical Bisindolylmethane Derivatives. ResearchGate. [Link]

  • Nguyen, T. L., et al. (2024). LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air. RSC Advances, 14(4), 2465-2473. [Link]

  • Ji, S. J., et al. (2003). Efficient Synthesis of Bis(indolyl)methanes Catalyzed by Lewis Acids in Ionic Liquids. Synlett, 2003(6), 831-835. [Link]

  • Wang, L., et al. (2016). Lewis acid-catalyzed double addition of indoles to ketones: synthesis of bis(indolyl)methanes with all-carbon quaternary centers. Organic & Biomolecular Chemistry, 14(23), 5266-5270. [Link]

  • Rueping, M., et al. (2017). Triarylmethyl Cation Catalysis: A Tunable Lewis Acid Organocatalyst for the Synthesis of Bisindolylmethanes. The Journal of Organic Chemistry, 82(17), 9146-9152. [Link]

  • Chavan, K. A., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10765-10777. [Link]

  • Wang, L., et al. (2017). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules, 22(11), 1834. [Link]

  • Chavan, K. A., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10765-10777. [Link]

  • Niralwad, K. S., et al. (2010). Green Protocol for Synthesis of Bis-indolylmethanes and Bis-indolylglycoconjugates in the Presence of Iron(iii) Fluoride as a Heterogeneous, Reusable, and Eco-Friendly Catalyst. Australian Journal of Chemistry, 63(6), 949-954. [Link]

  • Various Authors. (2022-2025). A Review of Bisindolylmethane as an Important Scaffold for Drug Discovery. Semantic Scholar. [Link]

  • El-Nassan, H. B. (2025). Structures of bis(indolyl)methane derivatives in pharmaceutical chemistry. ResearchGate. [Link]

  • Merinos, J., et al. (2015). Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. Letters in Organic Chemistry, 12(5), 332-336. [Link]

  • Liang, D., et al. (2014). An underrated cheap Lewis acid: Molecular bromine as a robust catalyst for bis(indolyl)methanes synthesis. Catalysis Communications, 55, 11-14. [Link]

  • Kumar, A., et al. (2018). Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. ACS Omega, 3(2), 2267-2275. [Link]

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Green Synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole): A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Bis(indolyl)alkanes and the Imperative for Green Chemistry

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals. Among the diverse family of indole derivatives, bis(indolyl)alkanes, and specifically 3,3'-(Ethane-1,1-diyl)bis(1H-indole), have garnered significant attention for their broad spectrum of biological activities. These compounds are recognized for their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[1][2] The electrophilic substitution reaction between two indole molecules and an aldehyde, in this case, acetaldehyde, provides the most direct route to 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Traditionally, the synthesis of bis(indolyl)methanes has relied on strong protic or Lewis acids, often in conjunction with volatile and hazardous organic solvents.[3][4][5] Such methods, while effective, pose significant environmental concerns, including the generation of toxic waste, high energy consumption, and challenges in catalyst recovery and reuse. The principles of green chemistry compel a paradigm shift towards more sustainable synthetic strategies that are not only efficient but also environmentally benign.

This comprehensive guide presents a selection of detailed application notes and protocols for the green synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole). We will explore a range of innovative and eco-friendly methodologies, including the use of biodegradable catalysts, solvent-free reaction conditions, and the application of alternative energy sources like microwave and ultrasound irradiation. Each protocol is designed to be a self-validating system, with a focus on the underlying scientific principles and the practical aspects of implementation in a research or drug development setting.

Core Principle: The Acid-Catalyzed Electrophilic Substitution Mechanism

The synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) proceeds via a well-established acid-catalyzed electrophilic substitution mechanism. Understanding this mechanism is crucial for appreciating the role of the various green catalysts discussed in this guide.

Reaction_Mechanism cluster_activation Step 1: Electrophile Generation cluster_attack1 Step 2: First Indole Attack cluster_attack2 Step 3: Second Indole Attack Acetaldehyde Acetaldehyde (CH3CHO) Protonated_Acetaldehyde Protonated Acetaldehyde (Electrophile) Acetaldehyde->Protonated_Acetaldehyde H+ (Catalyst) Intermediate_Carbocation Indolylcarbinol Intermediate Protonated_Acetaldehyde->Intermediate_Carbocation + Indole Indole1 Indole Azafulvenium_Ion Azafulvenium Ion (Electrophile) Intermediate_Carbocation->Azafulvenium_Ion -H2O Product 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Azafulvenium_Ion->Product + Indole Indole2 Indole Catalyst_Regeneration Catalyst Regeneration (H+) Product->Catalyst_Regeneration

Figure 1: General mechanism for the acid-catalyzed synthesis of bis(indolyl)methanes.

The reaction is initiated by the activation of the carbonyl group of acetaldehyde by an acid catalyst, which increases its electrophilicity. This is followed by a nucleophilic attack from the electron-rich C3 position of the first indole molecule. The resulting intermediate then reacts with a second indole molecule to yield the final product.[3][6] The green methodologies presented below leverage different strategies to efficiently facilitate this catalytic cycle while minimizing environmental impact.

Methodology 1: Biodegradable Acid Catalysis in Aqueous Media

The use of harsh, corrosive mineral acids can be circumvented by employing mild, biodegradable organic acids as catalysts. These catalysts are often inexpensive, readily available, and pose minimal environmental risks. Furthermore, conducting the reaction in water as a solvent aligns perfectly with the principles of green chemistry.

Application Note: Salicylic Acid Catalysis

Salicylic acid, a naturally occurring organic acid, has been demonstrated to be an effective catalyst for the synthesis of bis(indolyl)methanes.[2] Its mild acidity is sufficient to promote the reaction, while its low toxicity and biodegradability make it an attractive green alternative. The use of an aqueous ethanol mixture as the solvent system further enhances the green credentials of this protocol.[2]

Causality of Experimental Choices:

  • Salicylic Acid: Provides the necessary protons to catalyze the reaction without the need for strong, corrosive acids. Its organic nature can also aid in the solubility of the reactants in the aqueous-organic solvent mixture.

  • Water-Ethanol Solvent System: Reduces the reliance on volatile organic compounds (VOCs). Water is the greenest solvent, and ethanol is a bio-based and relatively benign co-solvent that helps to solubilize the indole and aldehyde reactants.[2]

  • Room Temperature Reaction: Eliminates the need for heating, thereby saving energy and reducing the overall environmental footprint of the process.[2]

Protocol: Salicylic Acid-Catalyzed Synthesis

Materials:

  • Indole

  • Acetaldehyde

  • Salicylic acid

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine indole (2 mmol), acetaldehyde (1 mmol), and salicylic acid (15 mol%).

  • Add a 1:1 mixture of water and ethanol (5 mL) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Filter the solid product, wash with a small amount of distilled water, and dry.

  • Recrystallize the crude product from hot ethanol to obtain pure 3,3'-(Ethane-1,1-diyl)bis(1H-indole).[2]

Methodology 2: Unconventional Energy Sources for Accelerated Green Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools in green chemistry, offering significant advantages over conventional heating methods. These techniques can dramatically reduce reaction times, increase product yields, and often enable reactions to proceed under solvent-free conditions.

Application Note: Microwave-Assisted, Solvent-Free Synthesis with a Natural Acid Catalyst

The juice of Citrus limon (lemon), containing citric acid, can serve as a green, inexpensive, and readily available acid catalyst. Coupling this natural catalyst with microwave irradiation under solvent-free conditions represents a highly efficient and eco-friendly approach to the synthesis of bis(indolyl)methanes.

Causality of Experimental Choices:

  • Microwave Irradiation: Microwaves directly heat the polar reactants and catalyst, leading to a rapid and uniform temperature increase. This results in a significant acceleration of the reaction rate compared to conventional heating.[7]

  • Solvent-Free Conditions: Eliminates the need for a solvent, thereby reducing waste, simplifying the work-up procedure, and minimizing the environmental impact.[8][9]

  • Fruit Juice of Citrus limon: Provides a natural and biodegradable source of citric acid, a weak organic acid capable of catalyzing the reaction.

Protocol: Microwave-Assisted Synthesis

Materials:

  • Indole

  • Acetaldehyde

  • Freshly squeezed lemon juice

  • Neutral alumina (for solid support)

  • Microwave synthesizer

  • Mortar and pestle

Procedure:

  • In a mortar, thoroughly mix indole (2 mmol), acetaldehyde (1 mmol), a few drops of lemon juice, and neutral alumina.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave synthesizer at a suitable power level (e.g., 300-450 W) for a short duration (typically 1-5 minutes).[3][10]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with a suitable solvent (e.g., ethyl acetate), and concentrate the extract under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Microwave_Workflow Start Start Mix_Reactants Mix Indole, Acetaldehyde, Lemon Juice, and Alumina Start->Mix_Reactants Microwave_Irradiation Microwave Irradiation (e.g., 300-450 W, 1-5 min) Mix_Reactants->Microwave_Irradiation TLC_Monitoring Monitor by TLC Microwave_Irradiation->TLC_Monitoring Workup Cool, Extract, and Concentrate TLC_Monitoring->Workup Reaction Complete Purification Purify by Chromatography or Recrystallization Workup->Purification End End Purification->End

Figure 2: Workflow for microwave-assisted synthesis.

Application Note: Ultrasound-Assisted Synthesis in Aqueous Media

Ultrasound irradiation utilizes acoustic cavitation to create localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates.[11][12] This technique can be effectively applied to the synthesis of bis(indolyl)methanes in water, a green solvent, using a suitable catalyst.

Causality of Experimental Choices:

  • Ultrasound Irradiation: The physical effects of acoustic cavitation, such as micro-jetting and shockwaves, lead to intense mixing and mass transfer, thereby accelerating the reaction.[13][14]

  • Water as Solvent: As the most environmentally friendly solvent, water is an ideal medium for green synthesis.[15]

  • Taurine as Catalyst: Taurine, an amino acid, is a biodegradable and efficient catalyst for this transformation in water.[6][15]

Protocol: Ultrasound-Assisted Synthesis

Materials:

  • Indole

  • Acetaldehyde

  • Taurine

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, suspend indole (2 mmol), acetaldehyde (1 mmol), and taurine (as catalyst) in distilled water.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at ambient temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product will precipitate.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure product.[15]

Methodology 3: Heterogeneous Catalysis for Enhanced Reusability

A key aspect of green chemistry is the development of catalysts that can be easily recovered and reused, thus minimizing waste and reducing costs. Heterogeneous catalysts, which exist in a different phase from the reactants, are ideal for this purpose.

Application Note: Magnetic Nanocatalyst under Solvent-Free Conditions

The use of a magnetic nanocatalyst, such as Fe3O4/SiO2/PPA (polyphosphoric acid), offers a highly efficient and sustainable method for the synthesis of bis(indolyl)methanes.[16] The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet.

Causality of Experimental Choices:

  • Magnetic Nanocatalyst (Fe3O4/SiO2/PPA): The Fe3O4 core provides magnetic properties for easy recovery. The silica shell provides a stable support, and the polyphosphoric acid functionalization offers the acidic sites necessary for catalysis.[16]

  • Solvent-Free Conditions: As previously discussed, this minimizes waste and environmental impact.[16]

  • Mild Reaction Temperature: The high efficiency of the nanocatalyst allows the reaction to proceed at a relatively low temperature (e.g., 50°C), reducing energy consumption.[16]

Protocol: Magnetic Nanocatalyst-Mediated Synthesis

Materials:

  • Indole

  • Acetaldehyde

  • Fe3O4/SiO2/PPA magnetic nanocatalyst

  • Reaction vessel with a magnetic stirrer and heating mantle

  • External magnet

Procedure:

  • In a reaction vessel, mix indole (2 mmol), acetaldehyde (1 mmol), and the Fe3O4/SiO2/PPA nanocatalyst (e.g., 50 mg).[16]

  • Heat the mixture to 50°C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add a suitable solvent (e.g., ethanol) to dissolve the product.

  • Place a strong magnet on the outside of the reaction vessel to immobilize the catalyst.

  • Decant the solution containing the product.

  • Wash the catalyst with the solvent and combine the washings with the product solution.

  • The recovered catalyst can be dried and reused for subsequent reactions.

  • Evaporate the solvent from the product solution and purify the residue by recrystallization.

Comparative Data of Green Synthesis Methods

MethodCatalystSolventEnergy SourceReaction TimeYieldKey Advantages
Biodegradable Acid Catalysis Salicylic AcidWater/EthanolStirring (Room Temp)Several hoursGood to HighInexpensive, biodegradable catalyst; mild conditions.[2]
Microwave-Assisted Synthesis Citric Acid (Lemon Juice)Solvent-FreeMicrowave1-5 minutesHigh to ExcellentExtremely fast, high yields, natural catalyst.
Ultrasound-Assisted Synthesis TaurineWaterUltrasound15-35 minutesHigh to ExcellentFast, energy-efficient, uses water as a green solvent.[14][15]
Heterogeneous Catalysis Fe3O4/SiO2/PPASolvent-FreeConventional Heating (50°C)5-30 minutesHigh to ExcellentCatalyst is easily recoverable and reusable.[16]

Conclusion

The green synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is not only feasible but also offers significant advantages over traditional methods. By employing biodegradable catalysts, alternative energy sources, and solvent-free conditions, researchers and drug development professionals can produce this valuable compound in an efficient, cost-effective, and environmentally responsible manner. The protocols detailed in this guide provide a practical framework for implementing these green methodologies, contributing to a more sustainable future for chemical synthesis.

References

  • A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid. [Source URL not available]
  • Green synthesis of bis(indolyl)methane scaffolds as valuable biological materials catalyzed by Fe3O4/SiO2/PPA as a magnetic nanocatalyst. International Journal of Nano Dimension. [Link]

  • Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Chiang Mai Journal of Science. [Link]

  • Microwave-assisted eco-friendly synthesis of bis-, tris(indolyl)methanes and synthesis of di-bis(indolyl)methanes catalyzed by fruit juice of Citrus limon under solvent-free conditions. [Source URL not available]
  • An Eco-Friendly Improved Protocol for the Synthesis of Bis(3-indolyl)methanes Using Poly(4-vinylpyridinium)hydrogen Sulfate as Efficient, Heterogeneous, and Recyclable Solid Acid Catalyst. Semantic Scholar. [Link]

  • Eco-friendly and efficient synthesis of bis(indolyl)
  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Asian Journal of Chemistry. [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega. [Link]

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  • A green protocol for the synthesis of bis(indolyl)methanes catalyzed by succinic acid under microwave irradiation. ResearchGate. [Link]

  • Microwave-assisted eco-friendly synthesis of bis-, tris(indolyl)methanes and synthesis of di-bis(indolyl)methanes catalyzed by fruit juice of Citrus limon under solvent-free conditions. ResearchGate. [Link]

  • “Acid-catalyzed” Synthesis of bis(indolyl)methanes. Ben-Gurion University of the Negev. [Link]

  • A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. Journal of Chemical Letters. [Link]

  • Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. Semantic Scholar. [Link]

  • La (OTf)3: An efficient catalyst for green synthesis of bis (Indolyl)methanes under solvent free conditions. Allied Academies. [Link]

  • Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates. National Institutes of Health. [Link]

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  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. National Institutes of Health. [Link]

  • A New Homogeneous Catalyst for the Synthesis of 3,3′‐Bis(indolyl)methanes: Collective Synthesis of Arundine, Turbomycin B, Arsindoline A, and Tris(1H‐Indol‐3‐yl)methane. ResearchGate. [Link]

  • Supported Iridium Catalyst for the Green Synthesis of 3,3′-Bis(indolyl)methanes Using Methanol As the Bridging Methylene Source. ResearchGate. [Link]

  • Ultrasound-assisted, one-pot, three-component synthesis and antibacterial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. Molecules. [Link]

  • An improved solvent-free procedure for synthesis of bis(indolyl)methanes. Blucher Proceedings. [Link]

  • A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. [Source URL not available]
  • A green synthesis of symmetrical bis(indol-3-yl)methanes using phosphate-impregnated titania catalyst under solvent free grinding conditions. ResearchGate. [Link]

  • Ultrasound Assisted Green Synthesis of bis(indol-3-yl)methanes Catalyzed by 1-hexenesulphonic Acid Sodium Salt. PubMed. [Link]

  • Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. National Institutes of Health. [Link]

  • Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatal. The Royal Society of Chemistry. [Link]

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Protocol for the Purification of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,3'-(Ethane-1,1-diyl)bis(1H-indole), a member of the bis(indolyl)methane (BIM) family, represents a core structural motif in a variety of biologically active natural products and synthetic compounds.[1] Due to their prevalence and potential therapeutic applications, the efficient synthesis and, critically, the rigorous purification of these molecules are of paramount importance to researchers in medicinal chemistry and drug development.[2] This application note provides a detailed, field-proven protocol for the purification of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) from a crude reaction mixture using silica gel column chromatography. The protocol is designed to be a self-validating system, emphasizing the rationale behind each step to ensure reproducibility and high purity of the final compound.

Understanding the Separation: Key Principles

The successful chromatographic purification of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) hinges on the polarity differences between the desired product and the common impurities generated during its synthesis. The typical synthesis involves the electrophilic substitution reaction of indole with acetaldehyde.[1]

Likely Impurities:

  • Unreacted Indole: A starting material, indole is a moderately polar compound.

  • Unreacted Acetaldehyde: Highly volatile and polar, it is often removed during the reaction work-up, but traces may remain.

  • Polymeric Byproducts: Acidic conditions can sometimes lead to the formation of higher molecular weight, often more polar, oligomers of indole and acetaldehyde.

Our target molecule, 3,3'-(Ethane-1,1-diyl)bis(1H-indole), is a larger, more symmetric, and overall less polar molecule than the unreacted indole. This difference in polarity is the foundation of our chromatographic separation strategy.

Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development

Before committing the entire crude sample to a column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). This rapid and inexpensive technique allows for the determination of the ideal mobile phase composition.[3]

TLC Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plate.

  • Elution: Develop the plate in a sealed chamber containing a mixture of hexane and ethyl acetate. Start with a relatively non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualization:

    • UV Light: Indole and its derivatives are often UV-active and will appear as dark spots under a 254 nm UV lamp.[4]

    • Staining: Use a p-anisaldehyde or vanillin stain, which are effective for visualizing indole derivatives, often producing distinct colors.[5] A freshly prepared solution of sodium nitrite in hydrochloric acid can also be used, which typically turns indoles red upon heating.[5]

Objective of TLC: The ideal mobile phase composition should provide a retention factor (R_f) of 0.2-0.3 for the desired product, 3,3'-(Ethane-1,1-diyl)bis(1H-indole). This R_f value ensures that the compound moves efficiently through the column without eluting too quickly, which would result in poor separation from less polar impurities, or too slowly, leading to band broadening and a lengthy purification.[6] The unreacted indole should have a higher R_f value in the selected solvent system.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.

Materials and Equipment
Item Specifications
Stationary PhaseSilica gel, 230-400 mesh (40-63 µm)
ColumnGlass column, ~2-3 cm diameter, ~30-40 cm length
Mobile PhaseHexane and Ethyl Acetate (HPLC grade)
Collection VesselsTest tubes or fraction collector vials
OtherCotton or glass wool, sand, TLC plates and chamber
Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Mobile Phase) Pack Pack Column (Wet or Dry Slurry) TLC->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Product Pure Product Evaporate->Pure Product

Caption: Workflow for the column chromatography purification of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Step-by-Step Procedure

1. Column Packing (Wet Slurry Method) [7] a. Insert a small plug of cotton or glass wool into the bottom of the column, ensuring it is firmly in place. b. Add a thin layer (~1 cm) of sand over the plug to create a flat base.[8] c. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane:ethyl acetate). Use approximately 50-100 g of silica for 1 g of crude material. d. Swirl the slurry to ensure it is homogenous and quickly pour it into the column. e. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[9] f. Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel at any point. g. Once the silica has settled, add another thin layer (~1 cm) of sand on top to protect the silica bed from disturbance during solvent and sample addition.[10]

2. Sample Loading (Dry Loading Recommended) [11] Dry loading is often preferred for compounds that have limited solubility in the mobile phase, as it can lead to sharper bands and better separation.[11] a. Dissolve the crude 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution. c. Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. d. Carefully add the silica-adsorbed sample to the top of the packed column. e. Gently cover the sample layer with a small amount of sand.

3. Elution and Fraction Collection a. Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand. b. Apply gentle air pressure to the top of the column to begin eluting the compounds. c. Maintain a constant flow rate, collecting the eluent in a series of labeled test tubes. A typical fraction size would be 10-20 mL. d. Isocratic vs. Gradient Elution:

  • Isocratic Elution: If TLC shows good separation between the product and impurities with a single solvent mixture, you can use this mixture throughout the entire purification.
  • Gradient Elution: It is often more efficient to start with a less polar mobile phase (e.g., 9:1 hexane:ethyl acetate) to elute non-polar impurities, and then gradually increase the polarity (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the desired product and then any more polar impurities.[12]

4. Analysis of Fractions and Product Isolation a. Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a TLC plate and compare them to a spot of the crude mixture.[13] b. Combine the fractions that contain only the pure 3,3'-(Ethane-1,1-diyl)bis(1H-indole). c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the solvent system using TLC. A less polar system will increase retention, while a more polar system will decrease it.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Compound Streaking on TLC/Column Compound is interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the acidic sites on the silica.
Product Not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Compound may be decomposing on the silica.Test for stability on a TLC plate. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina.

Conclusion

This protocol provides a robust and reproducible method for the purification of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) using column chromatography. By understanding the principles of the separation and utilizing TLC for method development, researchers can consistently obtain this valuable compound in high purity, ready for subsequent applications in drug discovery and development.

References

  • (2017, June 15). Demonstration - Wet Packing a Chromatography Column [Video]. YouTube. [Link]

  • Elanchezhian, C., Ilango, J., Bansal, D., Das, M. K., & Chaudhuri, S. (2025). Collective Synthesis of Indole-Derived Natural Products via Halogen Bond Donor Catalysis: Efficient Access to Arundine, Turbomycin B, and Arsindoline A Through 3,3'-Bis(Indolyl)methane Assembly. Journal of Heterocyclic Chemistry.
  • Shaikh, A., Gawas, P., Parab, S., & Pednekar, S. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)
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  • EPFL. (n.d.).
  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
  • Rathod, V. N., Pawar, G. T., Gaikwad, S. T., & Lande, M. (2022). Preparation, characterization and catalytic application of Zn-based metal–organic framework catalyst for synthesis of 3,3-(arylmethylene)bis-1H-indole derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
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Applications of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bisindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] When two indole rings are linked, a class of compounds known as bisindoles is formed, which often exhibit enhanced or novel therapeutic properties compared to their monomeric counterparts. Among these, the 3,3'-bis(indolyl)methanes (BIMs) are a prominent family characterized by two indole moieties connected at their C3 positions by a methylene or substituted methylene bridge.

This guide focuses on a specific member of this family, 3,3'-(Ethane-1,1-diyl)bis(1H-indole) , a naturally occurring bisindole also known as Vibrindole A .[2] First isolated from the marine bacterium Vibrio parahaemolyticus, Vibrindole A serves as a foundational structure for exploring the medicinal chemistry applications of symmetrically substituted BIMs.[2][3] This document provides an in-depth exploration of the synthesis, biological activities, and mechanistic insights into Vibrindole A and its analogs, offering valuable protocols and data for researchers in drug discovery and development.

Chemical Structure and Properties

IUPAC Name: 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Synonym: Vibrindole A CAS Number: 5030-91-1[2] Molecular Formula: C₁₈H₁₆N₂ Molecular Weight: 260.34 g/mol [2]

Diagram of the core chemical structure of 3,3'-(Ethane-1,1-diyl)bis(1H-indole):

Caption: Core structure of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Synthesis Protocols

The synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) and its derivatives is typically achieved through an electrophilic substitution reaction between indole and an aldehyde or ketone, often catalyzed by a protic or Lewis acid.[4] A variety of catalysts and conditions have been reported, allowing for optimization based on desired yield, purity, and environmental considerations.

General Protocol for the Synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) (Vibrindole A)

This protocol is adapted from established methods for the synthesis of bis(indolyl)methanes.[5]

Materials:

  • Indole (2 equivalents)

  • Acetaldehyde (1 equivalent)

  • Catalyst (e.g., Aluminium triflate (0.5 mol%), Taurine in water, or a Lewis acid-surfactant-SiO₂ combined nanocatalyst)[5][6][7]

  • Solvent (e.g., acetonitrile, water, or solvent-free conditions)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of indole (2 mmol) in the chosen solvent (e.g., 10 mL of acetonitrile), add the catalyst (e.g., 0.01 mmol of aluminium triflate).

  • Addition of Aldehyde: Slowly add acetaldehyde (1 mmol) to the reaction mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Spectroscopic Data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole): [6]

  • ¹H NMR (200 MHz, CDCl₃ + DMSO-d₆): δ 9.95 (bs, 2H, NH), 7.45 (d, J = 8.01 Hz, 2H), 7.28 (d, J = 8.01 Hz, 2H), 7.00 (t, J = 8.01 Hz, 2H), 6.91 (d, J = 2.18 Hz, 2H), 6.85 (d, J = 7.28 Hz, 2H), 4.60 (q, J = 6.55 Hz, 1H), 1.77 (d, J = 6.55 Hz, 3H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 135.7, 125.5, 120.3, 119.7, 119.4, 118.0, 116.9, 110.2, 27.0, 20.0.

  • ESI MS m/z: 259.20 (M - 1)⁺.

  • IR (KBr) (νₘₐₓ/cm⁻¹): 3413 (NH), 3075, 2957, 1622, 1455, 1336, 1094, 1011, 737.

Synthesis_Workflow indole Indole (2 eq.) reaction Reaction Mixture indole->reaction aldehyde Acetaldehyde (1 eq.) aldehyde->reaction catalyst Catalyst catalyst->reaction solvent Solvent solvent->reaction tlc TLC Monitoring reaction->tlc Periodically workup Aqueous Work-up & Extraction tlc->workup Upon completion purification Column Chromatography workup->purification product 3,3'-(Ethane-1,1-diyl)bis(1H-indole) purification->product characterization Spectroscopic Characterization product->characterization

Caption: General workflow for the synthesis of Vibrindole A.

Medicinal Chemistry Applications

3,3'-(Ethane-1,1-diyl)bis(1H-indole) and its structural analogs have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Bis(indolyl)methanes are well-documented for their anticancer properties, and Vibrindole A, as a core structure, is a subject of interest in this field. The anticancer effects of BIMs are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key proteins involved in cancer progression.[8]

Mechanism of Action:

The anticancer mechanism of BIMs is multifaceted and can vary depending on the specific derivative and cancer cell type. Key reported mechanisms include:

  • Induction of Apoptosis: Many BIMs, including the parent compound 3,3'-diindolylmethane (DIM), have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[9] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent apoptosis.[10]

  • Cell Cycle Arrest: BIMs can halt the proliferation of cancer cells by arresting the cell cycle at different phases, most commonly at the G2/M phase.[11] This prevents the cells from dividing and leads to an accumulation of cells in a non-proliferative state.

  • Inhibition of Tubulin Polymerization: Certain indole derivatives have been identified as inhibitors of tubulin polymerization.[12][13] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can effectively block mitosis and induce apoptosis in rapidly dividing cancer cells.

  • Modulation of Signaling Pathways: BIMs have been reported to interfere with various signaling pathways that are crucial for cancer cell survival and proliferation, such as the Akt-NFκB pathway.[8]

Anticancer_Mechanism cluster_0 Cellular Effects BIM 3,3'-(Ethane-1,1-diyl)bis(1H-indole) (Vibrindole A) apoptosis Induction of Apoptosis BIM->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M) BIM->cell_cycle_arrest tubulin_inhibition Inhibition of Tubulin Polymerization BIM->tubulin_inhibition signaling_modulation Modulation of Pro-survival Signaling Pathways (e.g., Akt-NFκB) BIM->signaling_modulation cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle_arrest->cancer_cell_death tubulin_inhibition->cancer_cell_death signaling_modulation->cancer_cell_death

Caption: Proposed anticancer mechanisms of Vibrindole A.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of 3,3'-(ethane-1,1-diyl)bis(1H-indole) on cancer cell lines.[14]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3,3'-(Ethane-1,1-diyl)bis(1H-indole) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3,3'-(ethane-1,1-diyl)bis(1H-indole) in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Table 1: Representative Cytotoxicity Data for Bis(indolyl)methane Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3,3’-(phenylmethylene)bis(1H-indole)DU1455.24 ± 0.67[7]
3,3’-((4-methoxyphenyl)methylene)bis(1H-indole)DU1455.10 ± 0.26[7]
A novel DIM derivative, L1HEL (erythroleukemia)1.15 ± 0.03[14][15]

Note: Specific IC₅₀ values for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) are not widely reported in the literature. The data presented here are for structurally related bis(indolyl)methanes to provide a comparative context.

Antimicrobial Activity

Vibrindole A, being a natural product from a marine bacterium, and other indole derivatives have shown promising antimicrobial activities.[16] Their efficacy has been demonstrated against a range of bacteria, including pathogenic strains.

Mechanism of Action:

The antimicrobial action of indole and its derivatives is thought to involve several mechanisms:

  • Membrane Disruption: Indole has been shown to act as a proton ionophore, which can dissipate the proton motive force across the bacterial cell membrane.[17] This disruption of the membrane potential can inhibit essential cellular processes and lead to cell death. Some halogenated indoles have also been observed to cause visible damage to the cell membrane.[18]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Indole and its derivatives have been found to inhibit biofilm formation in various pathogenic bacteria, such as Pseudomonas aeruginosa.[16]

  • Inhibition of Virulence Factors: Some indole compounds have been shown to reduce the production of virulence factors in bacteria, which are molecules that contribute to the pathogenicity of the organism.

Antimicrobial_Mechanism cluster_1 Bacterial Cell Effects BIM 3,3'-(Ethane-1,1-diyl)bis(1H-indole) (Vibrindole A) membrane_disruption Membrane Disruption (Proton Ionophore Activity) BIM->membrane_disruption biofilm_inhibition Inhibition of Biofilm Formation BIM->biofilm_inhibition virulence_inhibition Inhibition of Virulence Factors BIM->virulence_inhibition bacterial_inhibition Inhibition of Bacterial Growth and Pathogenicity membrane_disruption->bacterial_inhibition biofilm_inhibition->bacterial_inhibition virulence_inhibition->bacterial_inhibition

Caption: Proposed antimicrobial mechanisms of Vibrindole A.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of 3,3'-(ethane-1,1-diyl)bis(1H-indole) against a bacterial strain.[19]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 3,3'-(Ethane-1,1-diyl)bis(1H-indole) stock solution in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the 3,3'-(ethane-1,1-diyl)bis(1H-indole) stock solution in MHB in the wells of the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Table 2: Representative Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
4-chloroindoleVibrio parahaemolyticus50[18]
7-chloroindoleVibrio parahaemolyticus200[18]
Bis(indolyl)methane derivativesStaphylococcus aureus120[20]

Note: Specific MIC values for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) are not widely reported. The data presented are for related indole derivatives to provide a general indication of their antimicrobial potential.

Conclusion and Future Perspectives

3,3'-(Ethane-1,1-diyl)bis(1H-indole) (Vibrindole A) represents a simple yet promising scaffold for the development of novel therapeutic agents. Its natural origin and demonstrated biological activities in the broader class of bis(indolyl)methanes highlight its potential in both anticancer and antimicrobial research. The synthetic accessibility of Vibrindole A and its derivatives allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on a more detailed biological evaluation of Vibrindole A itself to establish its specific IC₅₀ and MIC values against a wide range of cancer cell lines and microbial pathogens. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways affected by this compound. Such investigations will be crucial for the rational design of more potent and targeted bisindole-based drugs. The development of advanced drug delivery systems for these hydrophobic molecules could also enhance their bioavailability and therapeutic efficacy in vivo. The continued exploration of the medicinal chemistry of Vibrindole A and its analogs holds significant promise for the discovery of new and effective treatments for cancer and infectious diseases.

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Anticancer activity of synthetic bis-indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Anticancer Activity of Synthetic Bis-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Bis-Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When two indole moieties are linked, they form bis-indole alkaloids, a class of compounds with remarkable structural diversity and potent biological activities.[2][3] Nature, particularly marine organisms like sponges, provides a rich source of these molecules, which have demonstrated significant anticancer potential.[4] However, reliance on natural sources is often impractical for large-scale drug development.

This has spurred the synthesis of novel bis-indole derivatives, allowing for systematic structural modifications to enhance potency, selectivity, and drug-like properties.[5][6] Synthetic bis-indoles often exhibit greater anticancer activity than their mono-indole counterparts.[3] These compounds exert their effects through a variety of mechanisms, including the disruption of microtubule dynamics, inhibition of critical cell signaling kinases, and the induction of programmed cell death.[1][3][7]

This guide provides a detailed overview of the primary mechanisms of action of synthetic bis-indole derivatives and presents a series of robust protocols for their evaluation as potential anticancer agents.

Mechanisms of Anticancer Action

Synthetic bis-indole derivatives are pleiotropic agents, meaning they can influence multiple cellular targets and pathways simultaneously. Understanding these mechanisms is crucial for rational drug design and for identifying the cancer types most likely to respond to treatment.

1. Inhibition of Tubulin Polymerization and Mitotic Arrest

One of the most well-documented mechanisms for indole-based compounds is the inhibition of tubulin polymerization.[7] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.

  • Causality: By binding to tubulin (often at the colchicine binding site), bis-indole derivatives prevent its assembly into functional microtubules.[7] This disruption of the microtubule network leads to a failure in forming a proper mitotic spindle. The cell's spindle assembly checkpoint detects this failure and halts the cell cycle, typically at the G2/M phase, to prevent aneuploidy.[7][8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[7]

Caption: TLK Inhibition Pathway by Bis-Indole Derivatives.

3. Induction of Autophagy and Apoptosis

Beyond mitotic arrest, bis-indoles can directly activate cell death pathways.

  • Apoptosis: Many derivatives induce apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. This can be confirmed by observing the cleavage of caspases (e.g., caspase-3) and PARP via Western blot. [9][10]* Autophagy: Some compounds trigger autophagy, a cellular recycling process. While autophagy can sometimes be a survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death. The upregulation of markers like Beclin-1 and LC3A/B indicates the induction of autophagy. [11]Interestingly, inhibiting autophagy with agents like chloroquine can sometimes synergize with bis-indoles to enhance cell killing. [11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of bis-indole derivatives is highly dependent on their chemical structure. Synthetic chemistry allows for the fine-tuning of these molecules to maximize efficacy.

  • The Linker: The nature of the heterocyclic core or linker separating the two indole rings is critical. For instance, pyridine-based linkers have been shown to be far more active than piperazine-based ones in certain series. [5][6][12]* Substituents on Indole Rings: The addition of specific functional groups to the indole rings significantly impacts activity. Phenolic hydroxyl (-OH) groups and electron-withdrawing groups (e.g., -Cl, -CF₃) on the N-arylsulfonyl bis-indole scaffold have been shown to enhance cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A-549). [13][14][15][16]* Side Chains: In derivatives designed as kinase inhibitors, the presence of a tertiary amine-containing side chain can be essential for potent activity. [17][18]

Data Presentation: Comparative Cytotoxicity

A primary goal of initial screening is to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀). This data is best presented in a tabular format for easy comparison across different cell lines and against a standard reference drug.

Compound IDLinker/CoreIndole SubstituentIC₅₀ (μM) vs. A549 (Lung)IC₅₀ (μM) vs. HepG2 (Liver)IC₅₀ (μM) vs. MOLT-3 (Leukemia)
BIS-IND-01 PyridineH12.515.25.1
BIS-IND-02 Pyridine4-Cl8.74 [13][14]6.52.3
BIS-IND-03 PiperazineH> 50> 5045.8
Etoposide (Reference Drug)N/A10.234.1 [16]1.5

Data is illustrative, based on trends reported in cited literature. [15][16][18]

Application Notes & Experimental Protocols

The following protocols provide a validated workflow for characterizing the anticancer activity of novel synthetic bis-indole derivatives.

cluster_workflow Experimental Workflow for Bis-Indole Derivative Evaluation start Synthesized Bis-Indole Derivative mtt Protocol 1: MTT Assay (Cytotoxicity, IC50) start->mtt flow Protocol 2 & 3: Flow Cytometry (Cell Cycle, Apoptosis) mtt->flow wb Protocol 4: Western Blot (Mechanism Validation) flow->wb end Characterized Anticancer Agent wb->end

Caption: Standard workflow for evaluating a novel compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the IC₅₀ value of a bis-indole derivative, quantifying its potency in inhibiting cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [19] Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MOLT-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Bis-indole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bis-indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the bis-indole derivative induces cell cycle arrest at a specific phase (e.g., G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish between cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. [19] Materials:

  • Cancer cells treated with the bis-indole derivative (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cells in 500 µL of PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells. Causality: Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution. Causality: RNase is included to degrade any double-stranded RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets. Generate a histogram of PI fluorescence to visualize the cell cycle distribution.

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). PI is used as a counterstain to identify dead cells with compromised membranes. This allows for the differentiation of:

  • Viable cells (Annexin V- / PI-)

  • Early apoptotic cells (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Materials:

  • Cancer cells treated with the bis-indole derivative.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Flow Cytometer.

Procedure:

  • Cell Harvesting: Collect cells as described in Protocol 2.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 4: Western Blot Analysis of Key Protein Markers

Objective: To validate the mechanism of action by examining changes in the expression levels of key regulatory proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Proteins are first separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection. [20] Target Proteins to Investigate:

  • Cell Cycle Arrest: Cyclin B1, CDK1 (decreased expression may indicate G2/M arrest). p21, p27 (increased expression indicates cell cycle inhibition). [9][10]* Apoptosis: Cleaved Caspase-3, Cleaved PARP (increased levels are hallmarks of apoptosis). Bcl-2 (anti-apoptotic, may decrease), Bax (pro-apoptotic, may increase). [9][10]* Tubulin Inhibition: α-Tubulin (as a loading control and to observe potential changes in total levels).

  • Kinase Inhibition: Phospho-STAT, Phospho-Akt (to check for inhibition of specific signaling pathways). [9] Procedure (Abbreviated):

  • Protein Extraction: Treat cells with the bis-indole derivative. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Causality: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise. [20]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [21]7. Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [21]9. Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion and Future Directions

Synthetic bis-indole derivatives represent a versatile and highly promising class of anticancer agents. Their ability to target multiple, fundamental cancer-related pathways—such as cell division and survival signaling—makes them attractive candidates for further development. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate novel compounds, elucidate their mechanisms of action, and identify the most promising leads for preclinical and clinical investigation. Future work will likely focus on creating hybrid molecules that combine the bis-indole scaffold with other pharmacophores to enhance potency, overcome drug resistance, and improve selectivity for cancer cells over normal tissues. [3]

References
  • Synthesis and structure–activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

  • Huang, Y. T., et al. (2022). Design, synthesis and biological evaluation of bisindole derivatives as anticancer agents against Tousled-like kinases. European Journal of Medicinal Chemistry, 227, 113904. [Link]

  • Antitumor Activity of Bis-Indole Derivatives - SciSpace. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pingaew, R., et al. (2013). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. Molecular Diversity, 17(3), 595-604. [Link]

  • Indole and bis-indole marine products that have reported anticancer activity. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Andreani, A., et al. (2008). Antitumor Activity of Bis-indole Derivatives. Journal of Medicinal Chemistry, 51(14), 4249-4253. [Link]

  • Synthesis and structure–activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Andreani, A., et al. (2008). Antitumor Activity of Bis-Indole Derivatives. Journal of Medicinal Chemistry, 51(14), 4249-4253. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development. (2024). Molecules, 29(4), 899. [Link]

  • Synthesis and Cytotoxic Activity of Novel Mono- and Bis-Indole Derivatives: Analogues of Marine Alkaloid Nortopsentin | Bentham Science Publishers. (n.d.). Retrieved January 16, 2026, from [Link]

  • Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. (2022). Molecules, 27(21), 7543. [Link]

  • Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids. (2020). Archiv der Pharmazie, 353(9), e2000092. [Link]

  • Design, synthesis and biological evaluation of bisindole derivatives as anticancer agents against Tousled-like kinases - Taipei Medical University. (n.d.). Retrieved January 16, 2026, from [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Interpreting Western Blot Analysis for Anti-Cancer Drug Effects on Cell Cycle and Apoptosis - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chemical structures of indole-based molecules employed as anticancer agents. (n.d.). Retrieved January 16, 2026, from [Link]

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Current Organic Chemistry, 27(14), 1184-1206. [Link]

  • Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Interpreting Western Blot Results: Effects of Anti-Cancer Drugs on Cell Cycle, Signaling, and Apoptosis - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. (n.d.). Retrieved January 16, 2026, from [Link]

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Sources

Application Notes and Protocols: 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Forward

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the material science applications of 3,3'-(Ethane-1,1-diyl)bis(1H-indole). This document provides an in-depth exploration of the synthesis, characterization, and potential applications of this versatile bisindole compound. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step.

Introduction to 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

3,3'-(Ethane-1,1-diyl)bis(1H-indole), a member of the bis(indolyl)methane (BIM) family, is a unique heterocyclic compound featuring two indole moieties linked by an ethylidene bridge. This structure imparts a combination of rigidity from the indole rings and conformational flexibility around the ethylidene linker, making it an intriguing candidate for various material science applications. The indole units offer rich electron density and are known for their optical and electronic properties, which can be exploited in the design of novel functional materials.

Compound Profile:

PropertyValue
IUPAC Name 3-[1-(1H-indol-3-yl)ethyl]-1H-indole[1]
Synonyms Vibrindole A
CAS Number 5030-91-1[1]
Molecular Formula C₁₈H₁₆N₂[1]
Molecular Weight 260.33 g/mol [1]
Appearance White solid

Synthesis and Characterization

A reliable and reproducible synthesis protocol is paramount for obtaining high-purity 3,3'-(Ethane-1,1-diyl)bis(1H-indole) for material science research. The most common approach involves the electrophilic substitution reaction between indole and an aldehyde.

Synthesis Protocol: Acid-Catalyzed Condensation

This protocol describes a straightforward synthesis using a Lewis acid catalyst under solvent-free conditions, which is both efficient and environmentally friendly.

Rationale: The reaction proceeds via an acid-catalyzed electrophilic substitution of indole. The aldehyde is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic. This is then attacked by the electron-rich C3 position of two indole molecules in a stepwise manner to form the bis(indolyl)methane product.

Materials:

  • Indole (2 equivalents)

  • Acetaldehyde (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.1 equivalents)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of indole (2.0 mmol) in dichloromethane (20 mL) at 0 °C, add anhydrous aluminum chloride (0.1 mmol).

  • Slowly add acetaldehyde (1.0 mmol) to the mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 3,3'-(Ethane-1,1-diyl)bis(1H-indole) as a white solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the indole protons, the methine proton of the ethylidene bridge, and the methyl protons.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

Reference Spectral Data for Vibrindole A (a synonym for the title compound): [2]

¹H NMR (600 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
7.75 (br, 2H), 7.63 (d, J = 7.8 Hz, 2H), 7.34 (d, J = 8.4 Hz, 2H), 7.22 (t, J = 7.8 Hz, 2H), 7.10 (t, J = 7.2 Hz, 2H), 6.86 (s, 2H), 4.71 (d, J = 6.6 Hz, 1H), 1.84 (d, J = 7.2 Hz, 3H)136.56, 126.83, 121.69, 121.53, 121.19, 119.66, 118.94, 111.05, 28.11, 21.69

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum should display a characteristic N-H stretching vibration for the indole ring around 3400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Application Note I: Fluorescent Probe for Metal Ion Sensing

Introduction:

Bis(indolyl)methane derivatives are known to exhibit interesting photophysical properties, including strong fluorescence emission.[3] The electron-rich indole rings can act as signaling units, and the nitrogen atoms can serve as potential binding sites for metal ions. This application note explores the potential of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) as a fluorescent chemosensor.

Principle:

The fluorescence of the bisindole core can be modulated by the binding of a metal ion. This can occur through several mechanisms, including photoinduced electron transfer (PET), charge transfer, or conformational changes upon ion binding, leading to either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor).

Workflow for Evaluating Sensing Properties:

G cluster_0 Probe Preparation & Characterization cluster_1 Sensing Experiment cluster_2 Data Analysis prep Synthesize and Purify 3,3'-(Ethane-1,1-diyl)bis(1H-indole) char Confirm Structure and Purity (NMR, MS, IR) prep->char photophys Record UV-Vis and Fluorescence Spectra char->photophys stock Prepare Stock Solution of Probe photophys->stock titration Perform Fluorescence Titration with Metal Ions stock->titration metal Prepare Stock Solutions of Various Metal Ions metal->titration selectivity Investigate Selectivity and Interference titration->selectivity analysis Analyze Spectral Changes (Quenching/Enhancement) selectivity->analysis binding Determine Binding Constant (Benesi-Hildebrand Plot) analysis->binding lod Calculate Limit of Detection (LOD) binding->lod

Caption: Workflow for evaluating the metal ion sensing capabilities of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Protocol for Fluorescence Titration

Materials:

  • Stock solution of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stock solutions of various metal perchlorate or chloride salts (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Hg²⁺, etc.).

  • Spectrofluorometer.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a 1.0 x 10⁻⁵ M solution of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in the chosen solvent.

  • Record the UV-Vis absorption and fluorescence emission spectra of this solution.

  • Incrementally add small aliquots of a stock solution of the metal ion of interest (e.g., 1.0 x 10⁻³ M) to the bisindole solution.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Continue the additions until no further significant change in the fluorescence intensity is observed.

  • Repeat the experiment for a range of different metal ions to assess selectivity.

  • To test for interference, perform the titration with the target ion in the presence of other potentially competing ions.

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • For a 1:1 binding stoichiometry, a Benesi-Hildebrand plot can be used to determine the binding constant (Kₐ).

  • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.

Application Note II: Monomer for Organic Semiconductors

Introduction:

The development of new organic semiconductors is crucial for advancing technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich indole moieties and the potential for creating extended π-conjugated systems make 3,3'-(Ethane-1,1-diyl)bis(1H-indole) a promising building block for such materials. A close analogue, 3,3'-(ethane-1,2-diylidene)bis(indolin-2-one) (EBI), has already been successfully used in organic solar cells.[4]

Principle:

By functionalizing the indole nitrogen atoms of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) with polymerizable groups or by co-polymerizing it with other aromatic monomers, it is possible to create conjugated polymers. The electronic properties of these polymers, such as the HOMO/LUMO energy levels and charge carrier mobility, will be determined by the chemical structure of the repeating unit.

Proposed Synthetic Workflow for a Poly(bisindole-alt-thiophene):

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Device Fabrication & Characterization start 3,3'-(Ethane-1,1-diyl)bis(1H-indole) bromination N-Alkylation and Bromination at C2 and C2' positions start->bromination monomer Dibrominated Bisindole Monomer bromination->monomer polymerization Stille Cross-Coupling Polymerization monomer->polymerization thiophene Thiophene Co-monomer (e.g., 2,5-bis(tributylstannyl)thiophene) thiophene->polymerization polymer Poly(bisindole-alt-thiophene) polymerization->polymer purification Polymer Purification polymer->purification film Thin Film Deposition (e.g., Spin Coating) purification->film device Device Fabrication (e.g., OFET) film->device characterization Electrical Characterization (Mobility, On/Off Ratio) device->characterization

Caption: Proposed workflow for the synthesis and application of a 3,3'-(Ethane-1,1-diyl)bis(1H-indole)-based polymer.

Protocol for OFET Fabrication and Characterization

This protocol outlines the steps for fabricating a simple bottom-gate, bottom-contact organic field-effect transistor (OFET) to evaluate the charge transport properties of a newly synthesized polymer.

Materials:

  • Synthesized poly(bisindole-alt-thiophene) solution in a suitable organic solvent (e.g., chloroform, chlorobenzene).

  • Pre-patterned Si/SiO₂ substrates with source and drain electrodes (e.g., Au).

  • Spin coater.

  • Hotplate.

  • Probe station and semiconductor parameter analyzer.

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the polymer film morphology.

  • Polymer Film Deposition: Spin-coat the polymer solution onto the substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness.

  • Annealing: Anneal the polymer film on a hotplate at a temperature above its glass transition temperature to improve crystallinity and molecular ordering.

  • OFET Characterization:

    • Place the device on the probe station.

    • Measure the output characteristics (IDS vs. VDS at different VGS).

    • Measure the transfer characteristics (IDS vs. VGS at a constant VDS).

Data Analysis:

  • From the transfer characteristics in the saturation regime, the field-effect mobility (µ) can be calculated using the equation: IDS = (µ * Cᵢ * W) / (2L) * (VGS - VT)², where Cᵢ is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and VT is the threshold voltage.

  • The on/off ratio is the ratio of the maximum drain current to the minimum drain current.

Concluding Remarks

3,3'-(Ethane-1,1-diyl)bis(1H-indole) is a promising and underexplored molecule in the field of material science. Its unique structural features suggest potential applications in sensing and organic electronics. The protocols and application notes provided in this guide are intended to serve as a starting point for further research and development. The versatility of the indole chemistry allows for further functionalization, opening up a vast design space for new materials with tailored properties.

References

  • Synthesis, characterization and photophysical properties of some 3,3′-bisindolyl(aryl)methanes. RSC Advances, 2015, 5(101), 83149-83158. [Link]

  • A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. Preprints, 2024, 2024080374. [Link]

  • New 3,3′-(ethane-1,2-diylidene)bis(indolin-2-one) (EBI)-based small molecule semiconductors for organic solar cells. Journal of Materials Chemistry C, 2015, 3(32), 8338-8346. [Link]

  • 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) based conjugated polymers for organic thin film transistors. Chemical Communications, 2014, 50(49), 6509-6512. [Link]

  • Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. RSC Advances, 2016, 6(76), 72559-72566. [Link]

  • Tungstic acid-catalyzed synthesis of 3,3-bis (1H-indol-3-yl)indolin-2-one derivatives. Heterocyclic Communications, 2013, 19(6), 399-404. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 2022, 27(19), 6598. [Link]

  • Trópos and Átropos Biindole Chiral Electroactive Monomers: A Voltammetry and HPLC Comparative Insight. Chemistry – A European Journal, 2016, 22(40), 14247-14256. [Link]

  • 3,3'-(Ethane-1,1-diyl)bis(1H-indole), 97% Purity, C18H16N2, 1 gram. CP Lab Safety. [Link]

  • 3,3'-(Ethane-1,1-diyl)bis(1H-indole)(CAS# 5030-91-1 ). Angene Chemical. [Link]

  • New 3,3′-(ethane-1, 2- diylidene)bis(indolin-2-one) (EBI)-based small molecule semiconductors for organic solar cells. ResearchGate. [Link]

  • Green, catalyst-free, facile and one pot electrochemical synthesis of new bis- indoles from p- phenylenediamine oxidation in the. Journal of the Serbian Chemical Society, 2018, 83(1), 59-70. [Link]

  • 3,3'-(phenylmethylene)bis(1H-indole) (3a) - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

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Application Notes and Protocols for Investigating the Antimicrobial Properties of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Among the diverse scaffolds explored in medicinal chemistry, indole-containing molecules have emerged as a particularly promising class of compounds.[2] The indole nucleus, a key structural motif in many natural products and pharmaceuticals, is known for its ability to engage in various biological interactions, including hydrogen bonding and π–π stacking.[3]

Bis-indole alkaloids, characterized by the presence of two indole moieties, have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antimicrobial properties of analogues of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) , a naturally occurring bis-indole also known as Vibrindole A .[5][6] This compound, originally isolated from the marine bacterium Vibrio parahaemolyticus, and its synthetic analogues represent a promising starting point for the development of new anti-infective agents.[5][7]

These application notes will provide a detailed framework for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of this class of compounds. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.

Scientific Background and Rationale

The Antimicrobial Potential of Bis-Indole Alkaloids

Bis(indolyl)methanes (BIMs) and related bis-indole structures have garnered significant attention due to their diverse biological activities. Studies have shown that these compounds can exhibit moderate to good inhibitory activity against a range of microbial pathogens.[4][8] Notably, their efficacy often appears to be more pronounced against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, as compared to Gram-negative bacteria.[3][7] This differential activity is likely attributable to the structural differences in the cell envelopes of these two bacterial classes.

The general structure of the compounds of interest is depicted below:

G cluster_0 General Structure of 3,3'-(Alkyl/Aryl-diyl)bis(1H-indole) Analogues indole1 linker R indole1->linker indole2 linker->indole2 indole1_img indole2_img

Figure 1: General chemical scaffold of the bis-indole analogues.

Plausible Mechanisms of Antimicrobial Action

While the precise mechanisms of action for all bis-indole derivatives are not fully elucidated, several key pathways have been proposed and investigated. A primary mode of action for many bis-indole alkaloids is the disruption and permeabilization of the bacterial cell membrane.[9][10] This can lead to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death.[11] Some analogues are also believed to interact with lipid II, a crucial precursor in peptidoglycan synthesis, thereby interfering with cell wall formation.[11]

An alternative or potentially synergistic mechanism involves the inhibition of key bacterial enzymes, such as protein kinases, which are essential for various cellular processes.[3] The investigation of these mechanisms is crucial for the rational design of more potent and selective antimicrobial agents.

Experimental Workflows and Protocols

This section details the key experimental procedures for the synthesis and antimicrobial evaluation of 3,3'-(ethane-1,1-diyl)bis(1H-indole) analogues.

Synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and its Analogues

A common and efficient method for the synthesis of bis(indolyl)methanes involves the electrophilic substitution reaction of indoles with aldehydes or ketones, often catalyzed by a Lewis or Brønsted acid.[2]

Protocol 1: Synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) (Vibrindole A)

  • Rationale: This protocol utilizes a straightforward acid-catalyzed condensation reaction between indole and acetaldehyde. The acidic environment activates the aldehyde, making it susceptible to nucleophilic attack by the electron-rich C3 position of the indole ring.

  • Materials:

    • Indole

    • Acetaldehyde

    • Ethanol (or a similar suitable solvent)

    • Catalytic amount of a Lewis acid (e.g., InCl₃, Sc(OTf)₃) or a Brønsted acid (e.g., HCl, H₂SO₄)

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • To a solution of indole (2 equivalents) in ethanol, add a catalytic amount of the chosen acid.

    • To this stirred solution, add acetaldehyde (1 equivalent) dropwise at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3,3'-(ethane-1,1-diyl)bis(1H-indole).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis and Purification:

G reagents Indole (2 eq.) + Acetaldehyde (1 eq.) in Ethanol catalyst Add Catalyst (e.g., InCl3) reagents->catalyst reaction Stir at Room Temperature Monitor by TLC catalyst->reaction quench Quench with NaHCO3 soln. reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize G prep_compounds Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate wells with bacterial suspension prep_compounds->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate controls Include positive, growth, and sterility controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Visually determine the MIC incubate->read_mic

Figure 3: Workflow for the Broth Microdilution MIC Assay.

Table 1: Representative Antimicrobial Activity of Bis-Indole Analogues

Compound/AnalogueLinker (R)Test OrganismMIC (µg/mL)Reference
Vibrindole A -CH(CH₃)-S. aureusData not available in searched resources[7]
B. subtilisData not available in searched resources[7]
Indole Trimer Analogue ComplexS. aureus< 5[5]
Indole DKP Analogue 3b ComplexS. aureus0.39 - 1.56[3]
B. subtilis0.39 - 1.56[3]
Indole DKP Analogue 3c ComplexS. aureus0.39 - 1.56[3]
B. subtilis0.39 - 1.56[3]

Note: The MIC values for Vibrindole A were not explicitly found in the searched literature. The data for related complex indole derivatives are provided for illustrative purposes.

Preliminary Mechanism of Action Studies

Protocol 3: Bacterial Membrane Permeability Assay using Propidium Iodide (PI)

  • Rationale: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity. An increase in PI fluorescence upon its binding to intracellular DNA indicates membrane damage. [4][12]

  • Materials:

    • Bacterial suspension (mid-log phase)

    • Test compounds at various concentrations (e.g., 1x, 2x, 4x MIC)

    • Propidium iodide (PI) stock solution

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom plates

    • Fluorometric plate reader

  • Procedure:

    • Grow bacteria to mid-log phase, then harvest and wash the cells with PBS.

    • Resuspend the bacterial cells in PBS to a standardized optical density.

    • In a 96-well black plate, add the bacterial suspension to wells containing the test compound at different concentrations.

    • Add PI to each well to a final concentration of 1-5 µM.

    • Incubate the plate at 37°C and measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm) at regular intervals.

    • An increase in fluorescence over time compared to the untreated control indicates membrane permeabilization.

Protocol 4: Biofilm Inhibition Assay using Crystal Violet

  • Rationale: Many chronic infections are associated with bacterial biofilms, which are notoriously resistant to conventional antibiotics. The crystal violet assay is a simple and effective method to quantify biofilm formation and its inhibition by antimicrobial agents. [7][13]

  • Materials:

    • Bacterial strains capable of biofilm formation

    • Tryptic Soy Broth (TSB) or other suitable growth medium

    • Test compounds

    • Sterile 96-well flat-bottom plates

    • 0.1% Crystal Violet solution

    • 30% Acetic acid

  • Procedure:

    • Grow a bacterial culture overnight.

    • Dilute the overnight culture 1:100 in fresh TSB containing various concentrations of the test compound.

    • Add 200 µL of the inoculated media to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

    • Carefully discard the planktonic cells and wash the wells gently with PBS.

    • Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain with water and allow the plate to dry.

    • Solubilize the bound crystal violet with 200 µL of 30% acetic acid.

    • Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance compared to the untreated control indicates biofilm inhibition.

Data Interpretation and Further Steps

The data generated from these protocols will provide a solid foundation for understanding the antimicrobial potential of novel 3,3'-(ethane-1,1-diyl)bis(1H-indole) analogues. A comprehensive analysis of the structure-activity relationships (SAR) should be undertaken by synthesizing and testing a library of analogues with variations in the linker and substituents on the indole rings. [9]Promising candidates with low MIC values and significant membrane-disrupting or anti-biofilm activity should be further evaluated in time-kill kinetic assays to determine their bactericidal or bacteriostatic nature. [11][14]Subsequent studies may include cytotoxicity assays against mammalian cell lines to assess selectivity, and in vivo efficacy studies in animal models of infection.

References

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed.
  • Kamal, A., et al. An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2008.
  • Wessjohann, L. A., et al. Synthesis of Bisindole Alkaloids and Their Mode of Action against Methicillin-Resistant Staphylococcus Aureus. ACS Infectious Diseases. 2024.
  • Bell, R., Carmeli, S., & Sar, N. Vibrindole A, a metabolite of the marine bacterium, Vibrio parahaemolyticus, isolated from the toxic mucus of the boxfish Ostracion cubicus.
  • Royal Society of Chemistry. 3,3'-(phenylmethylene)bis(1H-indole) (3a)
  • Ramlal, A., et al. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules. 2021.
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Application Note: 3,3'-(Ethane-1,1-diyl)bis(1H-indole) as a Versatile Fluorogenic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a core bisindole structure, as a foundational fluorescent probe. We delve into the synthesis, photophysical characteristics, and the underlying principles that govern its use in fluorescence-based assays. Detailed protocols are provided for its synthesis and a representative application in anion sensing, illustrating its potential as a versatile platform for developing novel chemosensors.

Introduction: The Bisindole Scaffold

Bis(indolyl)methanes (BIMs) and their derivatives represent a significant class of heterocyclic compounds, notable for their prevalence in bioactive natural products and their diverse applications in medicinal chemistry.[1] The core structure, characterized by two indole rings linked at their C3 positions by a methylene or substituted methylene bridge, forms a unique electronic and structural environment. 3,3'-(Ethane-1,1-diyl)bis(1H-indole), derived from the condensation of two indole molecules with acetaldehyde, serves as a fundamental example of this class.

While complex substituted BIMs are widely explored, the parent structures are gaining attention as fluorogenic scaffolds. Their fluorescence properties are intrinsically linked to the extended π-conjugated system of the two indole rings. The indole N-H protons, in particular, offer a site for hydrogen-bond-mediated interactions, making these molecules promising candidates for the development of chemosensors for anions and other analytes.[2][3] This guide will elucidate the pathway from synthesis to a practical sensing application, providing the foundational knowledge for researchers to adapt this scaffold for their specific needs.

Synthesis and Characterization

The synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is typically achieved through an acid-catalyzed electrophilic substitution reaction between indole and an aldehyde.[1] This one-pot synthesis is efficient and can be performed under mild conditions, making the probe readily accessible.

Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification Indole Indole (2 eq.) Reaction Acid Catalyst (e.g., Acetic Acid) Room Temperature Indole->Reaction Acetaldehyde Acetaldehyde (1 eq.) Acetaldehyde->Reaction Workup Quench Reaction & Extract with Ethyl Acetate Reaction->Workup Reaction Mixture Purify Silica Gel Column Chromatography Workup->Purify Crude Product Product 3,3'-(Ethane-1,1-diyl)bis(1H-indole) (Vibrindole A) Purify->Product Purified Product

Caption: General workflow for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Detailed Synthesis Protocol

This protocol is a representative method adapted from general procedures for bis(indolyl)methane synthesis.[1][4]

  • Reaction Setup: To a solution of indole (2.0 mmol, 234 mg) in glacial acetic acid (5 mL), add acetaldehyde (1.0 mmol, 0.056 mL) dropwise at room temperature with stirring.

  • Reaction Monitoring: Allow the reaction to stir for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 3:7 v/v). The disappearance of the indole spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by silica gel column chromatography, eluting with an Ethyl Acetate/Hexane gradient to afford the pure product.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The following data are based on literature values for 3,3'-(Ethane-1,1-diyl)bis(1H-indole), also known as Vibrindole A.[5]

Parameter Value
Molecular Formula C₁₈H₁₆N₂
Molecular Weight 260.34 g/mol [6]
Appearance White solid[5]
¹H NMR (CDCl₃, 400 MHz) δ 7.75 (br, 2H), 7.63 (d, 2H), 7.34 (d, 2H), 7.22 (t, 2H), 7.10 (t, 2H), 6.86 (s, 2H), 4.71 (q, 1H), 1.84 (d, 3H)[5]
¹³C NMR (CDCl₃, 100 MHz) δ 136.56, 126.83, 121.69, 121.53, 121.19, 119.66, 118.94, 111.05, 28.11, 21.69[5]

Photophysical Properties

The fluorescence of bisindole derivatives originates from π-π* intraligand transitions within the indole moieties.[2] The photophysical properties can be influenced by solvent polarity and interactions with analytes.

Property Typical Range for Bis(indolyl)alkanes Notes
Absorption (λₐₑₛ) 220–290 nmCorresponds to the characteristic π-π* transitions of the indole ring.[3]
Emission (λₑₘ) 420–450 nmEmission is typically observed in the blue region of the spectrum.[2]
Quantum Yield (Φ) VariableHighly dependent on the solvent and molecular conformation.
Stokes Shift LargeA significant separation between absorption and emission maxima is common for this class.

Principle of Operation: Anion Sensing

The two N-H protons on the indole rings of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) can act as hydrogen-bond donors. This feature allows the molecule to function as a chemosensor. Certain anions, particularly those with high charge density like fluoride (F⁻), can form strong hydrogen bonds with these N-H groups. This interaction perturbs the electronic environment of the fluorophore, leading to a detectable change in its fluorescence properties, often quenching or a spectral shift.[3]

This binding event can alter the intramolecular charge transfer (ICT) character or promote non-radiative decay pathways, resulting in fluorescence quenching. The specificity for certain anions can be tuned by the geometric arrangement of the hydrogen-bond donors.

cluster_probe Probe cluster_analyte Analyte cluster_complex Binding Event cluster_signal Output Signal Probe 3,3'-(Ethane-1,1-diyl)bis(1H-indole) (Fluorescent) Complex Probe-Anion Complex (Quenched/Shifted Fluorescence) Probe->Complex + Analyte (H-Bonding) Analyte Anion (e.g., F⁻) Analyte->Complex Signal Decrease in Fluorescence Intensity Complex->Signal Leads to

Caption: Proposed mechanism for anion detection via fluorescence quenching.

Application Protocol: Fluoride Ion Detection

This protocol provides a step-by-step method for evaluating the performance of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) as a fluorescent probe for fluoride ions in an organic solvent system.

Required Materials
  • Probe Stock Solution: 1 mM solution of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in spectroscopic grade DMSO or Acetonitrile.

  • Analyte Stock Solution: 10 mM solution of Tetrabutylammonium fluoride (TBAF) in the same solvent.

  • Solvent: Spectroscopic grade DMSO or Acetonitrile.

  • Equipment: Fluorescence spectrophotometer, quartz cuvettes, micropipettes.

Experimental Workflow

A Prepare 10 µM Probe Working Solution B Record Initial Spectrum (Baseline Fluorescence) A->B 1. Setup C Titrate with Anion Stock Solution B->C 2. Titration Start D Incubate (2 min) & Record Spectrum C->D Add aliquot E Repeat Titration Steps D->E Collect data point E->C Continue titration F Plot F₀/F vs. [Analyte] (Stern-Volmer Plot) E->F Titration complete G Calculate Ksv and LOD F->G 3. Analysis

Caption: Workflow for fluorescence titration experiment.

Step-by-Step Procedure
  • Prepare Working Solution: Prepare a 3 mL solution of the probe at a final concentration of 10 µM in a quartz cuvette by diluting the 1 mM stock solution with the chosen solvent.

  • Set Spectrometer Parameters:

    • Set the excitation wavelength (λₑₓ) to the probe's absorption maximum (e.g., 280 nm).

    • Scan the emission spectrum over a relevant range (e.g., 350 nm to 600 nm).

    • Optimize excitation and emission slit widths to achieve a strong signal without saturation (e.g., 5 nm).

  • Record Baseline: Record the fluorescence spectrum of the probe solution alone. This is your initial fluorescence intensity (F₀).

  • Titration: Add small aliquots (e.g., 2-10 µL) of the 10 mM TBAF stock solution directly to the cuvette.

  • Equilibration and Measurement: After each addition, gently mix the solution by capping and inverting the cuvette (or with a micro-stir bar) and allow it to equilibrate for 2 minutes. Record the new fluorescence spectrum (F).

  • Repeat: Continue this process until the fluorescence intensity no longer changes significantly, indicating saturation of the binding sites.

Data Analysis and Interpretation

The interaction between the probe and the analyte can be quantified by analyzing the change in fluorescence intensity.

  • Correct for Dilution: Adjust the fluorescence intensity at each titration point to account for the small volume changes: F_corrected = F_observed * ((V_initial + V_added) / V_initial).

  • Stern-Volmer Plot: For quenching mechanisms, the data can often be modeled using the Stern-Volmer equation: F₀ / F = 1 + Ksv * [Q] Where:

    • F₀ is the initial fluorescence intensity.

    • F is the fluorescence intensity in the presence of the quencher (analyte).

    • Ksv is the Stern-Volmer quenching constant.

    • [Q] is the concentration of the quencher. Plot F₀ / F versus [Q]. A linear plot indicates a single type of quenching mechanism. The slope of this plot is Ksv, which represents the binding affinity.

  • Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3 * σ / m Where:

    • σ is the standard deviation of the blank measurement (probe solution without analyte).

    • m is the slope of the linear portion of the fluorescence intensity vs. analyte concentration plot at low concentrations.

Troubleshooting

Problem Potential Cause Solution
No change in fluorescence 1. Probe is not sensitive to the analyte. 2. Incorrect solvent system (solvent may compete for H-bonding). 3. Insufficient analyte concentration.1. Test other anions or modify the probe structure. 2. Use a less polar, aprotic solvent like acetonitrile or THF. 3. Increase the concentration range of the titrant.
Precipitation in cuvette 1. Low solubility of the probe or probe-analyte complex. 2. Analyte salt is insoluble.1. Use a more polar solvent like DMSO or decrease the probe concentration. 2. Ensure the analyte salt is fully dissolved in the stock solution.
Inconsistent readings 1. Photobleaching of the probe. 2. Temperature fluctuations. 3. Incomplete mixing or slow binding kinetics.1. Reduce excitation slit width or exposure time. 2. Use a temperature-controlled cuvette holder. 3. Increase incubation time after each addition; ensure thorough mixing.

Conclusion

3,3'-(Ethane-1,1-diyl)bis(1H-indole) is an accessible and photophysically active molecule that serves as an excellent entry point into the world of bisindole-based fluorescent probes. Its dual hydrogen-bond donating N-H groups provide a rational basis for its application in anion sensing. The protocols and principles outlined in this guide demonstrate its utility and provide a robust framework for researchers to build upon, enabling the development of novel sensors for a wide range of applications in chemical biology and diagnostics.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a member of the biologically significant bis(indolyl)methane (BIM) class of compounds. BIMs are noted for their wide-ranging therapeutic potential, including as cancer-preventive agents.[1] This guide is designed for researchers and drug development professionals to address common challenges and optimize reaction yields. It provides in-depth troubleshooting, validated protocols, and explanations of the underlying chemical principles.

The Core Reaction: Acid-Catalyzed Electrophilic Substitution

The synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is fundamentally an acid-catalyzed electrophilic substitution reaction. The process involves the reaction of two equivalents of indole with one equivalent of acetaldehyde.

The mechanism proceeds through several key steps:

  • Activation of the Electrophile: The acid catalyst (either a Brønsted or Lewis acid) protonates the carbonyl oxygen of acetaldehyde. This activation dramatically increases the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: The electron-rich C3 position of an indole molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hydroxyl-substituted intermediate.

  • Formation of the Azafulvenium Intermediate: The intermediate quickly loses a molecule of water, facilitated by the acidic medium, to generate a highly reactive and resonance-stabilized carbocation, often referred to as an azafulvenium salt intermediate.[1]

  • Second Nucleophilic Attack: This electrophilic intermediate is rapidly attacked by the C3 position of a second indole molecule.

  • Deprotonation: A final deprotonation step regenerates the aromaticity of the second indole ring and yields the final product, 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

G cluster_0 Step 1 & 2: Activation and First Attack cluster_1 Step 3: Carbocation Formation cluster_2 Step 4 & 5: Second Attack and Final Product Indole1 Indole Intermediate1 Hydroxy-Indole Intermediate Indole1->Intermediate1 Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate1 Catalyst H+ Catalyst->Acetaldehyde Activation Azafulvenium Azafulvenium Carbocation Intermediate1->Azafulvenium -H₂O Intermediate1->Azafulvenium Water H₂O Product 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Azafulvenium->Product Indole2 Indole Indole2->Product

Reaction mechanism for bis(indole) synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A low yield is the most common issue and can typically be traced back to one of four areas: catalyst choice, reaction conditions, reagent quality, or work-up procedure.

  • Causality - Catalyst: The choice and concentration of the acid catalyst are critical.[2][3] Strong protic acids can be effective but may also promote side reactions if not used judiciously. Lewis acids like NiI₂, La(OTf)₃, or ZnCl₂ are often milder and can lead to cleaner reactions with higher yields.[1][4][5] An insufficient amount of catalyst will result in a slow or incomplete reaction, while an excessive amount can lead to polymerization and degradation of the starting materials or product.

  • Solution - Catalyst:

    • Screen Catalysts: If using a strong acid like HCl, consider switching to a milder Lewis acid. Compare catalysts from literature reports (see Table 1).

    • Optimize Loading: Systematically vary the catalyst concentration (e.g., from 1 mol% to 15 mol%) to find the optimal loading for your specific conditions.[4]

  • Causality - Reaction Conditions: Temperature and reaction time are interdependent. Insufficient time or temperature will lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times, especially with strong acids, can cause the formation of undesirable polymeric byproducts and tars.[2]

  • Solution - Reaction Conditions:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This provides real-time data to determine the optimal reaction time.

    • Temperature Adjustment: Many modern procedures operate efficiently at room temperature, which minimizes side reactions.[1][6] If your reaction is sluggish, gentle heating (40-60°C) may be beneficial, but this should be optimized carefully.

  • Causality - Reagent Quality: The purity of both indole and acetaldehyde is paramount. Impurities in indole can introduce competing side reactions. Acetaldehyde is volatile and can oligomerize to paraldehyde or metaldehyde, which are less reactive. Moisture can also interfere with many Lewis acid catalysts.

  • Solution - Reagent Quality:

    • Purify Indole: If necessary, recrystallize commercial indole from a suitable solvent like ethanol or hexanes.

    • Use Fresh Acetaldehyde: Use freshly opened or distilled acetaldehyde for the best results.

    • Ensure Dry Conditions: If using a moisture-sensitive catalyst, ensure your solvent is dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Q2: I am observing a significant amount of dark, insoluble material (tar) in my crude product. What causes this and how can it be prevented?

The formation of dark, polymeric tars is a classic sign of indole degradation under harsh acidic conditions. Indole is susceptible to acid-catalyzed polymerization.

  • Causality: This issue is almost always caused by an overly aggressive combination of acid concentration and temperature. High temperatures accelerate the rate of both the desired reaction and the undesired polymerization pathways.

  • Solution:

    • Reduce Acid Concentration: Lower the catalyst loading to the minimum required for an efficient reaction.

    • Lower the Temperature: Switch to a protocol that runs at room temperature or with only mild heating. Many highly efficient methods require no heating at all.[1]

    • Use a Milder Catalyst: As mentioned in Q1, switching from a strong Brønsted acid to a Lewis acid or a "green" catalyst system can significantly reduce tar formation.[7][8]

Q3: My purification by column chromatography is proving difficult, with poor separation of the product from impurities. What strategies can I employ?

Purification challenges often arise from the similar polarities of the product and certain byproducts.

  • Causality: The primary impurity is often unreacted indole. If the reaction has gone to completion, streaking or co-elution may be due to an inappropriate solvent system or overloading the column.

  • Solution:

    • Optimize Eluent System: The most common eluents are mixtures of hexanes and ethyl acetate.[1][6] Start with a low polarity mixture (e.g., 95:5 hexanes:EtOAc) and gradually increase the polarity. Use TLC to find a solvent system that gives good separation (Rf of the product around 0.3-0.4).

    • Proper Column Loading: Do not overload the silica gel column. A general rule is a 1:50 to 1:100 ratio of crude product to silica gel by weight.

    • Alternative Purification: If chromatography fails, consider recrystallization. The product is often a solid and can be recrystallized from a solvent system like ethanol/water or dichloromethane/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of indole to acetaldehyde? The stoichiometry of the reaction requires two molecules of indole for every one molecule of acetaldehyde. Therefore, a molar ratio of at least 2:1 (indole:acetaldehyde) is necessary. To ensure full conversion of the aldehyde, a slight excess of indole (e.g., 2.1:1) is often used.

Q2: Which catalysts are recommended for a high-yield, environmentally friendly synthesis? There is a strong trend towards developing greener synthetic methods. Catalysts such as taurine in water, iodine in aqueous micellar solutions, or solvent-free methods using solid supports like silica gel have shown excellent yields (often >90%) while minimizing the use of hazardous organic solvents.[7][8][9]

Q3: What are the key safety precautions when working with indole and acetaldehyde?

  • Indole: Can be harmful if inhaled or absorbed through the skin. It has a strong, unpleasant odor. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetaldehyde: It is extremely volatile, flammable (boiling point ~20°C), and an irritant. It must be handled in a fume hood away from ignition sources. It should be stored in a cool, well-ventilated area.

Data-Driven Optimization

The choice of catalyst and conditions significantly impacts reaction efficiency. The table below summarizes various reported methods to guide your optimization process.

Table 1: Comparison of Catalytic Systems for Bis(Indolyl)Methane Synthesis

CatalystSolventTemperatureTimeYield (%)Reference
HCl/Silica GelSolvent-freeRoom Temp.20 min94[6]
NiI₂Dichloromethane (MDC)Room Temp.4-5 hrs97[1]
La(OTf)₃Solvent-free (Microwave)450W3 min~95[4]
TaurineWaterSonication15-20 min59-90[7]
Gluconic AcidSolvent-free80 °C30 min68-96[7]

High-Yield Experimental Protocol (Adapted from NiI₂ Catalyzed Method)[1]

This protocol utilizes a mild Lewis acid catalyst in a common organic solvent at room temperature, providing high yields and a clean reaction profile.

Materials:

  • Indole (2.1 mmol)

  • Acetaldehyde (1.0 mmol)

  • Nickel(II) Iodide (NiI₂) (0.1 mmol, 10 mol%)

  • Dichloromethane (MDC), 10 mL

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • To a 50 mL round-bottom flask, add indole (2.1 mmol) and dichloromethane (10 mL). Stir until the indole is fully dissolved.

  • Add acetaldehyde (1.0 mmol) to the solution.

  • Add the catalyst, NiI₂ (0.1 mmol), to the reaction mixture. The mixture will be heterogeneous.

  • Stir the reaction vigorously at room temperature for 4-5 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting indole spot has significantly diminished.

  • Upon completion, quench the reaction by adding 10 mL of deionized water to the flask.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an additional 10 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to afford the pure 3,3'-(Ethane-1,1-diyl)bis(1H-indole).[1]

Visual Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve issues with your synthesis.

G Start Problem: Low Product Yield Check_Purity Verify Reagent Purity (Indole, Acetaldehyde) Start->Check_Purity Impure Reagents Impure? Check_Purity->Impure Purify Solution: Purify Indole (Recrystallize) Use Fresh Acetaldehyde Impure->Purify Yes Check_Catalyst Evaluate Catalyst System Impure->Check_Catalyst No Purify->Check_Catalyst Catalyst_Issue Harsh Conditions? (Strong Acid, High Temp) Check_Catalyst->Catalyst_Issue Switch_Catalyst Solution: Switch to Milder Catalyst (e.g., NiI₂, La(OTf)₃) Reduce Catalyst Loading Catalyst_Issue->Switch_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions Catalyst_Issue->Optimize_Conditions No Switch_Catalyst->Optimize_Conditions Monitor_TLC Monitor by TLC? Optimize_Conditions->Monitor_TLC Run_TLC Solution: Run Time Course Study Adjust Temperature Based on Rate Monitor_TLC->Run_TLC No Success High Yield Achieved Monitor_TLC->Success Yes Run_TLC->Success

Systematic workflow for troubleshooting low yields.

References

  • Benchchem. (2025).
  • ResearchGate. (2025). A New Homogeneous Catalyst for the Synthesis of 3,3′‐Bis(indolyl)methanes. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for synthesis of 3,3′‐(arylmethylene)bis‐1H‐indole derivatives. [Link]

  • Semantic Scholar. (2021). A simple and efficient preparation of bis(indolyl)methanes catalyzed by HCl/silica gel under solvent-free. [Link]

  • Smolecule. (n.d.). 3,3'-(butane-1,1-diyl)bis(1H-indole). [Link]

  • ResearchGate. (n.d.). The plausible mechanism for the synthesis of 3,3‐bis(1H‐indol‐3‐yl)indolin‐2‐one. [Link]

  • Longdom Publishing. (n.d.). An Efficient Method for the Synthesis of Bis(indolyl)methane Catalyzed by NiI₂. [Link]

  • National Institutes of Health. (2019). Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives. [Link]

  • Allied Academies. (2017). La(OTf)₃: An efficient catalyst for green synthesis of bis(Indolyl)methanes under solvent free conditions. [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • Royal Society of Chemistry. (n.d.). 3,3'-(ethane-1,1-diyl)bis(1H-indole) (vibrindole A). [Link]

  • ResearchGate. (n.d.). Optimization experiments for the synthesis of bis(indolyl)methane 1. [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

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Technical Support Center: Synthesis of Bis(indolyl)methanes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of bis(indolyl)methanes (BIMs). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these valuable compounds. As molecules with significant therapeutic potential, achieving high yields and purity is paramount.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and solve common issues in your experimental work.

Section 1: Understanding the Core Reaction and Common Pitfalls

The synthesis of bis(indolyl)methanes typically involves the acid-catalyzed electrophilic substitution of two equivalents of an indole with an aldehyde or ketone.[3][4] While seemingly straightforward, the reaction is prone to several side reactions that can significantly impact yield and purity.

FAQ 1: My reaction is complete, but the yield of the desired bis(indolyl)methane is very low. What are the likely culprits?

Low yields can often be traced back to suboptimal reaction conditions or the inherent reactivity of the substrates.[5] Key factors to investigate include:

  • Catalyst Choice and Loading: Both Brønsted and Lewis acids are commonly used.[6] The strength and concentration of the acid are critical; insufficient acid may lead to an incomplete reaction, while excessive acid can promote side reactions.[5] For instance, strong acids can lead to the degradation of sensitive indoles or aldehydes.

  • Reaction Temperature and Time: These parameters are highly dependent on the specific substrates and catalyst used. Elevated temperatures can accelerate the reaction but may also favor the formation of side products.[7][8] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9]

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and the stability of intermediates. While many procedures are performed under solvent-free conditions, solvents like acetonitrile, dichloromethane, or even water have been used effectively.[6][10][11] Protic solvents might sometimes lead to lower yields compared to non-protic ones.[7]

  • Purity of Starting Materials: Impurities in the indole or aldehyde can introduce competing reactions or inhibit the catalyst.[5] Always use freshly purified starting materials.

Visualizing the Main Reaction Pathway

The intended reaction proceeds through the formation of an azafulvenium salt intermediate, which is then attacked by a second indole molecule.

ReactionMechanism Indole1 Indole Activated_Aldehyde Activated Aldehyde Indole1->Activated_Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Aldehyde Catalyst Acid Catalyst (H+) Catalyst->Aldehyde Activation Azafulvenium Azafulvenium Intermediate Activated_Aldehyde->Azafulvenium -H2O BIM Bis(indolyl)methane Azafulvenium->BIM Indole2 Indole (2nd eq.) Indole2->BIM

Caption: General mechanism for acid-catalyzed synthesis of bis(indolyl)methanes.

Section 2: Troubleshooting Specific Side Products

The identification of side products is the first step toward their elimination. Here, we address the most common impurities and provide strategies to minimize their formation.

FAQ 2: My mass spectrum shows a peak corresponding to a tris(indolyl)methane. How is this formed and how can I prevent it?

Tris(indolyl)methanes (TIMs) are common byproducts, especially when using indole-3-carboxaldehyde as a substrate.[12] They can also form from trace amounts of formic acid or other single-carbon impurities.

Mechanism of Formation: The desired bis(indolyl)methane can undergo further electrophilic substitution, particularly under harsh acidic conditions or with prolonged reaction times, reacting with another azafulvenium intermediate.

Troubleshooting Strategies:

StrategyRationale
Stoichiometry Control Use a precise 2:1 molar ratio of indole to aldehyde. An excess of indole can favor further substitution.
Reduce Reaction Time Monitor the reaction closely by TLC and quench it as soon as the starting aldehyde is consumed to prevent over-alkylation.
Lower Catalyst Loading Use the minimum amount of catalyst required to drive the reaction to completion.[8]
Use Milder Catalysts Consider using milder catalysts like iodine, taurine, or polymer-supported acids which can offer higher selectivity.[6][13][14]
FAQ 3: I observe colored impurities in my product, suggesting oxidation. What causes this and how can I avoid it?

Indole rings are susceptible to oxidation, which can lead to the formation of colored, often polymeric, byproducts. This is particularly problematic when reactions are exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts.[15]

Troubleshooting Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: If using a solvent, ensure it is thoroughly degassed before use.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, although this should be tested on a small scale first.

  • Purification Method: Oxidized byproducts are often highly polar. They can typically be removed by silica gel column chromatography.[9]

Visualizing Side Product Formation

This diagram illustrates the competing pathways that lead to common side products.

SideProducts cluster_main Main Reaction cluster_side Side Reactions Azafulvenium Azafulvenium Intermediate BIM Desired Bis(indolyl)methane Azafulvenium->BIM + Indole Polymer Polymerization Azafulvenium->Polymer Self-condensation TIM Tris(indolyl)methane (Over-alkylation) BIM->TIM + Azafulvenium (Excess Acid/Time) Oxidized Oxidized Byproducts Indole_Start Indole Indole_Start->Oxidized + [O] (Air/Heat)

Caption: Competing reaction pathways leading to common side products.

Section 3: Purification and Characterization

Even with optimized reaction conditions, purification is almost always necessary.

FAQ 4: What is the best way to purify my crude bis(indolyl)methane product?

The purification strategy depends on the physical properties of the desired product and the nature of the impurities.

Step-by-Step Purification Protocol:

  • Work-up: After the reaction is complete, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate or dichloromethane.[9] Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Column Chromatography: This is the most common method for purifying BIMs.

    • Stationary Phase: Silica gel (100-200 mesh) is typically used.[11]

    • Eluent System: A gradient of ethyl acetate in hexane or petroleum ether is effective for separating the less polar BIM from more polar impurities.[9] A common starting point is 10-20% ethyl acetate in hexane.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization can further enhance its purity.

    • Solvent Selection: A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, often works well. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Section 4: Advanced Troubleshooting

FAQ 5: I am using a substituted indole, and the reaction is not working. Why might this be?

Substituents on the indole ring can have a significant electronic and steric impact on the reaction.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) deactivate the indole ring, making it less nucleophilic and slowing down or preventing the reaction.[12] In these cases, stronger catalysts or higher temperatures may be required.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or methyl (-CH3) activate the indole ring, which can accelerate the reaction but may also increase the likelihood of side product formation, such as over-alkylation.[12]

  • Steric Hindrance: Bulky substituents, particularly at the C2 position of the indole, can sterically hinder the approach of the electrophile, leading to lower yields.[5]

By systematically addressing these potential issues, you can optimize your synthesis of bis(indolyl)methanes, leading to higher yields, improved purity, and more reliable experimental outcomes.

References

  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis of bis(indolyl)methanes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Photocatalytic Tandem Protocol for the Synthesis of Bis(indolyl)methanes using Cu-g-C3N4–Imine Decorated on TiO2 Nanoparticles under Visible Light Irradiation. (2022). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. (2024). Oriental Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. (2018). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Facile Synthesis of Bis(indolyl)methanes Using Catalytic Amount of Iodine at Room Temperature under Solvent-Free Conditions. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (PDF) Synthesis of Triindolylmethanes Catalyzed by Zeolites. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • Approaches for the synthesis of 3,3′-bis(indolyl)methanes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (PDF) Iodine/ tert -Butyl Hydroperoxide-Mediated Reaction of Indoles with Dimethylformamide/Dimethylacetamide to Synthesize Bis- and Tris(indolyl)methanes. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. (2024). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. (n.d.). Thieme Connect. Retrieved January 16, 2026, from [Link]

  • (PDF) Synthesis of Bis(Indolyl) Methane and Some Devices Using Hytrogenous Catalysts (Acidic) in Ecofriendly Media. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

  • DESIGN, SYNTHESIS AND 3D-QSAR STUDIES OF NEW BIS (INDOLYL) METHANES AS ANTIOXIDANT AGENTS. (2021). Journal of Advanced Scientific Research. Retrieved January 16, 2026, from [Link]

  • Tris indolyl methane generation under Iodine/TBHP catalysis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Oxidation of 2,3‐Bis(hydroxymethyl)indole. (1990). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. (2014). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

  • Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. (2013). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

  • Unlocking Diversity: From Simple to Cutting-Edge Synthetic Methodologies of Bis(indolyl)methanes. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. (2013). ResearchGate. Retrieved January 16, 2026, from [Link]

  • One-pot synthesis of bis(indolyl)methane derivatives using zwitterionic-type molten salt-catalyzed (IBS) as an efficient catalyst under solvent-free conditions. (2015). Tsi-journals.com. Retrieved January 16, 2026, from [Link]

  • Synthesis of bis(indolyl)methanes using N-heterocyclic carbene salt as a C1 precursor. (2021). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Development of an imidazole salt catalytic system for the preparation of bis(indolyl)methanes and bis(naphthyl)methane. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of bis(indolyl)methane derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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Technical Support Center: Recyclable Catalysts for Bis(indolyl)methane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bis(indolyl)methanes (BIMs) using recyclable catalysts. This guide is designed for researchers, scientists, and professionals in drug development who are looking to implement sustainable and efficient catalytic systems in their workflows. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-tested insights to help you troubleshoot common issues and optimize your reactions. Our goal is to provide a self-validating system of protocols and knowledge, grounded in authoritative scientific literature.

Introduction: The Imperative for Recyclable Catalysts in BIM Synthesis

Bis(indolyl)methanes are a pivotal class of bioactive compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The classical synthesis involves the electrophilic substitution of indoles with carbonyl compounds, a reaction frequently mediated by Brønsted or Lewis acids.[1][4][5] However, traditional homogeneous catalysts often suffer from drawbacks such as toxicity, harsh reaction conditions, and difficulties in separation and recovery, which contravenes the principles of green chemistry.[2][6][7]

The adoption of recyclable heterogeneous catalysts offers a sustainable alternative, providing advantages like simplified product purification, reduced environmental waste, and the potential for continuous flow processes.[6][7][8][9] This guide focuses on common classes of recyclable catalysts—including solid acids, magnetic nanoparticles, and ionic liquids—and addresses the practical challenges you may encounter during their application.

Understanding the Core Reaction Mechanism

The synthesis of bis(indolyl)methanes is fundamentally an acid-catalyzed electrophilic substitution reaction.[1][10] The process can be summarized in the following key steps, as illustrated in the diagram below. Understanding this mechanism is crucial for diagnosing and resolving many experimental issues.

ReactionMechanism A Aldehyde (R-CHO) Activated Activated Electrophile [R-CH=OH]⁺ A->Activated Protonation/ Coordination Cat Acid Catalyst (H⁺ or Lewis Acid) Indole1 Indole Intermediate1 Indolylcarbinol Intermediate Indole1->Intermediate1 Nucleophilic attack at C3 position Intermediate2 Indoleninium Ion (Electrophile) Intermediate1->Intermediate2 Dehydration Indole2 Second Indole Molecule BIM_protonated Protonated BIM Indole2->BIM_protonated Nucleophilic attack BIM Bis(indolyl)methane (Product) BIM_protonated->BIM Deprotonation Cat_regen Catalyst Regenerated LowYieldTroubleshooting Start Low Product Yield CheckCatalyst Step 1: Verify Catalyst - Check activation procedure - Test with a fresh batch - Increase catalyst loading Start->CheckCatalyst CheckReagents Step 2: Assess Reagents - Confirm purity of indole & aldehyde - Run a control with a known reactive aldehyde (e.g., benzaldehyde) CheckCatalyst->CheckReagents If no improvement OptimizeConditions Step 3: Optimize Conditions - Screen different solvents (or solvent-free) - Incrementally increase temperature - Monitor reaction by TLC/GC-MS CheckReagents->OptimizeConditions If no improvement Success Problem Resolved OptimizeConditions->Success If yield improves CatalystRecycling Start Reaction Complete Separate Separate Catalyst (Filtration / Magnet) Start->Separate Wash Wash Thoroughly (e.g., Ethyl Acetate, then Ether) Separate->Wash Dry Dry Catalyst (Vacuum Oven) Wash->Dry Reuse Reuse in Next Cycle Dry->Reuse Characterize Characterize Used Catalyst (FT-IR, TGA, SEM) (Optional, for diagnostics) Dry->Characterize If activity drops Reuse->Start New Reaction

Caption: Standard workflow for catalyst recovery and recycling.

Side Reactions and Product Purity

Q4: My final product contains significant impurities. What are the common side products in BIM synthesis?

A4: While the reaction is generally clean, several side products can form, especially under non-optimized conditions.

  • Tris(indolyl)methanes (TIMs): If the intermediate indolylcarbinol reacts with another molecule of indole instead of dehydrating, it can lead to the formation of TIMs. This is more common with highly reactive aldehydes.

  • Polymerization: Aldehydes, particularly formaldehyde or other unhindered aliphatic aldehydes, can self-polymerize under acidic conditions.

  • Oxidation Products: Bis(indolyl)methanes can be susceptible to air oxidation, leading to colored impurities. P[11]erforming the reaction under an inert atmosphere (N₂ or Ar) can mitigate this, although it is often not necessary for robust catalysts.

To improve purity:

  • Control Stoichiometry: Use a slight excess of indole relative to the aldehyde (e.g., 2.1:1 ratio) to ensure the complete consumption of the aldehyde.

  • Optimize Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at the lowest temperature that gives a reasonable rate. *[5] Purification: While the goal of heterogeneous catalysis is to simplify workup, column chromatography may still be necessary to achieve high purity, especially for pharmaceutical applications.

Data Summary: Comparison of Recyclable Catalysts

The choice of catalyst depends on factors like cost, efficiency, substrate scope, and ease of handling. The following table summarizes the performance of different classes of recyclable catalysts reported in the literature.

Catalyst TypeTypical ExamplesKey AdvantagesCommon DrawbacksReusability (Cycles)Reference
Magnetic Nanoparticles Fe₃O₄@SiO₂-SO₃H, CuFe₂O₄Excellent recoverability (magnetic), high surface area.[12][13] Potential for leaching without a core-shell structure, can agglomerate.[9] 5-10+
Solid Acids Zeolites, Clays (Montmorillonite K-10), Sulfonated SilicaLow cost, high thermal stability, shape selectivity (zeolites).[8][14] Can require high temperatures, potential for deactivation by fouling.3-5
Ionic Liquids (ILs) Sulfonic acid-functionalized ILs, [Et₃NH][HSO₄]Act as both catalyst and solvent, tunable properties, high thermal stability.[15][16][17] Can be viscous and difficult to handle, higher cost, product solubility can be an issue.[16] 3-5+
Polymer-Supported Polystyrene-SO₃H (Amberlyst), PEG-supported acidsEasy filtration, high loading capacity.[2][14] Mechanical and thermal instability, swelling in organic solvents.3-5

Experimental Protocols

Protocol 1: General Procedure for BIM Synthesis using a Magnetic Nanoparticle Catalyst (Fe₃O₄@SiO₂-SO₃H)

This protocol is a representative example and should be optimized for specific substrates.

  • Catalyst Activation: Dry the Fe₃O₄@SiO₂-SO₃H catalyst in a vacuum oven at 80 °C for 4 hours before use.

  • Reaction Setup: To a 25 mL round-bottom flask, add indole (2.0 mmol), the desired aldehyde (1.0 mmol), and the activated magnetic catalyst (e.g., 20 mg, ~1-2 mol%).

  • Reaction Execution: Add a suitable solvent (e.g., 5 mL of ethanol or conduct solvent-free). Stir the mixture at the optimized temperature (e.g., room temperature or 60 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Workup and Catalyst Recovery:

    • Upon completion, add 10 mL of ethyl acetate to dissolve the product.

    • Place a strong neodymium magnet against the side of the flask. The black catalyst particles will be drawn to the magnet.

    • Carefully decant the supernatant (containing the product) into a separate flask.

    • Wash the retained catalyst with an additional 5 mL of ethyl acetate, decanting the washing into the product flask. Repeat this wash twice.

    • Remove the magnet. Dry the recovered catalyst under vacuum for reuse.

  • Product Isolation: Combine the organic extracts and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

Protocol 2: Catalyst Reusability Test
  • After the first reaction cycle (Protocol 1), recover the catalyst as described in step 5.

  • Dry the catalyst thoroughly under vacuum at 60 °C for 2 hours.

  • Weigh the recovered catalyst to determine the percentage of recovery.

  • Use the recovered catalyst for a new reaction with fresh indole and aldehyde under the same conditions.

  • Record the product yield for each cycle. A significant drop (>5-10%) in yield indicates deactivation or loss of the catalyst.

References

  • A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid. (n.d.). Asian Journal of Chemistry. [Link]

  • Pawar, S. S., Chatterjee, R., & Dandela, R. (2025). “Acid-catalyzed” Synthesis of bis(indolyl)methanes. Current Organic Chemistry, 29(14), 1128-1142. [Link]

  • Choudhary, S., Pandey, K., Budania, S., & Kumar, A. (2017). Functionalized Ionic Liquid-Assisted Chromatography-Free Synthesis of Bis(indolyl)methanes. Molecular Diversity, 21(1), 155-162. [Link]

  • Sustainable synthesis of bis(indolyl)methane scaffolds catalyzed by CuO nanoparticles immobilized with triethylammonium bistriflimide ionic liquid. (2023). New Journal of Chemistry. [Link]

  • An Efficient One-Pot Synthesis of Bis (Indolyl)methanes Catalyzed by Ionic Liquid with Multi-SO H Groups under Ambient Temperature in Water. (n.d.). Semantic Scholar. [Link]

  • Green synthesis of bis(indolyl)methane scaffolds as valuable biological materials catalyzed by Fe3O4/SiO2/PPA as a magnetic nanocatalyst. (2022). International Journal of Nano Dimension. [Link]

  • Magnetic Aerogels for Room-Temperature Catalytic Production of Bis(indolyl)methane Derivatives. (2022). MDPI. [Link]

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  • Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. (2018). ACS Omega. [Link]

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  • Recovery and reusability of catalysts in various organic reactions. (2022). ResearchGate. [Link]

  • Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. (2018). ACS Omega. [Link]

  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (2016). MDPI. [Link]

  • Synthesis of bis(indolyl)methanes Using Environmentally Favorable Cellulose Supported Sulfanilic Acid Catalyst. (2025). ResearchGate. [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). ACS Omega. [Link]

  • Magnetically recyclable CuFe2O4 catalyst for efficient synthesis of bis(indolyl)methanes using indoles and alcohols under mild condition. (2020). ScholarBank@NUS. [Link]

  • Effect of catalyst for the synthesis of bis(indolyl)methanes in water. (2015). ResearchGate. [Link]

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  • Synthesis and characterization of bis(indolyl)methanes, tris(indolyl)methanes and new diindolylcarbazolylmethanes mediated by Zeokarb-225, a novel, recyclable, eco-benign heterogenous catalyst. (2008). ResearchGate. [Link]

  • Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. (2015). Molecules. [Link]

  • An efficient method for synthesis of bis(indolyl)methane and di-bis(indolyl)methane derivatives in environmentally benign conditions using TBAHS. (2014). Cogent Chemistry. [Link]

  • Synthesis of bis- and tris(indolyl)methanes catalyzed by an inorganic nano-sized catalyst followed by dehydrogenation to hyperconjugated products. (2015). ResearchGate. [Link]

  • Plausible mechanism for the synthesis of bis(indolyl)methanes. (n.d.). ResearchGate. [Link]

  • Synthesis of Bis(Indolyl) Methane and Some Devices Using Hytrogenous Catalysts (Acidic) in Ecofriendly Media. (2015). Chemistry and Materials Research. [Link]

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Technical Support Center: Stability and Degradation of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a member of the bis(indolyl)methane (BIM) family.[1][2] This document addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound, offering insights grounded in the chemical properties of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)?

A1: The stability of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is primarily influenced by pH, exposure to oxidizing agents, light, and temperature. The electron-rich indole rings make the compound susceptible to oxidation and acid-catalyzed reactions.[3][4][5]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What are the likely degradation pathways for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) under oxidative stress?

A3: Indole moieties are readily oxidized.[3] The degradation is often initiated by oxidation of the indole ring, which can lead to the formation of oxindoles, isatin, and subsequent ring-cleavage products like anthranilic acid derivatives.[7][8] The atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals leads to the formation of various organonitrates and hydroperoxide products.[9]

Below is a generalized representation of a potential oxidative degradation pathway for an indole compound.

Oxidative Degradation of Indole Indole Indole Moiety Indoxyl Indoxyl (3-hydroxyindole) Indole->Indoxyl Oxidation Oxindole Oxindole Indole->Oxindole Oxidation Isatin Isatin Indoxyl->Isatin Further Oxidation Oxindole->Isatin Further Oxidation RingCleavage Ring Cleavage Products (e.g., Anthranilic Acid Derivatives) Isatin->RingCleavage Hydrolysis

Caption: Generalized oxidative degradation pathway of an indole moiety.

Q4: Can microbial contamination affect the stability of my samples?

A4: Yes, various microorganisms, including bacteria and fungi, can degrade indole and its derivatives.[7][8][10] Microbial degradation pathways often involve initial oxidation of the indole ring followed by ring cleavage.[7] If your experimental setup is not sterile, microbial metabolism could be a significant degradation pathway.

Q5: What are the best practices for storing 3,3'-(Ethane-1,1-diyl)bis(1H-indole) to ensure its long-term stability?

A5: To maximize stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place. For solutions, we recommend using a non-aqueous, aprotic solvent and storing at low temperatures (e.g., -20°C or -80°C). If an aqueous buffer is necessary, ensure it is sterile and at a neutral or slightly alkaline pH.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Problem: You observe additional, unexpected peaks in your chromatogram when analyzing a sample of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

  • Possible Causes & Solutions:

    • Degradation: The compound may be degrading under your analytical conditions or during sample preparation.

      • Solution: Evaluate the pH of your mobile phase; acidic conditions can cause degradation.[11] Consider using a mobile phase with a neutral or slightly basic pH. Prepare samples fresh and minimize their exposure to light and elevated temperatures before injection.

    • Oxidation: The compound is sensitive to oxidation, which can be accelerated by certain solvents or exposure to air.

      • Solution: Degas your solvents and mobile phases. If possible, blanket your sample with an inert gas like nitrogen or argon. The addition of a small amount of an antioxidant may be considered, but its compatibility with your analytical method must be verified.

    • Impurity from Synthesis: The unexpected peaks could be residual starting materials or byproducts from the synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole). The synthesis often involves the reaction of indole with an aldehyde or ketone in the presence of an acid catalyst.[1]

      • Solution: Review the synthesis and purification protocol. Re-purify the compound if necessary, using techniques like column chromatography or recrystallization.[12]

Issue 2: Loss of Compound Potency or Activity Over Time

  • Problem: You observe a decrease in the biological or chemical activity of your 3,3'-(Ethane-1,1-diyl)bis(1H-indole) stock solutions or formulated products.

  • Possible Causes & Solutions:

    • Chemical Instability: As discussed, the compound can degrade due to factors like pH, oxidation, and light exposure.

      • Solution: Conduct a forced degradation study to identify the primary degradation pathways under your specific storage and experimental conditions.[13][14] This will help in developing a more stable formulation. The goal of such a study is to achieve 5-20% degradation to produce an adequate amount of degradation products for analysis.[15]

    • Improper Storage: Suboptimal storage conditions can accelerate degradation.

      • Solution: Re-evaluate your storage conditions based on the best practices outlined in FAQ Q5. Store aliquots to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) under various stress conditions.[13][14]

Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

Materials:

  • 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C) in an oven.

    • Photodegradation: Expose a solid sample and a solution to light in a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis:

    • Analyze the samples by a validated HPLC method to quantify the parent compound and detect degradation products.

    • Use LC-MS to obtain the mass-to-charge ratio of the degradation products to aid in their identification.

The following diagram illustrates the workflow for a forced degradation study.

Forced Degradation Workflow Start Prepare Stock Solution of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photostability Stress->Photo Sample Collect Samples at Different Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analysis Analyze by HPLC and LC-MS Sample->Analysis Data Identify Degradation Products and Determine Degradation Rate Analysis->Data

Caption: Workflow for a forced degradation study.

Data Interpretation

The results from the forced degradation study can be summarized in a table to compare the stability under different conditions.

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 N HCl at 60°C2415%3
0.1 N NaOH at 60°C245%1
3% H₂O₂ at RT2425%5
60°C (Solid)24<1%0
60°C (Solution)248%2
Photostability2412%4

Note: The data in this table is hypothetical and for illustrative purposes only.

References

  • BenchChem. Mitigating degradation of indole compounds during storage and analysis.
  • SciSpace. Microbial Degradation of Indole and Its Derivatives.
  • Frontiers. Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Atmospheric Chemistry and Physics. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
  • National Institutes of Health. Degradation of substituted indoles by an indole-degrading methanogenic consortium.
  • ResearchGate. Oxidation of indoles to 2-oxindoles. a Our method for oxidation of...
  • BenchChem. Technical Support Center: Degradation of 5-Methoxyindole Derivatives.
  • ResearchGate. Synthesis of 3,3′‐(arylmethylene)bis‐1H‐indole derivatives.
  • PubMed Central. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis.
  • MedCrave online. Forced Degradation Studies.
  • PubChem. 1,1,1-Tris(3-indolyl)methane | C25H19N3 | CID 254323.
  • A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. (2024).
  • De Gruyter. Tungstic acid-catalyzed synthesis of 3,3-bis (1H-indol-3-yl)indolin-2-one derivatives.
  • PubMed. Discovery of indole derivatives as STING degraders.
  • ResearchGate. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review.
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals.
  • PubMed Central. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach.
  • The Royal Society of Chemistry. Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatal.
  • The Royal Society of Chemistry. jc520 3,3'-(phenylmethylene)bis(1H-indole) (3a).
  • CP Lab Safety. 3,3'-(Ethane-1,1-diyl)bis(1H-indole), 97% Purity, C18H16N2, 1 gram.
  • Angene Chemical. 3,3'-(Ethane-1,1-diyl)bis(1H-indole)(CAS# 5030-91-1 ).
  • ResearchGate. (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • PubMed Central. Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Sigma-Aldrich. 3,3'-(Ethane-1,1-diyl)bis(1H-indole).
  • Smolecule. 3,3'-(butane-1,1-diyl)bis(1H-indole).
  • Bentham Science. “Acid-catalyzed” Synthesis of bis(indolyl)methanes.

Sources

Technical Support Center: Purification of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3,3'-(ethane-1,1-diyl)bis(1H-indole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted indole from your reaction mixture. Here, we will explore the underlying chemical principles of various purification techniques and provide detailed, field-proven protocols to ensure you obtain a high-purity product.

Understanding the Challenge: Indole vs. Bis-Indole

The successful separation of 3,3'-(ethane-1,1-diyl)bis(1H-indole) from unreacted indole hinges on the distinct physicochemical properties of these two molecules. While both share the indole nucleus, their size, polarity, and solubility differ significantly, providing the basis for effective purification.

PropertyIndole3,3'-(Ethane-1,1-diyl)bis(1H-indole)Rationale for Separation
Molecular Weight 117.15 g/mol [1]260.34 g/mol The significant difference in size and molecular weight contributes to different intermolecular forces and solubility characteristics.
Polarity More PolarLess PolarThe N-H bond in indole contributes to its polarity. The bis-indole, with two indole rings and a larger hydrocarbon linker, is significantly less polar. This difference is the primary driver for chromatographic and extractive separations.
Solubility Soluble in hot water, ethanol, ether, and benzene[1].Generally less soluble in polar solvents and more soluble in non-polar organic solvents compared to indole.The differential solubility allows for selective precipitation during recrystallization and partitioning in liquid-liquid extraction.

Purification Strategies: A Question-and-Answer Guide

This section addresses common questions and issues encountered during the purification of 3,3'-(ethane-1,1-diyl)bis(1H-indole), providing detailed explanations and step-by-step protocols.

Q1: My initial purification by simple filtration isn't working well. What is the most reliable method to remove a large amount of unreacted indole?

A1: Column chromatography is the most effective and widely used method for this separation. The significant difference in polarity between indole and 3,3'-(ethane-1,1-diyl)bis(1H-indole) allows for excellent separation on a silica gel column. The less polar bis-indole will elute faster than the more polar indole.

G prep Prepare Silica Gel Slurry pack Pack Column prep->pack load Load Crude Product pack->load elute Elute with Hexane/Ethyl Acetate load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for Column Chromatography.

  • Prepare the Column:

    • Choose an appropriate size column based on the amount of crude product. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial eluting solvent (e.g., 100% hexanes).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.

  • Prepare and Load the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

    • Alternatively, for less soluble samples, create a dry-load by adsorbing the dissolved crude mixture onto a small amount of silica gel and evaporating the solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity.

    • A recommended gradient is to start with 100% hexanes and gradually increase the ethyl acetate concentration. A common eluent for separating indole and bis-indole is a mixture of ethyl acetate and hexane[2].

    • The less polar 3,3'-(ethane-1,1-diyl)bis(1H-indole) will elute first.

    • The more polar unreacted indole will elute later as the polarity of the eluent is increased.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution process using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 3,3'-(ethane-1,1-diyl)bis(1H-indole).

Q2: I have a nearly pure product with only a small amount of residual indole. Is there a faster purification method than column chromatography?

A2: Yes, for removing minor impurities, recrystallization is an excellent and efficient technique. The principle behind recrystallization is the difference in solubility of the desired compound and the impurity in a particular solvent at different temperatures.

G dissolve Dissolve Crude Product in Hot Solvent cool Slowly Cool to Room Temperature dissolve->cool crystallize Induce Crystallization cool->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath Maximize yield filter Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for Recrystallization.

  • Solvent Selection:

    • The ideal solvent is one in which 3,3'-(ethane-1,1-diyl)bis(1H-indole) is sparingly soluble at room temperature but highly soluble when hot. Indole should either be highly soluble at all temperatures or sparingly soluble at all temperatures.

    • A good starting point for indole derivatives is a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes[3].

  • Procedure:

    • Dissolve the impure product in a minimal amount of the hot solvent.

    • If using a mixed solvent system, dissolve the product in the "good" solvent (e.g., hot ethanol or ethyl acetate) and then add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals thoroughly to remove any residual solvent.

Q3: Can I use liquid-liquid extraction to remove the unreacted indole?

A3: Liquid-liquid extraction can be a useful preliminary purification step, particularly if there is a significant amount of indole to be removed. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase[4].

Indole, being more polar than 3,3'-(ethane-1,1-diyl)bis(1H-indole), will have a higher affinity for a more polar solvent. By choosing an appropriate pair of immiscible solvents, you can selectively partition the indole into one phase, leaving the desired bis-indole in the other.

G dissolve Dissolve Mixture in Organic Solvent add_aqueous Add Immiscible Aqueous Phase dissolve->add_aqueous shake Shake and Vent Separatory Funnel add_aqueous->shake separate Separate Layers shake->separate extract_aqueous Extract Aqueous Layer (optional) separate->extract_aqueous Aqueous phase (contains indole) combine_organic Combine Organic Layers separate->combine_organic Organic phase extract_aqueous->combine_organic Back-extract dry_organic Dry Organic Layer combine_organic->dry_organic evaporate Evaporate Solvent dry_organic->evaporate product Enriched Product evaporate->product

Caption: Workflow for Liquid-Liquid Extraction.

  • Solvent System Selection:

    • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

    • Use water or a slightly acidic aqueous solution as the second phase. The slight acidity can help to protonate the indole, increasing its solubility in the aqueous phase.

  • Procedure:

    • Dissolve the crude mixture in the chosen organic solvent and place it in a separatory funnel.

    • Add an equal volume of the aqueous phase.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The less dense organic layer will typically be on top.

    • Drain the lower aqueous layer, which will contain the majority of the unreacted indole.

    • Repeat the extraction of the organic layer with fresh aqueous phase to improve the separation efficiency.

    • Collect the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and then evaporate the solvent to obtain the product enriched in 3,3'-(ethane-1,1-diyl)bis(1H-indole).

Note: Liquid-liquid extraction is often not sufficient to achieve high purity on its own and is best used in conjunction with column chromatography or recrystallization.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Product and indole co-elute during column chromatography. - Inappropriate solvent system. - Overloaded column.- Decrease the polarity of the eluent. - Use a shallower solvent gradient. - Ensure the ratio of silica to crude product is at least 40:1.
Product "oils out" during recrystallization. - The solution is too concentrated. - The solution is cooling too quickly. - High level of impurities.- Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. - Try a different recrystallization solvent. - Perform a preliminary purification by column chromatography.
Poor separation in liquid-liquid extraction. - Inefficient mixing. - Unsuitable solvent system.- Shake the separatory funnel more vigorously. - Try a different organic solvent. - Adjust the pH of the aqueous phase.
Low recovery of the desired product. - Product is partially soluble in the aqueous phase during extraction. - Product is too soluble in the cold recrystallization solvent. - Product is degrading on the silica gel column.- Back-extract the aqueous phase with the organic solvent. - Choose a recrystallization solvent in which the product has lower solubility at cold temperatures. - Use deactivated silica gel or an alternative stationary phase like alumina.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Indole and its derivatives can be irritating to the skin and eyes and may be harmful if swallowed or inhaled[5][6]. Avoid creating dust.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and purification processes.

Conclusion

The successful removal of unreacted indole from a 3,3'-(ethane-1,1-diyl)bis(1H-indole) mixture is readily achievable by leveraging the differences in polarity and solubility between the two compounds. Column chromatography offers the most robust and reliable method for achieving high purity, while recrystallization provides an efficient means of removing minor impurities. Liquid-liquid extraction can serve as a useful initial purification step. By understanding the principles behind these techniques and following the detailed protocols provided in this guide, researchers can confidently and efficiently purify their desired bis-indole product.

References

  • U.S. Patent 5,085,991, issued February 4, 1992.
  • PubChem Compound Summary for CID 798, Indole.
  • Phenomenex, Inc. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • Kim, M., et al. (2021).
  • Kim, M., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Processes, 8(9), 1081.
  • Element Lab Solutions. (n.d.).
  • Baskaran, S., et al. (2015). Supporting Information for: A novel and efficient synthesis of bis(indolyl)methanes and 3,3-di(indolyl)indolin-2-ones using polyaniline-lanthanum(III)
  • Cravotto, G., et al. (2011). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 16(4), 3125-3136.
  • Fisher Scientific. (2015).
  • Smolecule. (n.d.). 3,3'-(butane-1,1-diyl)bis(1H-indole).
  • PubChem Compound Summary for CID 800, Indole-3-acetaldehyde.
  • CP Lab Safety. (n.d.). 3,3'-(Ethane-1,1-diyl)bis(1H-indole), 97% Purity, C18H16N2, 1 gram.
  • Beilstein-Institut. (2019). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 15, 2854-2891.
  • Request PDF. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-fluoro-2-methyl-1H-indole.
  • Sigma-Aldrich. (n.d.). Indole-3-acetaldehyde-sodium bisulfite addition compound.
  • The Royal Society of Chemistry. (2015). jc520 3,3'-(phenylmethylene)bis(1H-indole) (3a).
  • Knowledge UChicago. (n.d.).
  • National Center for Biotechnology Information. (2008). (Ethane-1,2-diyl)bis(indoline-2,3-dione). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1569.
  • Sigma-Aldrich. (n.d.). 3,3'-(Ethane-1,1-diyl)bis(1H-indole).
  • Merck. (n.d.). 3,3'-(Ethane-1,1-diyl)bis(1H-indole).
  • ResearchGate. (2014). Preparation of 3, 3'-(phenylmethylene) bis (1H-indole) -a proposed organic synthesis experiment.

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Technical Support Center: Troubleshooting Low Conversion in Bisindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bisindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of bisindole compounds, with a specific focus on addressing low reaction conversions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific issues you may face in your experiments.

Understanding the Core Reaction: Electrophilic Substitution

The majority of bisindole syntheses, particularly the formation of bis(indolyl)methanes, proceed via an electrophilic substitution reaction. Typically, an aldehyde or ketone is activated by a catalyst (usually a Lewis or Brønsted acid) to form a reactive electrophile. This is then attacked by two equivalents of indole at the electron-rich C3 position. Understanding this fundamental mechanism is key to diagnosing and resolving issues with low conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My bisindole synthesis is resulting in a very low yield or no product at all. What are the most common initial checks I should perform?

Low or no yield is a frequent starting problem. Before delving into more complex variables, it's crucial to verify the fundamentals of your reaction setup.

Initial Checks Workflow

Caption: Initial troubleshooting workflow for low bisindole yield.

In-depth Explanation:

  • Reagent Purity: Impurities in your starting materials, particularly the indole or aldehyde, can significantly hinder the reaction. Some aldehydes are prone to oxidation to the corresponding carboxylic acid, which will not participate in the reaction. Always use freshly purified or commercially available high-purity reagents.

  • Stoichiometry: The most common bisindole synthesis involves the reaction of two equivalents of indole with one equivalent of an aldehyde or ketone. An incorrect ratio can lead to a significant amount of unreacted starting material and lower yields.

  • Reaction Monitoring: It is essential to monitor the progress of your reaction using Thin Layer Chromatography (TLC). This will help you determine if the reaction is sluggish, if side products are forming, or if the reaction is not proceeding at all.

Question 2: I've confirmed my reagents and stoichiometry are correct, but the conversion is still low. Could the catalyst be the issue?

Catalyst choice and handling are critical for a successful bisindole synthesis. An inappropriate or inactive catalyst is a common reason for poor yields.

Troubleshooting Catalyst-Related Issues:

  • Inappropriate Catalyst Choice: The reactivity of the aldehyde or ketone substrate influences the choice of catalyst.

    • For simple aromatic aldehydes: A wide range of catalysts can be effective, from mild Lewis acids to Brønsted acids like p-toluenesulfonic acid.[1]

    • For less reactive ketones or sterically hindered aldehydes: A stronger Lewis acid or higher reaction temperatures may be necessary.

  • Catalyst Loading: The amount of catalyst used is crucial. Too little may result in a sluggish reaction, while too much can sometimes lead to the formation of side products or decomposition. Typical catalyst loading ranges from 5 to 20 mol%. It's often necessary to perform a small optimization screen to find the ideal loading for your specific substrates.

  • Catalyst Deactivation: Some catalysts are sensitive to moisture or air. Ensure you are using anhydrous conditions if your chosen catalyst requires it. For solid-supported catalysts, ensure they have been stored correctly and have not been contaminated.

Expert Tip: For a robust and often high-yielding approach, consider using a solid-supported catalyst like Amberlyst-15 or FeCl3-SiO2.[2][3] These catalysts simplify workup and can often be recycled.

Question 3: My reaction is sluggish and gives a low yield even with an appropriate catalyst. How do solvent and temperature affect the conversion?

The reaction medium and temperature play a pivotal role in the kinetics and thermodynamics of bisindole synthesis.

Optimizing Reaction Conditions:

ParameterEffect on Low ConversionRecommended Action
Solvent The polarity and protic/aprotic nature of the solvent can significantly impact reaction rates. Protic solvents can sometimes hinder the reaction by solvating the catalyst or reactants.[4]If using a solvent, screen a range of polar aprotic (e.g., acetonitrile, DCM) and non-polar (e.g., toluene) solvents. For a green chemistry approach, consider using water or conducting the reaction under solvent-free conditions, which has been shown to improve yields in many cases.[5]
Temperature Many bisindole syntheses proceed efficiently at room temperature. However, for less reactive substrates, higher temperatures may be required to overcome the activation energy barrier.If your reaction is slow at room temperature, try gradually increasing the temperature to 50-80 °C while monitoring for product formation and potential decomposition.[4] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.

Solvent Selection Guide

G cluster_0 Solvent Choice for Bisindole Synthesis a Starting Point: Acetonitrile or DCM b Alternative: Toluene for non-polar conditions a->b If solubility is an issue c Green Option: Water or Solvent-Free a->c For improved sustainability e Consider solvent-free conditions c->e If yield is still low d If reaction is slow in protic solvents d->e

Caption: Decision tree for solvent selection in bisindole synthesis.

Question 4: I'm observing the formation of multiple spots on my TLC plate, and the yield of the desired bisindole is low. What are the likely side reactions, and how can I minimize them?

The formation of byproducts is a common cause of low yields. Identifying and mitigating these side reactions is key to improving your conversion.

Common Side Products and Solutions:

  • Trisindoles: In some cases, a third indole molecule can react with the initial bisindole product, leading to the formation of a trisindole. This is more likely to occur with highly reactive aldehydes and a high concentration of catalyst.

    • Solution: Carefully control the stoichiometry and consider a slower addition of the aldehyde to the reaction mixture. Reducing the catalyst loading may also help.

  • Polymerization: Aldehydes, especially in the presence of strong acids, can undergo self-polymerization.

    • Solution: Use a milder catalyst or lower the reaction temperature. Ensuring a homogenous reaction mixture with efficient stirring can also minimize localized high concentrations of reactants that can lead to polymerization.

  • N-Alkylation: While less common, the indole nitrogen can sometimes compete with the C3 position for the electrophile.

    • Solution: This is generally not a major pathway but can be influenced by the catalyst and solvent system. Sticking to established protocols for C3-alkylation is the best prevention.

Reaction Pathway Diagram

G Indole Indole Intermediate Reactive Electrophile Indole->Intermediate 1st Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Activation Polymer Polymerized Aldehyde (Side Product) Aldehyde->Polymer Self-condensation Catalyst Catalyst Catalyst->Intermediate Bisindole Desired Bisindole Product Intermediate->Bisindole 2nd Nucleophilic Attack with another Indole Trisindole Trisindole (Side Product) Bisindole->Trisindole Further reaction with Indole

Caption: Reaction pathways in bisindole synthesis, including side reactions.

Experimental Protocols

General Procedure for Catalyst Screening in Bisindole Synthesis
  • To a series of small reaction vials, add indole (2.0 mmol) and the aldehyde or ketone (1.0 mmol).

  • To each vial, add a different catalyst (e.g., p-TsOH, Amberlyst-15, FeCl3-SiO2) at a loading of 10 mol%.

  • Add the chosen solvent (e.g., acetonitrile, 5 mL) to each vial. Include one vial with no solvent for a solvent-free condition.

  • Stir the reactions at room temperature and monitor their progress by TLC every 30 minutes.

  • After a set time (e.g., 4 hours), or upon completion, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., NMR with an internal standard or LC-MS) to determine the conversion and yield for each catalyst.

General Procedure for Solvent Screening
  • To a series of small reaction vials, add indole (2.0 mmol), the aldehyde or ketone (1.0 mmol), and the optimal catalyst determined from the catalyst screen (10 mol%).

  • To each vial, add a different solvent (e.g., DCM, toluene, water, ethanol) in the same volume. Include a solvent-free control.

  • Stir the reactions under the optimal temperature and monitor by TLC.

  • Analyze the results as described in the catalyst screening protocol to identify the solvent that provides the highest conversion.

References

  • Kamal, A., et al. (2009). Synthesis and biological evaluation of new bis(indolyl)methane derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4224-4227.
  • Sharma, G., et al. (2014). A facile and efficient synthesis of bis(indolyl)methanes and their evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3494-3498.
  • Azizi, N., Torkian, L., & Saidi, M. R. (2007). Highly efficient synthesis of bis(indolyl)methanes in water.
  • Mitra, B., et al. (2021). The solvent-free green method for the synthesis of bis(indolyl)methane in the presence of humic acid as a catalyst. Oriental Journal of Chemistry, 37(5), 1234-1239.
  • Glanish, R., et al. (2024). A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. Journal of Chemical Letters, 5, 139-143.
  • Khan, A. T., et al. (2018). Synthesis of Bis(indolyl)
  • Chavan, K. A., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10567-10578.
  • Deb, B., et al. (2021). Bis-indolylation of aldehydes and ketones using silica-supported FeCl3: molecular docking studies of bisindoles by targeting SARS-CoV-2 main protease binding sites. RSC Advances, 11(49), 30827-30839.
  • Almshantaf, Y. (2016). Synthesis of Bis(Indolyl) Methane and Some Devices Using Hytrogenous Catalysts (Acidic) in Ecofriendly Media.

Sources

Technical Support Center: Characterization Challenges of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of bisindole alkaloids. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the characterization of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a core structure found in many bioactive molecules, and its closely related isomers.[1][2][3] The inherent structural symmetry and subtle physicochemical differences between its isomers present unique analytical hurdles. This document provides in-depth, experience-driven solutions in a direct question-and-answer format to help you navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) isomers and the rationale behind their challenging characterization.

Q1: What are the primary types of isomers encountered with 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and its derivatives?

A1: When working with this bisindole structure, you will primarily encounter two classes of isomers:

  • Positional (or Regio-) Isomers: These isomers have the same molecular formula but differ in the connectivity of the ethane-1,1-diyl bridge to the indole rings. While the name specifies a 3,3' linkage, synthetic side-reactions or alternative starting materials can lead to other linkages (e.g., 2,3'-, 5,3'-, etc.). Furthermore, if you are synthesizing derivatives using substituted indoles, the substituents themselves can be located at different positions on the indole scaffold, leading to a complex mixture of regioisomers.[4][5]

  • Stereoisomers: For the parent compound, the linking carbon is not a chiral center. However, if the two indole rings are non-symmetrically substituted, this carbon becomes a stereocenter, leading to a pair of enantiomers. If other chiral centers exist within the molecule (common in natural product derivatives), you will encounter diastereomers.[6][7] The separation and correct assignment of these stereoisomers are often critical, as different isomers can exhibit vastly different biological activities.[6]

Q2: Why are these bisindole isomers so difficult to differentiate?

A2: The challenge stems from the high degree of structural similarity. Isomers of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) typically share:

  • Identical Molecular Mass: Making them indistinguishable by standard mass spectrometry without chromatographic separation.

  • Similar Polarity and Physicochemical Properties: This leads to very close retention times in chromatography, often resulting in co-elution or poor resolution.[6]

  • Overlapping Spectroscopic Signals: In Nuclear Magnetic Resonance (NMR), the signals from the two indole moieties can be nearly identical, especially for symmetrical isomers, leading to complex and poorly resolved spectra that are difficult to interpret definitively.[7]

  • Similar Fragmentation Patterns: In mass spectrometry, isomers often fragment in similar ways, making it difficult to distinguish them based on their mass spectra alone.[4][5]

Q3: What are the essential analytical techniques for the successful characterization of these compounds?

A3: A multi-technique, integrated approach is non-negotiable for unambiguous characterization. The core workflow should include:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for separating isomers. Reversed-phase (RP-HPLC) is a common starting point, while chiral chromatography is mandatory for resolving enantiomers.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for detailed structure elucidation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign the complete structure and differentiate between positional isomers.[9]

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of the parent molecule and its fragments, which helps validate the proposed structure.[9][10]

  • X-ray Crystallography: Considered the "gold standard" for unambiguously determining the three-dimensional structure and relative stereochemistry, provided that a suitable single crystal can be obtained.[9][11]

Below is a logical workflow for approaching the characterization of a new bisindole sample.

G cluster_0 Phase 1: Separation & Initial Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Confirmation A Synthesized Product Mixture B HPLC / UPLC Screening (RP & Chiral) A->B C Isolated Peaks (Isomers) B->C D HRMS Analysis (Confirm Formula) C->D E NMR Spectroscopy (1D: ¹H, ¹³C) (2D: COSY, HSQC, HMBC) C->E F Provisional Structure Assignment D->F E->F G Attempt Crystallization F->G H X-ray Crystallography G->H I Unambiguous Structure & Stereochemistry H->I G cluster_0 Data Acquisition cluster_1 Interpretation Workflow A ¹H Spectrum (Overlapping Signals) F Step 1: Assign CHn groups (Use HSQC) A->F B ¹³C Spectrum B->F C 2D COSY G Step 2: Build spin systems (Use COSY) C->G D 2D HSQC D->F E 2D HMBC H Step 3: Connect fragments (Use HMBC) E->H I Step 4: Assign Quaternary Carbons (Use HMBC) E->I F->G G->H H->I J Final Structure I->J

Sources

Technical Support Center: Scaling Up the Synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a key member of the bis(indolyl)methane (BIM) family, also known as vibrindole A.[1] This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during synthesis, offering field-proven insights and solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 3,3'-(Ethane-1,1-diyl)bis(1H-indole)?

The synthesis is a classic acid-catalyzed electrophilic aromatic substitution reaction.[2][3] It involves the condensation of two equivalents of 1H-indole with one equivalent of acetaldehyde. The reaction proceeds by activating the acetaldehyde with an acid catalyst, which is then attacked by the electron-rich C3 position of the indole ring.[1][4]

Q2: Why is an acid catalyst essential for this reaction?

The carbonyl carbon of acetaldehyde is not sufficiently electrophilic to react directly with the indole ring. An acid catalyst (either Brønsted or Lewis acid) protonates or coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[1][5] This activation is critical for the initial nucleophilic attack by indole to occur at a reasonable rate.

Q3: How is the reaction progress typically monitored?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[6] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) will show the consumption of the indole starting material (and aldehyde, if UV-active) and the formation of the higher-Rf product spot. It is crucial to co-spot starting materials for accurate comparison.

Q4: What are the expected analytical characteristics of pure 3,3'-(Ethane-1,1-diyl)bis(1H-indole)?

For confirmation of the final product, the following characterization data can be used as a reference.

  • Appearance: White solid.[7]

  • Melting Point: 153-155 °C.[7]

  • ¹H NMR (600 MHz, CDCl₃): δ 7.75 (br, 2H), 7.63 (d, J = 7.8 Hz, 2H), 7.34 (d, J = 8.4 Hz, 2H), 7.22 (t, J = 7.8 Hz, 2H), 7.10 (t, J = 7.2 Hz, 2H), 6.86 (s, 2H), 4.71 (q, J = 7.2 Hz, 1H), 1.84 (d, J = 7.2 Hz, 3H).[7]

  • ¹³C NMR (100 MHz, CDCl₃): δ 136.56, 126.83, 121.69, 121.53, 121.19, 119.66, 118.94, 111.05, 28.11, 21.69.[7]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Low or No Product Yield

Q: My reaction shows very little conversion to the desired product after the recommended time. What are the common causes?

Several factors can lead to low yields, ranging from reagent quality to suboptimal reaction conditions.[8][9]

  • Catalyst Inactivity or Inappropriateness: The choice and concentration of the acid catalyst are critical.[10] If using a Lewis acid (e.g., ZnCl₂), ensure it is anhydrous, as moisture can deactivate it. For Brønsted acids (e.g., HCl, H₂SO₄), the concentration must be optimized; too little will result in slow or incomplete reaction, while too much can lead to degradation.[8]

  • Purity of Starting Materials: Ensure the purity of your indole and acetaldehyde. Impurities in indole can inhibit the reaction, while acetaldehyde can easily oxidize to acetic acid or polymerize upon storage.[9] It is often best to use freshly distilled or a newly opened bottle of acetaldehyde.

  • Suboptimal Temperature: While many protocols are run at room temperature, some substrate/catalyst combinations may require gentle heating to initiate or drive the reaction to completion. Conversely, excessive heat can promote side reactions and decomposition.

  • Insufficient Reaction Time: Monitor the reaction by TLC. Some catalytic systems are slower than others and may require extended reaction times.[9]

Issue 2: Significant Side Product Formation

Q: My TLC plate shows multiple spots, and the crude NMR spectrum is complex. What are the likely side reactions and how can I prevent them?

The formation of multiple products is a common challenge, typically arising from the high reactivity of indole under acidic conditions.

  • Indole Oligomerization: Strong acids can induce the self-condensation or polymerization of indole, leading to the formation of dark, insoluble tars.[3] To mitigate this, consider using milder catalysts (e.g., boric acid, tungstic acid) or solid-supported acids which can moderate the acidity.[5][11] Slow, controlled addition of the acid catalyst can also help maintain a low instantaneous concentration.

  • Formation of Tris(indolyl)methanes (TRIMs): In some cases, a third indole molecule can react, or an intermediate can be generated that leads to the formation of a tris(indolyl)methane derivative.[12] This is often controlled by carefully maintaining a 2:1 stoichiometry of indole to acetaldehyde.

  • Acetaldehyde Side Reactions: Acetaldehyde can undergo self-condensation (aldol reaction) under acidic conditions, consuming the reagent and complicating the product mixture. Using a slight excess of indole or adding the acetaldehyde slowly to the indole/catalyst mixture can favor the desired reaction pathway.

Issue 3: Purification and Isolation Challenges

Q: The crude product is a dark, oily, or tar-like substance that is difficult to purify by column chromatography. What are the best practices for workup and purification?

A challenging purification often points to side reactions, as discussed above. A proper workup is the first step to a successful isolation.

  • Post-Reaction Workup: Before extraction, the acid catalyst must be neutralized. This is typically achieved by quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak base.[7] Failure to neutralize the acid will result in product degradation on the silica gel column.

  • Chromatography Technique: If the crude material is highly colored, a "plug" of silica gel or celite can be used to filter the crude solution before loading it onto the main column to remove baseline impurities. For column chromatography, a gradient elution, starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing polarity, is often effective.[13]

  • Recrystallization: If chromatography yields an impure solid, recrystallization can be a powerful final purification step. Common solvents for recrystallizing BIMs include ethanol, or mixtures of ethyl acetate and hexanes.

Issue 4: Problems During Scale-Up

Q: My small-scale (milligram) synthesis worked perfectly, but when I scaled up to a multigram scale, the yield dropped significantly and I observed charring. What went wrong?

Scaling up introduces challenges related to mass and heat transfer.

  • Exothermic Reaction: The acid-catalyzed condensation is often exothermic. On a small scale, this heat dissipates quickly. On a larger scale, inadequate heat dissipation can cause the internal temperature to rise uncontrollably, leading to the decomposition of starting materials and product.[14] Use an ice bath to maintain the target temperature, especially during the addition of reagents.

  • Mixing Efficiency: Inefficient stirring in a large flask can create localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure vigorous, efficient mechanical stirring throughout the reaction.

  • Addition Rate: On a large scale, add the catalyst and acetaldehyde slowly and sub-surface if possible to ensure they react before having a chance to degrade or participate in side reactions.

Part 3: Protocols and Visualization

Optimized Laboratory-Scale Synthesis Protocol

This protocol is a representative method. Optimization may be required based on specific laboratory conditions and reagent purity.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole (10.0 g, 85.4 mmol).

  • Dissolution: Add 100 mL of dichloromethane and stir until the indole is fully dissolved.

  • Catalyst Addition: Add the chosen acid catalyst (see table below for examples). For a solid acid like tungstic acid, 5 mol% (2.13 g) can be used.[11]

  • Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add acetaldehyde (2.15 g, 2.7 mL, 48.8 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 1-4 hours), monitoring progress by TLC.

  • Quench: Once the reaction is complete, pour the mixture into 100 mL of saturated NaHCO₃ solution and stir for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[13]

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3,3'-(Ethane-1,1-diyl)bis(1H-indole) as a white solid.

Table 1: Comparison of Catalytic Systems
CatalystSolventTemperatureTimeYield (%)Reference
La(OTf)₃Solvent-free (Microwave)N/A2-3 min~90%[15]
HCl/Silica gelSolvent-freeRoom Temp20-30 min>90%[13]
TaurineWater (Sonication)N/A15-30 min~85%[1]
Tungstic AcidDichloromethaneRoom Temp1-2 hours~92%[11]
ZnCl₂DichloromethaneRoom Temp3-5 hours~80-90%[16]
Reaction Mechanism and Troubleshooting Workflow

Reaction_Mechanism Indole1 Indole Intermediate1 Alcohol Intermediate Indole1->Intermediate1 Nucleophilic Attack Acetaldehyde Acetaldehyde Activated Activated Aldehyde (Protonated Carbonyl) Acetaldehyde->Activated + H+ Catalyst H+ Catalyst->Activated Indole2 Indole Product 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Indole2->Product Activated->Intermediate1 Carbocation Resonance-Stabilized Carbocation Intermediate1->Carbocation - H₂O + H+ Carbocation->Product Nucleophilic Attack

Caption: General mechanism for the acid-catalyzed synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Troubleshooting_Workflow Start Problem: Low Yield / Side Products Check_Reagents Step 1: Verify Reagents Start->Check_Reagents Check_Conditions Step 2: Evaluate Conditions Start->Check_Conditions Check_Workup Step 3: Review Workup Start->Check_Workup Purity Check Purity: - Indole (impurities?) - Acetaldehyde (fresh?) Check_Reagents->Purity Stoichiometry Verify Stoichiometry: - Indole:Aldehyde (2:1) Check_Reagents->Stoichiometry Catalyst Catalyst Issues: - Correct loading (mol%)? - Anhydrous (if Lewis acid)? - Try milder catalyst? Check_Conditions->Catalyst Temp_Control Temperature Control: - Reaction exothermic? - Use ice bath? Check_Conditions->Temp_Control Mixing Mixing: - Is stirring efficient? - No visible solids/layers? Check_Conditions->Mixing Quench Quench/Neutralization: - Was acid fully neutralized? (Test pH of aqueous layer) Check_Workup->Quench Purification Purification Method: - Degradation on silica? - Try recrystallization? Check_Workup->Purification

Caption: A workflow for troubleshooting common issues in the BIM synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • The Royal Society of Chemistry. (2015).
  • Darwin. (2024).
  • University Digital Conservancy.
  • PubMed Central (PMC). Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes.
  • Recent Advancement in the Green Synthesis of Bis(indolyl)
  • RSC Publishing. (2025).
  • ResearchGate. Synthesis of 3,3′‐(arylmethylene)
  • ResearchGate. Possible mechanism for the synthesis of bis(indolyl)
  • Química Organica.org.
  • Bentham Science Publisher. “Acid-catalyzed” Synthesis of bis(indolyl)methanes.
  • PubMed Central (PMC).
  • ResearchGate. The plausible mechanism for the synthesis of 3,3‐bis(1H‐indol‐3‐yl)indolin‐2‐one.
  • PubMed Central (PMC). (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)
  • ACS Omega. (2018). Synthesis of Bis(indolyl)
  • Smolecule. 3,3'-(butane-1,1-diyl)bis(1H-indole).
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Semantic Scholar. A simple and efficient preparation of bis(indolyl)methanes catalyzed by HCl/silica gel under solvent-free conditions.
  • ResearchGate. Condensation of indoles with indole aldehyde to form tris(indolyl)methanes.
  • Microbe Notes. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses.
  • A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. (2024).
  • De Gruyter. (2013). Tungstic acid-catalyzed synthesis of 3,3-bis (1H-indol-3-yl)
  • Sigma-Aldrich. 3,3'-(Ethane-1,1-diyl)bis(1H-indole).
  • MySkinRecipes. 3,3'-(Ethane-1,1-diyl)bis(1H-indole).
  • The Royal Society of Chemistry. Synthesis of bis(indolyl)
  • YouTube. (2023). Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved.
  • RSC Publishing. (1967). A New Theory of Electrophilic Substitution in 3-Substituted Indoles.
  • ACS Omega. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
  • Henry Rzepa's Blog. (2013).
  • Organic Chemistry Portal. Synthesis of indoles.
  • Middle East Technical University. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS.
  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.
  • National Institutes of Health (NIH). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
  • Allied Academies. (2016). La(OTf)3: An efficient catalyst for green synthesis of bis(Indolyl)methanes under solvent free conditions.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) , a notable bis-indole alkaloid also known as vibrindole A.[1][2] Designed for researchers, scientists, and professionals in drug development, this document will delve into the structural elucidation of this compound and contrast its spectral features with those of closely related analogues. The objective is to furnish a practical, data-supported resource for the unambiguous identification and characterization of this important molecular scaffold.

Introduction: The Significance of Bis-indole Alkaloids and the Role of NMR

Bis-indole alkaloids, characterized by two indole moieties linked by a carbon bridge, represent a significant class of natural products with a wide array of biological activities. Their structural complexity and potential for isomerism necessitate powerful analytical techniques for accurate characterization. NMR spectroscopy stands as an unparalleled tool in this regard, offering detailed insights into the molecular framework, connectivity, and stereochemistry of these compounds.[3] A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for confirming molecular identity, assessing purity, and guiding synthetic efforts.

This guide will focus on 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a symmetrically substituted bis-indole. We will dissect its characteristic NMR signals and then draw comparisons with other bis-indoles to highlight the key spectral differentiators that arise from subtle structural modifications.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion of the NMR data, the standardized IUPAC numbering for the indole rings and the ethane bridge is presented below. This numbering scheme will be used consistently throughout the guide for all spectral assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Solvent (e.g., CDCl3) Concentration Dissolve 5-10 mg in 0.5-0.7 mL Solvent->Concentration Standard Add Internal Standard (TMS) Concentration->Standard H1_NMR ¹H NMR Acquisition Standard->H1_NMR C13_NMR ¹³C NMR Acquisition Standard->C13_NMR FT Fourier Transformation H1_NMR->FT C13_NMR->FT Correction Phasing & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Integration Integration (¹H NMR) Referencing->Integration

Caption: Experimental workflow for NMR analysis.

¹H and ¹³C NMR Spectral Data of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

The following tables summarize the experimentally determined ¹H and ¹³C NMR data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in CDCl₃. [1] Table 1: ¹H NMR Data (600 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.75br s-2HNH -1, NH -1'
7.63d7.82HH -4, H -4'
7.34d8.42HH -7, H -7'
7.22t7.82HH -6, H -6'
7.10t7.22HH -5, H -5'
6.86s-2HH -2, H -2'
4.71q7.21HCH
1.84d7.23HCH

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
136.56C -7a, C -7a'
126.83C -3a, C -3a'
121.69C -2, C -2'
121.53C -5, C -5'
121.19C -4, C -4'
119.66C -6, C -6'
118.94C -3, C -3'
111.05C -7, C -7'
28.11C H
21.69C H₃

Spectral Interpretation and Key Features

The symmetry of the molecule is readily apparent from the NMR data. The presence of only eight distinct signals in the ¹³C NMR spectrum and a reduced number of proton signals with double the expected integration confirms the C₂ symmetry of the molecule.

  • Indole NH Protons: The broad singlet at 7.75 ppm is characteristic of the indole N-H protons. [1]Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Aromatic Protons: The signals in the aromatic region (6.8-7.7 ppm) are consistent with a 3-substituted indole moiety. The singlet at 6.86 ppm is assigned to the C2 and C2' protons, a key indicator of substitution at the C3 position. The remaining aromatic protons appear as doublets and triplets, with coupling constants typical for ortho and meta coupling in a benzene ring.

  • Aliphatic Protons: The quartet at 4.71 ppm and the doublet at 1.84 ppm are characteristic of an ethylidene bridge. The quartet arises from the methine proton (CH) being coupled to the three methyl protons (CH₃), and the doublet is due to the methyl protons being coupled to the single methine proton.

  • Indole Carbons: The chemical shifts of the indole carbons are in the expected regions. Notably, the signal for C3 and C3' at 118.94 ppm is significantly upfield compared to unsubstituted indole (around 102 ppm), which is characteristic of alkyl substitution at this position. [4]

Comparative Analysis with Alternative Structures

To better understand the unique spectral features of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), it is instructive to compare its NMR data with that of a closely related analogue, 3,3'-(phenylmethylene)bis(1H-indole) . This compound differs by the presence of a phenyl group instead of a methyl group on the bridging carbon.

Table 3: Comparative ¹H NMR Data (DMSO-d₆)

CompoundBridging CHAromatic Protons (Indole)Other
3,3'-(Ethane-1,1-diyl)bis(1H-indole) (in CDCl₃)4.71 (q, 1H)6.86-7.63 (m, 10H)1.84 (d, 3H, CH₃)
3,3'-(Phenylmethylene)bis(1H-indole) (in DMSO-d₆) [1]5.85 (s, 1H)6.82-7.37 (m, 10H)7.16-7.31 (m, 5H, Phenyl)

Table 4: Comparative ¹³C NMR Data (Selected Signals, CDCl₃)

CompoundBridging CHBridging Substituent
3,3'-(Ethane-1,1-diyl)bis(1H-indole) 28.1121.69 (CH₃)
3,3'-(Phenylmethylene)bis(1H-indole) ~40 (estimated)~126-144 (Phenyl carbons)

Key Differences and Diagnostic Peaks:

  • Bridging Proton (CH): The most significant difference is the chemical shift and multiplicity of the bridging methine proton. In the ethylidene-bridged compound, it appears as a quartet around 4.71 ppm due to coupling with the adjacent methyl group. In the phenylmethylene-bridged analogue, this proton is a singlet and is shifted downfield to around 5.85 ppm due to the deshielding effect of the phenyl ring. [1]* Bridging Carbon (CH): The chemical shift of the bridging carbon is also diagnostic. The presence of a phenyl group in 3,3'-(phenylmethylene)bis(1H-indole) will cause a downfield shift of the bridging carbon signal compared to the methyl-substituted bridge in 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

  • Presence of Phenyl Signals: The ¹H and ¹³C NMR spectra of 3,3'-(phenylmethylene)bis(1H-indole) will exhibit additional signals in the aromatic region corresponding to the protons and carbons of the phenyl ring.

comparison_workflow cluster_target 3,3'-(Ethane-1,1-diyl)bis(1H-indole) cluster_analog 3,3'-(Phenylmethylene)bis(1H-indole) cluster_analysis Comparative Analysis Target_H1 ¹H NMR: - CH (q, ~4.7 ppm) - CH3 (d, ~1.8 ppm) Diff_Bridge_H Diagnostic Difference: Bridging Proton (CH) Multiplicity and Chemical Shift Target_H1->Diff_Bridge_H Target_C13 ¹³C NMR: - CH (~28 ppm) - CH3 (~22 ppm) Diff_Bridge_C Diagnostic Difference: Bridging Carbon (CH) Chemical Shift Target_C13->Diff_Bridge_C Analog_H1 ¹H NMR: - CH (s, ~5.9 ppm) - Phenyl-H (~7.2-7.3 ppm) Analog_H1->Diff_Bridge_H Diff_Phenyl Presence/Absence of Phenyl Signals Analog_H1->Diff_Phenyl Analog_C13 ¹³C NMR: - CH (~40 ppm) - Phenyl-C (~126-144 ppm) Analog_C13->Diff_Bridge_C Analog_C13->Diff_Phenyl

Caption: Comparative analysis workflow.

Conclusion

The ¹H and ¹³C NMR spectra of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) provide a distinct and unambiguous fingerprint for its structural verification. The key diagnostic features include the chemical shifts and multiplicities of the ethylidene bridge protons and the overall symmetry observed in the spectra. By comparing these features with those of related bis-indole structures, such as 3,3'-(phenylmethylene)bis(1H-indole), researchers can confidently differentiate between these compounds. This guide provides the necessary experimental protocols and comparative data to aid in the successful and accurate NMR analysis of this important class of molecules.

References

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons. [Link]

  • Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for "Iodine-catalyzed aerobic oxidative C–H/C–H cross-coupling of α-amino acids with indoles". [Link]

  • ResearchGate. (2016). ¹H and ¹³C nuclear magnetic resonance spectroscopic data for 1, 2, and vibrindole A. [Link]

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A Researcher's Guide to Catalytic Efficiency in Bis(indolyl)methane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of bis(indolyl)methanes (BIMs) is a cornerstone of heterocyclic chemistry, owing to their prevalence in bioactive natural products and their significant therapeutic potential. The efficiency of BIM synthesis hinges critically on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data, to empower you in selecting the optimal catalyst for your specific research needs.

The Enduring Importance of Bis(indolyl)methanes

Bis(indolyl)methanes are characterized by two indole moieties linked by a methylene group. This structural motif is found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties. The most common and direct route to BIMs is the electrophilic substitution reaction of two equivalents of indole with an aldehyde or ketone. The role of the catalyst in this transformation is paramount, as it activates the carbonyl group, facilitating the nucleophilic attack by the indole.

A Comparative Analysis of Catalytic Systems

The selection of a catalyst for BIM synthesis is a critical decision that influences reaction efficiency, cost-effectiveness, and environmental impact. Here, we compare the performance of representative catalysts from three major categories: Brønsted acids, Lewis acids, and heterogeneous catalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Brønsted Acids
Taurine10Water500.5 h (ultrasound)90[1]
Polyvinylsulfonic acid (PVSA)10EthanolRoom Temp2 h96[2]
Succinic Acid10WaterMicrowave (300W)3-5 min96[3]
Lewis Acids
NiSO₄·6H₂O10EthanolRoom Temp10-35 min90-95[4][5]
In(OTf)₃1[bmim][BF₄]Room Temp10 min95[6]
La(OTf)₃10Solvent-freeMicrowave (450W)2-5 min92-98[7]
Heterogeneous Catalysts
Ga-MCM-41-SO₃H20 mgDichloromethaneRoom Temp30 min98[8]
PPy@CH₂Br10 mgNeat601 h96[9][10]
Polyaniline/Graphene Oxide10Ethanol602 h87[11]

Understanding the Reaction Mechanism

The synthesis of bis(indolyl)methanes proceeds through a well-established electrophilic substitution mechanism. The catalyst's primary role is to activate the aldehyde, rendering it more susceptible to nucleophilic attack by the indole.

Bis(indolyl)methane Synthesis Mechanism cluster_activation Step 1: Aldehyde Activation cluster_first_attack Step 2: First Nucleophilic Attack cluster_dehydration Step 3: Dehydration cluster_second_attack Step 4: Second Nucleophilic Attack Aldehyde Aldehyde Activated_Aldehyde Activated_Aldehyde Aldehyde->Activated_Aldehyde + Catalyst Catalyst Catalyst Intermediate1 Indolylcarbinol Intermediate Activated_Aldehyde->Intermediate1 + Indole Indole1 Indole Intermediate2 Azafulvenium Ion Intermediate1->Intermediate2 - H₂O BIM_Product Bis(indolyl)methane Intermediate2->BIM_Product + Indole Indole2 Indole

Caption: Generalized mechanism of acid-catalyzed bis(indolyl)methane synthesis.

Experimental Protocols: A Practical Guide

To facilitate the application of these findings, we provide detailed experimental protocols for three high-performing catalysts, each representing a different class.

Protocol 1: Brønsted Acid Catalysis using Taurine

This protocol utilizes the environmentally benign and readily available amino acid, taurine, as a catalyst in water, often enhanced by ultrasound irradiation.[1]

Materials:

  • Indole (2 mmol)

  • Aldehyde (1 mmol)

  • Taurine (0.1 mmol, 10 mol%)

  • Deionized Water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add indole (234 mg, 2 mmol), the desired aldehyde (1 mmol), and taurine (12.5 mg, 0.1 mmol).

  • Add deionized water (5 mL) to the flask.

  • Place the flask in an ultrasonic bath and irradiate at 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 30 minutes), extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Lewis Acid Catalysis using Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O)

This method employs a mild and efficient Lewis acid catalyst at room temperature.[4][5]

Materials:

  • Indole (2 mmol)

  • Carbonyl compound (1 mmol)

  • NiSO₄·6H₂O (0.1 mmol, 10 mol%)

  • Ethanol

Procedure:

  • In a 25 mL round-bottom flask, dissolve indole (234 mg, 2 mmol) and the carbonyl compound (1 mmol) in ethanol.

  • Add NiSO₄·6H₂O (26 mg, 0.1 mmol) to the solution.

  • Stir the mixture magnetically at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete (typically 10-35 minutes), add chloroform (3 mL) to the reaction mixture and filter to separate the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure bis(indolyl)methane.

Protocol 3: Heterogeneous Catalysis using Sulfonic Acid-Functionalized Mesoporous Silica (Ga-MCM-41-SO₃H)

This protocol utilizes a recyclable and highly active solid acid catalyst.[8]

Materials:

  • Indole (2 mmol)

  • Aldehyde (1 mmol)

  • Ga-MCM-41-SO₃H (20 mg)

  • Dichloromethane (5 mL)

Procedure:

  • To a stirred solution of indole (234 mg, 2 mmol) and the aldehyde (1 mmol) in dichloromethane (5 mL), add the Ga-MCM-41-SO₃H catalyst (20 mg).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 30 minutes), filter the reaction mixture to recover the catalyst.

  • Wash the catalyst with dichloromethane.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Catalyst Screening and Selection Workflow

Choosing the right catalyst is a multi-faceted decision. The following workflow can guide your selection process.

Catalyst Selection Workflow Start Start Define_Requirements Define Reaction Requirements: - Scale - Substrate Scope - Cost Constraints - Green Chemistry Goals Start->Define_Requirements Initial_Screening Initial Catalyst Screening: - Brønsted Acids - Lewis Acids - Heterogeneous Catalysts Define_Requirements->Initial_Screening Performance_Evaluation Evaluate Performance: - Yield - Reaction Time - Temperature Initial_Screening->Performance_Evaluation Decision_Green Green Chemistry Priority? Performance_Evaluation->Decision_Green Decision_Cost Cost a Major Factor? Decision_Green->Decision_Cost No Decision_Recyclability Recyclability Needed? Decision_Green->Decision_Recyclability Yes Select_Bronsted_Lewis Consider High-Performing Brønsted or Lewis Acids Decision_Cost->Select_Bronsted_Lewis Yes Decision_Cost->Select_Bronsted_Lewis No Decision_Recyclability->Decision_Cost No Select_Heterogeneous Prioritize Heterogeneous Catalysts Decision_Recyclability->Select_Heterogeneous Yes Final_Selection Final Catalyst Selection Select_Heterogeneous->Final_Selection Select_Bronsted_Lewis->Final_Selection

Caption: A decision-making workflow for selecting an optimal catalyst for bis(indolyl)methane synthesis.

Conclusion and Future Outlook

The synthesis of bis(indolyl)methanes continues to be an area of active research, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly catalytic systems. While traditional Brønsted and Lewis acids offer high efficiency, the trend is shifting towards the use of "green" catalysts such as taurine and recyclable heterogeneous catalysts. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the nature of the substrates, and the desired environmental footprint. This guide provides a solid foundation for making an informed decision, empowering researchers to advance their work in this important field of medicinal chemistry.

References

  • Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review.
  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules. [Link]

  • Efficient Synthesis of Bis(indolyl)methanes Catalyzed by Lewis Acids in Ionic Liquids.
  • “Acid-catalyzed” Synthesis of bis(indolyl)methanes. Current Organic Synthesis.
  • Polyvinylsulfonic acid as a novel Brønsted acid catalyst for the synthesis of bis(indolyl)methanes. Green Chemistry Letters and Reviews. [Link]

  • Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Journal of Chemical and Pharmaceutical Research.
  • Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes.
  • Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes.
  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega. [Link]

  • Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. ACS Omega. [Link]

  • Synthesis of Bis(indolyl)
  • Efficient Synthesis of Bis(indolyl)methane Derivatives on Heterogeneous Ga‐MCM‐41‐SO3H Catalyst under Mild Conditions. ChemistrySelect.
  • A Simple Single-Step Synthesis of Bis(indolyl)methane using Polyaniline-Supported Graphene Oxide Nanocomposites as Catalysts. ResearchGate. [Link]

  • Polyvinylsulfonic acid as a novel Brønsted acid catalyst for the synthesis of bis(indolyl)methanes.
  • Magnetic Aerogels for Room-Temperature Catalytic Production of Bis(indolyl)methane Derivatives. Molecules. [Link]

  • A green protocol for the synthesis of bis(indolyl)methanes catalyzed by succinic acid under microwave irradiation.
  • Efficient Synthesis of Bis(indolyl)methanes Catalyzed by Lewis Acids in Ionic Liquids.
  • Compared performance of various catalysts in bis (indolyl) methane synthesis of 4-ClC 6 H 4 CHO.
  • La (OTf)3: An efficient catalyst for green synthesis of bis (Indolyl)methanes under solvent free conditions. Allied Academies.
  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Bisindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Bisindole alkaloids, characterized by their signature dual indole framework, represent a fascinating and highly significant class of naturally occurring and synthetic compounds. Their structural complexity is mirrored by a remarkable diversity of potent biological activities, a fact that has positioned them as privileged scaffolds in the landscape of modern drug discovery. From the microtubule-destabilizing power of vinblastine in cancer chemotherapy to the protein kinase inhibitory action of staurosporine, bisindoles have consistently demonstrated their therapeutic potential.[1][2] It is often observed that these dimeric structures exhibit enhanced biological potency compared to their monomeric indole counterparts, a testament to the unique pharmacological properties endowed by the bisindole motif.[2][3][4]

This guide, intended for researchers and drug development professionals, moves beyond a mere cataloging of compounds. Instead, it aims to provide a comparative analysis of the structure-activity relationships (SAR) across different classes of bisindole derivatives. By dissecting the intricate connections between molecular architecture and biological function, we can glean invaluable insights for the rational design of next-generation therapeutics with improved efficacy and selectivity. We will explore key examples, delve into the experimental data that underpins our understanding, and provide detailed protocols for the evaluation of these compelling molecules.

The Core Architecture: Understanding the Bisindole Pharmacophore

The fundamental bisindole pharmacophore consists of two indole nuclei linked together, either directly or through a spacer moiety. The vast chemical space occupied by bisindole derivatives arises from variations in:

  • The nature of the linkage: The indole units can be connected at different positions, leading to distinct regioisomers. The linker itself can be a simple bond, a short alkyl chain, or a more complex heterocyclic system.

  • The substitution pattern on the indole rings: The indole core can be decorated with a variety of substituents, such as halogens, alkyl groups, and methoxy groups, which can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile.

  • The overall three-dimensional conformation: The spatial arrangement of the two indole rings relative to each other is a critical determinant of biological activity, as it dictates how the molecule interacts with its biological target.

The following diagram illustrates the basic modularity of the bisindole scaffold, which allows for extensive synthetic derivatization and optimization of biological activity.

Bisindole_Scaffold cluster_0 Indole Unit 1 cluster_1 Indole Unit 2 Indole1 Indole Core R1 Substituents (R1) Indole1->R1 Modification Sites Linker Linker Moiety Indole1->Linker Linkage Point Activity Biological Activity R1->Activity Modulates Indole2 Indole Core R2 Substituents (R2) Indole2->R2 Modification Sites Indole2->Linker Linkage Point R2->Activity Modulates Linker->Activity Influences

Caption: A generalized representation of the bisindole pharmacophore, highlighting the key components that can be modified to tune biological activity.

Comparative Analysis of Bisindole Derivatives in Oncology

The anticancer properties of bisindole alkaloids are arguably their most extensively studied biological attribute.[2] Several approved anticancer drugs, including vinblastine and vincristine, are bisindole alkaloids, underscoring the clinical significance of this compound class.[2] Marine organisms have also proven to be a rich source of bisindole alkaloids with potent antitumor activities.[5]

Vinca Alkaloids and their Analogs: Targeting Microtubule Dynamics

The vinca alkaloids, isolated from the Madagascar periwinkle (Catharanthus roseus), are classical examples of bisindole-based anticancer agents. Vinblastine and vincristine exert their cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. The SAR of vinca alkaloids is complex, but some general principles have been established through the study of natural and semi-synthetic analogs.

CompoundKey Structural FeaturesIC50 (Various Cancer Cell Lines)Mechanism of Action
Vinblastine Dimeric structure of catharanthine and vindolineLow nanomolar rangeInhibition of tubulin polymerization
Vincristine N-formyl group on the vindoline moietySub-nanomolar to low nanomolar rangeInhibition of tubulin polymerization
Vinorelbine Semi-synthetic; modification in the catharanthine ringLow nanomolar rangeInhibition of tubulin polymerization
Vindesine Semi-synthetic; modification on the vindoline moietyLow nanomolar rangeInhibition of tubulin polymerization

Key SAR Insights for Vinca Alkaloids:

  • The dimeric structure is essential for activity.

  • Minor modifications to the vindoline and catharanthine units can significantly impact potency and therapeutic index. For instance, the N-formyl group in vincristine compared to the N-methyl group in vinblastine leads to differences in their clinical applications and toxicity profiles.

  • The stereochemistry at the junction of the two indole units is crucial for maintaining the correct conformation for binding to tubulin.

Staurosporine and Analogs: Protein Kinase Inhibition

Staurosporine, an indolocarbazole isolated from Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[6] Its bisindole core, fused into a rigid ring system, provides a template for interaction with the ATP-binding site of a wide range of kinases. This has spurred the development of more selective analogs for targeted cancer therapy. Midostaurin, a synthetic derivative of staurosporine, is a clinically approved multi-kinase inhibitor for the treatment of acute myeloid leukemia.[2][5]

CompoundKey Structural FeaturesTarget KinasesIC50
Staurosporine Rigid indolocarbazole coreBroad-spectrum (PKC, PKA, etc.)Nanomolar range
Midostaurin Benzoyl group on the indole nitrogenFLT3, KIT, PDGFR, VEGFR2, PKCLow nanomolar range
Enzastaurin Acyclic bisindolylmaleimidePKCβLow nanomolar range
Indirubin-3'-oxime derivatives Indirubin core with oxime functionalizationTLK1, TLK2Micromolar range

Key SAR Insights for Kinase-Inhibiting Bisindoles:

  • The rigid indolocarbazole core of staurosporine serves as a high-affinity scaffold for the ATP-binding pocket of kinases.

  • Substitution on the indole nitrogens can modulate both potency and selectivity. The benzoyl group in midostaurin is a key feature for its specific kinase inhibition profile.[2]

  • Acyclic bisindolylmaleimides, like enzastaurin, can also potently inhibit protein kinases, demonstrating that a rigid fused ring system is not always a prerequisite for activity.[5]

  • For indirubin derivatives, the presence of a tertiary amine-containing side chain has been shown to be important for potent inhibition of Tousled-like kinases (TLKs).[7][8]

The following diagram illustrates the general mechanism of action for kinase-inhibiting bisindoles, which typically involves competitive binding at the ATP pocket.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Bisindole Derivative Kinase Kinase ATP Binding Pocket ATP ATP Substrate Substrate Kinase->Substrate Phosphorylation ATP->Kinase:pocket Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Bisindole Bisindole Inhibitor Bisindole->Kinase:pocket Competitive Binding Kinase_Assay_Workflow Start Start Plate_Coating Coat plate with kinase substrate Start->Plate_Coating Blocking Block non-specific binding sites Plate_Coating->Blocking Kinase_Reaction Prepare kinase reaction (kinase + inhibitor + ATP) Blocking->Kinase_Reaction Incubation Incubate reaction mixture on plate Kinase_Reaction->Incubation Detection Add primary and secondary antibodies Incubation->Detection Signal_Development Add substrate and measure signal Detection->Signal_Development End End Signal_Development->End

Sources

A Comparative Guide to the Synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole): The Decisive Advantages of Solvent-Free Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The bis(indolyl)methane (BIM) scaffold, of which 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is a prime example, represents a "privileged structure" in medicinal chemistry and drug development.[1] These compounds are renowned for a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Consequently, the development of efficient, sustainable, and high-yielding synthetic routes to access these vital molecules is of paramount importance to the scientific community.

Traditionally, the synthesis of BIMs has been dominated by methods reliant on volatile and often hazardous organic solvents.[4][5] However, the increasing adoption of green chemistry principles has catalyzed a shift towards more environmentally benign alternatives.[6][7][8] This guide provides an in-depth, data-supported comparison between traditional solvent-based protocols and modern solvent-free approaches for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), demonstrating the clear superiority of the latter.

The Conventional Approach: A Legacy of Inefficiency and Environmental Concern

The classical synthesis of bis(indolyl)methanes is typically achieved through a Friedel-Crafts alkylation reaction, where two equivalents of indole undergo an acid-catalyzed condensation with an aldehyde (in this case, acetaldehyde or its equivalent).[9][10] While effective in forming the desired carbon-carbon bonds, these legacy methods are fraught with significant drawbacks:

  • Solvent Dependency: Reactions are conducted in bulk organic solvents such as acetonitrile, dichloromethane, or toluene.[4] These solvents contribute to the majority of the waste generated in a chemical process, posing significant environmental and health risks.[5][11]

  • Energy Consumption: The use of large solvent volumes necessitates significant energy input for heating reactions to reflux and for subsequent solvent removal during product work-up.[6]

  • Extended Reaction Times: Many solvent-based procedures require several hours to reach completion, decreasing laboratory throughput.

  • Complex Work-up: The process of removing the catalyst and the bulk solvent, often involving liquid-liquid extractions and column chromatography, is time-consuming and generates further waste.

These factors not only inflate the economic cost of synthesis but also carry a substantial environmental price, running counter to the modern imperatives of sustainable chemical manufacturing.[6][12]

Solvent-Free Synthesis: The Green Revolution in BIM Production

Solvent-free synthesis, particularly when coupled with energy sources like microwave irradiation, offers a transformative alternative.[2][13] By eliminating the organic solvent, this approach directly addresses the primary shortcomings of traditional methods, aligning perfectly with the core principles of green chemistry.[14]

The advantages are immediate and profound:

  • Waste Prevention: The most significant benefit is the near-total elimination of solvent waste, representing the highest ideal of green chemistry ("prevention is better than cure").[6]

  • Enhanced Reaction Rates: Microwave-assisted solvent-free reactions often exhibit dramatic rate accelerations. The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating, reducing reaction times from hours to mere seconds or minutes.[1][2]

  • Improved Yields and Purity: The high-energy conditions and short reaction times can minimize the formation of side products, leading to higher yields of the desired bisindole.[15]

  • Simplified Work-up: Post-reaction, the crude product is often a solid that can be purified by simple recrystallization, completely bypassing the need for solvent-intensive extractions and chromatography.[1]

  • Economic and Environmental Efficiency: The reduction in solvent usage, energy consumption, and reaction time culminates in a process that is both significantly cheaper and more environmentally sustainable.[12][14]

Quantitative Performance Comparison

The following table summarizes the stark performance differences between the two methodologies, based on representative experimental data from the literature.

ParameterTraditional Solvent-Based SynthesisSolvent-Free Microwave-Assisted SynthesisAdvantage of Solvent-Free
Solvent Required (e.g., Acetonitrile, CH₂Cl₂)NoneEliminates solvent cost, waste, and hazards
Reaction Time Several hours30 - 60 secondsDrastic reduction in process time
Typical Yield 70-85%>90%[16]Higher product output
Energy Source Conventional heating (oil bath)Microwave Irradiation (e.g., 140-450W)More efficient and targeted energy transfer
Work-up Extraction, solvent evaporation, chromatographyRecrystallization from minimal solvent (e.g., Ethanol)Simplified, faster, less waste generated
Catalyst Lewis acids (e.g., InCl₃, La(OTf)₃) or Protic acidsCatalytic amount of a simple acid (e.g., glacial acetic acid)[2] or recyclable solid acids[17]Use of cheaper, safer, or recyclable catalysts
Green Chemistry Alignment PoorExcellent[14]Adheres to principles of waste prevention and energy efficiency

Mechanistic Pathway

The underlying chemical transformation for both methods is the acid-catalyzed electrophilic substitution of indole. The solvent's primary role in the traditional method is to facilitate the interaction of reactants, a function rendered unnecessary in the high-energy, solvent-free environment where reactants are in intimate contact.

The reaction proceeds via the following key steps:

  • Activation: The acid catalyst protonates the aldehyde's carbonyl group, enhancing its electrophilicity.

  • First Substitution: An electron-rich indole molecule attacks the activated carbonyl carbon.

  • Dehydration: The resulting indolylcarbinol intermediate is protonated and loses a molecule of water to form a highly stabilized, electrophilic indolenium cation.

  • Second Substitution: This cation is rapidly attacked by a second indole molecule.

  • Deprotonation: The final product, 3,3'-(Ethane-1,1-diyl)bis(1H-indole), is formed upon deprotonation.

ReactionMechanism A Aldehyde + H+ B Activated Electrophile A->B C Indole D Indolylcarbinol Intermediate B->D Nucleophilic Attack C->D E Indolenium Cation D->E - H₂O F Second Indole G Protonated Product E->G Nucleophilic Attack F->G H Bis(indolyl)methane G->H - H+

Caption: Workflow comparison: Solvent-based vs. Solvent-free synthesis.

Detailed Experimental Protocols

Protocol 1: Solvent-Free Microwave-Assisted Synthesis

[2]

  • Reactor Charging: In a microwave process vial, combine indole (2.0 mmol), the aldehyde (e.g., acetaldehyde, 1.0 mmol), and a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140-450W for 30-60 seconds.

  • Monitoring: Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, add a minimal amount of hot ethanol to the solid crude product.

  • Isolation: Cool the ethanol solution to induce crystallization. Collect the pure crystalline product by vacuum filtration and dry.

Protocol 2: Traditional Solvent-Based Synthesis
  • Reactor Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole (2.0 mmol) and the aldehyde (1.0 mmol) to a suitable solvent (e.g., 10 mL of acetonitrile).

  • Catalyst Addition: Add the acid catalyst (e.g., La(OTf)₃, 10 mol%).

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-6 hours.

  • Monitoring: Monitor the reaction completion by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

  • Isolation: Collect the appropriate fractions and remove the solvent to yield the pure product.

Conclusion and Recommendation

The evidence overwhelmingly supports the adoption of solvent-free, microwave-assisted synthesis for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and its analogues. This modern approach is not merely an incremental improvement; it is a paradigm shift in efficiency, safety, and environmental responsibility. [13]It offers researchers and drug development professionals a method that is faster, higher-yielding, and more cost-effective. [15]For any laboratory engaged in the synthesis of bis(indolyl)methanes, the solvent-free methodology is the demonstrably superior choice, delivering high-quality products while upholding the critical principles of sustainable science.

References

  • Application Notes and Protocols for Green Chemistry Approaches to Indole Deriv
  • Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes.
  • green solvents and sustainable organic synthesis - GreenField Advanced Research Publishing House.
  • IMPACT OF SOLVENTS ON ENVIRONMENTAL POLLUTION - Journal of Chemical and Pharmaceutical Sciences.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
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  • (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications - ResearchGate. [Link]

  • Racemic Bisindole Alkaloids: Structure, Bioactivity, and Computational Study | Scilit. [Link]

  • Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PMC - PubMed Central. [Link]

  • Organic Solvents in Sustainable Synthesis and Engineering | Request PDF - ResearchGate. [Link]

  • Chapter 5: Organic Solvents: Environmentally Benign Solutions - Books. [Link]

  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW - Neuroquantology. [Link]

  • A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. [Link]

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A Comparative Analysis of Bioactivity: 3,3'-Diindolylmethane (DIM) vs. its Synthetic Analog 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the known bioactivities of 3,3'-diindolylmethane (DIM), a well-researched phytochemical derived from cruciferous vegetables, and its synthetic analog, 3,3'-(Ethane-1,1-diyl)bis(1H-indole). While extensive research has illuminated the therapeutic potential of DIM, data on 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is sparse in publicly available literature. Therefore, this guide will leverage the comprehensive understanding of DIM as a benchmark to comparatively analyze and project the potential bioactivities of its ethylidene-bridged analog. The focus will be on anticancer, anti-inflammatory, and antioxidant properties, underpinned by mechanistic insights and detailed experimental protocols.

Introduction to the Molecules of Interest

3,3'-Diindolylmethane (DIM) is a natural compound formed during the digestion of indole-3-carbinol, which is abundant in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2] It has garnered significant scientific interest for its potential health benefits, including cancer prevention and treatment, hormonal balance, and anti-inflammatory effects.[3][4][5]

3,3'-(Ethane-1,1-diyl)bis(1H-indole) is a synthetic analog of DIM where the two indole rings are connected by an ethylidene bridge instead of a methylene bridge. This structural modification, while seemingly minor, can have significant implications for the molecule's three-dimensional structure, lipophilicity, and interaction with biological targets, thereby potentially altering its bioactivity profile. Due to the limited direct research on this specific analog, we will draw comparisons with other structurally related DIM analogs to infer its potential therapeutic efficacy.

Comparative Bioactivity: A Deep Dive

The therapeutic potential of DIM and its analogs is vast, with the most profound effects observed in the realms of cancer, inflammation, and oxidative stress.

Anticancer Activity: Enhanced Potency Through Structural Modification

DIM is known to inhibit the growth of various cancer cell lines, and this has been demonstrated in numerous in vitro and in vivo studies.[6][7] The anticancer effects of DIM are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[7]

While direct comparative data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is unavailable, studies on other DIM analogs, such as halogenated derivatives (ring-DIMs), have shown that structural modifications can significantly enhance cytotoxic potency against cancer cells. For instance, brominated and chlorinated DIM analogs have demonstrated lower IC50 values compared to the parent DIM molecule in prostate cancer cell lines, indicating greater efficacy at lower concentrations.[8] This suggests that the ethylidene bridge in 3,3'-(Ethane-1,1-diyl)bis(1H-indole) could similarly modulate its anticancer activity.

CompoundCancer Cell LineIC50 (µM)Reference
DIM LNCaP (Prostate)23.3[8]
C42B (Prostate)46.1[8]
4,4'-Br2DIM LNCaP (Prostate)13.1[8]
C42B (Prostate)16.7[8]
4,4'-Cl2DIM LNCaP (Prostate)20.2[8]
C42B (Prostate)29.3[8]
7,7'-Br2DIM LNCaP (Prostate)19.5[8]
C42B (Prostate)25.3[8]
7,7'-Cl2DIM LNCaP (Prostate)15.8[8]
C42B (Prostate)25.7[8]

Table 1: Comparative IC50 values of DIM and its halogenated analogs in prostate cancer cell lines.

Anti-inflammatory and Antioxidant Effects

DIM exhibits significant anti-inflammatory properties by modulating key signaling pathways, most notably the NF-κB pathway.[9][10] By inhibiting NF-κB activation, DIM can reduce the production of pro-inflammatory cytokines.[11] Furthermore, DIM has demonstrated antioxidant activity, helping to mitigate cellular damage caused by oxidative stress.[11][12]

The structural alteration in 3,3'-(Ethane-1,1-diyl)bis(1H-indole) could influence its anti-inflammatory and antioxidant potential. The electronic and steric properties of the ethylidene bridge may affect the molecule's ability to interact with the components of the NF-κB signaling cascade or to scavenge free radicals. Further experimental validation is necessary to ascertain these effects.

Unraveling the Mechanisms of Action

The bioactivities of DIM are underpinned by its interaction with multiple cellular signaling pathways. Understanding these mechanisms is crucial for predicting the potential actions of its analogs.

Aryl Hydrocarbon Receptor (AhR) Signaling

DIM is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating the expression of genes related to detoxification and cell cycle control.[13][14] The interaction of DIM with AhR can lead to both anti-estrogenic and anti-proliferative effects.[15] However, DIM is considered a selective AhR modulator, as it does not induce the toxic responses associated with potent AhR agonists like TCDD.[16] The altered conformation of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) may result in a different binding affinity and activation profile for AhR, potentially leading to a distinct downstream gene expression pattern.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DIM DIM / Analog AhR_complex AhR-Hsp90-AIP-Src DIM->AhR_complex Binds AhR_active Active AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocates & Heterodimerizes ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Induces caption Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[17][18] DIM has been shown to inhibit NF-κB activation, contributing to its anti-inflammatory and pro-apoptotic effects.[11][19] The ability of 3,3'-(Ethane-1-diyl)bis(1H-indole) to modulate this pathway is a key area for future investigation.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DIM DIM / Analog DIM->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces caption Figure 2: NF-κB Signaling Pathway and its Inhibition by DIM.

Figure 2: NF-κB Signaling Pathway and its Inhibition by DIM.

Experimental Protocols for Bioactivity Assessment

To facilitate further research into the comparative bioactivities of DIM and its analogs, the following detailed experimental protocols are provided.

Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Objective: To determine the cytotoxic effects of DIM and its analogs on cancer cell lines and to calculate the IC50 value.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, SDS-HCl solution)[22][23]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[21][22] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DIM and its analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20][22]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][22]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20] A reference wavelength of >650 nm can be used to subtract background absorbance.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with DIM and Analogs incubate1->treat_compounds incubate2 Incubate 24-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end caption Figure 3: Workflow for the MTT Cell Viability Assay.

Figure 3: Workflow for the MTT Cell Viability Assay.
NF-κB Activation Assessment via Western Blot

Western blotting can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins in the cytoplasm and nucleus.[24] A common method is to measure the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Objective: To determine the effect of DIM and its analogs on the nuclear translocation of NF-κB p65.

Materials:

  • Cell culture reagents

  • Compound of interest

  • Reagents for cytoplasmic and nuclear protein extraction

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with DIM or its analogs for the desired time. Include a positive control (e.g., TNF-α) and a negative control.

  • Cell Fractionation: Harvest the cells and perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol.[24]

  • Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p65, and loading controls) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the image using an imaging system and quantify the band intensities. Normalize the p65 levels in each fraction to the respective loading control.

Conclusion

3,3'-diindolylmethane has demonstrated significant promise as a multi-targeted therapeutic agent, particularly in the context of cancer and inflammation. While direct experimental data for its synthetic analog, 3,3'-(Ethane-1,1-diyl)bis(1H-indole), is currently lacking, the principle of enhanced bioactivity through structural modification, as seen with other DIM analogs, provides a strong rationale for its investigation. The ethylidene bridge may confer unique physicochemical properties that could translate to improved potency, altered target specificity, or a more favorable pharmacokinetic profile. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this and other novel DIM analogs, paving the way for the development of next-generation indole-based therapeutics.

References

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A Comparative Guide to Analytical Techniques for Confirming "3,3'-(Ethane-1,1-diyl)bis(1H-indole)" Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indole nucleus is a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2][3][4] The compound 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a notable bisindole, holds significant interest due to its potential pharmacological activities.[5] Ensuring the purity of this and other indole derivatives is paramount, as even minute impurities can profoundly impact biological activity and safety profiles. This guide provides an in-depth comparison of key analytical techniques for the robust purity assessment of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), offering insights into the rationale behind experimental choices and presenting validated protocols.

The multifaceted nature of chemical purity demands a multi-pronged analytical approach. No single technique can definitively establish the purity of a compound. Instead, a complementary suite of methods, each providing orthogonal information, is essential for a comprehensive evaluation. This guide will focus on a synergistic workflow employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Analytical Imperative: A Multi-Technique Approach

The confirmation of a compound's purity is not a monolithic task but rather a process of building a body of evidence. Each analytical technique offers a unique perspective on the sample's composition. HPLC excels at separating and quantifying impurities, NMR provides detailed structural information, MS gives precise molecular weight and fragmentation data, and FTIR confirms the presence of key functional groups. The convergence of data from these techniques provides a high degree of confidence in the purity assessment.

Caption: Integrated workflow for purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is an indispensable tool for purity determination due to its high resolving power and sensitivity, making it ideal for separating the main compound from structurally similar impurities.[6][7] A well-developed HPLC method can provide precise quantification of the target analyte and any detectable impurities.

Experimental Protocol: Reversed-Phase HPLC for 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution is often necessary to resolve a wide range of potential impurities. A typical starting point would be a mixture of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA) to improve peak shape.

    • Gradient Program: Start with a higher proportion of A (e.g., 90%) and gradually increase the proportion of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the indole chromophore has strong absorbance, typically around 220 nm and 280 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

Rationale for Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the relatively non-polar bisindole compound.

  • Gradient Elution: This is crucial for separating impurities that may have significantly different polarities from the main compound.

  • UV Detection: The indole moiety has a strong UV chromophore, allowing for sensitive detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is arguably the most powerful technique for structural elucidation. For purity assessment, ¹H and ¹³C NMR spectra provide a detailed "fingerprint" of the molecule. The presence of unexpected signals can indicate impurities, while the integration of proton signals can provide a quantitative measure of purity against a known standard.

Experimental Protocol: ¹H and ¹³C NMR of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.[8][9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) in CDCl₃ would include:[9]

    • A broad singlet for the two N-H protons.

    • Multiplets in the aromatic region (approx. 7.0-7.7 ppm) for the indole ring protons.

    • A quartet for the methine proton of the ethane bridge.

    • A doublet for the methyl group of the ethane bridge.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. For 3,3'-(Ethane-1,1-diyl)bis(1H-indole), characteristic signals for the indole carbons and the ethane bridge carbons would be expected.[9][10]

  • Purity Determination: The absence of significant unassigned peaks is a strong indicator of high purity. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of a signal from the standard.

Rationale for Choices:

  • High-Field NMR: Provides better resolution of complex multiplets in the aromatic region, which is crucial for identifying subtle structural differences in impurities.

  • Deuterated Solvents: Necessary to avoid large solvent signals that would obscure the analyte signals.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing an even higher level of confidence. Fragmentation patterns observed in the mass spectrum can also offer structural clues.[8][11]

Experimental Protocol: ESI-MS of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is well-suited for analyzing indole derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the ESI source. In positive ion mode, the expected molecular ion would be [M+H]⁺, corresponding to a mass-to-charge ratio (m/z) of 261.35.

  • HRMS: If available, acquire a high-resolution mass spectrum to confirm the elemental composition (C₁₈H₁₆N₂).

Rationale for Choices:

  • ESI: A soft ionization technique that typically produces the intact molecular ion with minimal fragmentation, simplifying spectral interpretation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12] For 3,3'-(Ethane-1,1-diyl)bis(1H-indole), the FTIR spectrum will show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching.[13][14][15] The absence of unexpected peaks (e.g., carbonyls from oxidized impurities) contributes to the overall purity assessment.

Experimental Protocol: FTIR of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

  • Instrumentation: A standard FTIR spectrometer, often with an attenuated total reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Key expected peaks include:[13]

    • N-H stretching: A sharp to moderately broad band around 3400 cm⁻¹.

    • Aromatic C-H stretching: Bands just above 3000 cm⁻¹.

    • Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.

    • Aromatic C=C stretching: Several sharp bands in the 1600-1450 cm⁻¹ region.

Rationale for Choices:

  • ATR: Simplifies sample preparation, requiring no sample dilution or preparation of KBr pellets.

Caption: Comparison of information from analytical techniques.

Comparative Summary of Analytical Techniques

TechniquePrimary InformationAdvantagesLimitations
HPLC Quantitative Purity, Impurity ProfileHigh sensitivity and resolution for separating impurities.[6][16]Requires a suitable chromophore for UV detection. Method development can be time-consuming.
NMR Structural Confirmation, Identification of ImpuritiesProvides unambiguous structural information. Can be quantitative with an internal standard.Lower sensitivity compared to HPLC and MS. Complex spectra can be difficult to interpret.
MS Molecular Weight, Elemental Composition (HRMS)High sensitivity and accuracy for molecular weight determination.[11]Provides limited information on isomeric impurities. Ionization efficiency can vary.
FTIR Functional Group IdentificationFast, non-destructive, and requires minimal sample preparation.[12]Provides limited information on the overall structure and is not inherently quantitative.

Conclusion

The purity assessment of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is a critical step in its application in research and drug development. A comprehensive and reliable evaluation necessitates a multi-technique approach. HPLC provides the quantitative backbone for purity determination, while NMR offers detailed structural confirmation. Mass spectrometry serves as a crucial check of molecular identity, and FTIR offers a rapid screen for the presence of key functional groups and the absence of certain impurities. By integrating the data from these orthogonal techniques, researchers can establish a high degree of confidence in the purity of their material, ensuring the integrity and reproducibility of their scientific investigations.

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A Comparative In Silico Analysis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the therapeutic potential of the synthetic bis-indole compound, 3,3'-(Ethane-1,1-diyl)bis(1H-indole), against a panel of validated oncogenic protein targets. We will move beyond a simple procedural outline to explore the causal reasoning behind our methodological choices, ensuring a self-validating and reproducible in silico experimental design.

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural and synthetic bioactive compounds.[1][2] Bis(indolyl)methanes (BIMs), in particular, have garnered significant attention for their broad pharmacological activities, including potent anticancer properties.[3][4] Much of this interest stems from studies on 3,3'-Diindolylmethane (DIM), a natural metabolite of indole-3-carbinol found in cruciferous vegetables.[5][6] DIM has been shown to exhibit anticancer activity against numerous tumor types, with identified molecular targets including Cyclooxygenase-1/2 (COX1/2) and Extracellular signal-regulated kinase 1/2 (ERK1/2).[5]

This guide investigates a structurally related synthetic analogue, 3,3'-(Ethane-1,1-diyl)bis(1H-indole), to computationally predict its binding affinity and interaction patterns with key cancer-related proteins. By comparing its performance against multiple targets and established inhibitors, we aim to generate a preliminary, data-driven hypothesis of its potential efficacy and mechanism of action, thereby guiding future in vitro and in vivo validation studies.

Rationale for Target Selection: A Multi-Pronged Approach to Cancer Biology

The selection of protein targets is a critical step that dictates the relevance of any docking study. A scattergun approach is inefficient; therefore, our targets were chosen based on three strategic pillars of cancer pathology: cell proliferation and cycle control, apoptosis evasion, and signal transduction. This curated panel allows for a comparative assessment of the compound's potential to interfere with distinct oncogenic mechanisms.

  • Extracellular Signal-Regulated Kinase 2 (ERK2/MAPK1): As a key component of the MAPK signaling pathway, ERK2 is frequently hyperactivated in many cancers, driving cell proliferation and survival. Given that the closely related DIM is a known ERK1/2 inhibitor, ERK2 represents a primary, logically-derived target for our investigation.[5]

  • B-cell lymphoma 2 (BCL-2): This protein is a cornerstone of apoptosis regulation. Its overexpression allows cancer cells to evade programmed cell death, a hallmark of cancer. The indole scaffold has been successfully utilized to specifically target BCL-2, making it a high-priority target for evaluating our compound.[7]

  • Cyclin-Dependent Kinase 4 (CDK4): CDKs are master regulators of the cell cycle. Their aberrant activity leads to uncontrolled cell division. CDK inhibition is a clinically validated strategy in cancer therapy, and various indole conjugates have been explored as potential CDK inhibitors.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Inhibition of the VEGFR2 signaling cascade is a crucial anti-angiogenic strategy in cancer treatment.

Experimental Workflow: A Self-Validating Docking Protocol

Scientific integrity in computational studies hinges on a robust and validated methodology. The following protocol is designed to be a self-validating system, incorporating a critical re-docking step to ensure the reliability of the chosen parameters before proceeding with the experimental compound. Molecular docking is a powerful computational tool that predicts the binding orientation and affinity of a small molecule within the active site of a target protein.[9][10]

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_docking Comparative Docking cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation (Test Compound & Known Inhibitors) - 2D to 3D Conversion - Energy Minimization dock_test Dock 3,3'-(Ethane-1,1-diyl)bis(1H-indole) Against All Targets ligand_prep->dock_test dock_control Dock Known Inhibitors (Positive Controls) ligand_prep->dock_control receptor_prep Receptor Preparation (PDB Structure Retrieval) - Remove Water & Heteroatoms - Add Hydrogens - Define Binding Site redock Re-docking of Co-crystallized Ligand receptor_prep->redock rmsd RMSD Calculation (Pose vs. Crystal Structure) redock->rmsd validate Validation Check (RMSD < 2.0 Å?) rmsd->validate validate->receptor_prep Refine Parameters validate->dock_test Proceed if Valid scoring Binding Affinity Analysis (Comparison of Docking Scores) dock_test->scoring dock_control->scoring interaction Interaction Analysis (H-bonds, Hydrophobic etc.) scoring->interaction conclusion Hypothesis Generation interaction->conclusion

Sources

A Comparative Analysis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and Its Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of molecular scaffolds under investigation, bis(indolyl)methane (BIM) derivatives have emerged as a promising class of compounds with demonstrated anticancer properties. This guide provides a comprehensive comparison of the efficacy of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and its structural analogs against established anticancer drugs, supported by available preclinical data. While specific experimental data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is limited in publicly available literature, this guide will leverage data from closely related BIM derivatives to provide a scientifically grounded comparative analysis.

Introduction to Bis(indolyl)methanes (BIMs)

The indole moiety is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[1][2] Bis(indolyl)methanes, characterized by two indole rings linked by a methylene or substituted methylene bridge, have garnered significant attention for their potential as anticancer agents.[3][4][5] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][4][6]

Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Inhibition

The anticancer activity of bis(indolyl)methane derivatives is not attributed to a single mechanism but rather a convergence of effects on multiple cellular pathways.

Induction of Apoptosis

A primary mechanism by which BIMs exert their cytotoxic effects is through the induction of apoptosis. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Evidence suggests that certain BIM derivatives can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[4] This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.[4][7] Specifically, the activation of caspase-3 and caspase-9 has been observed in cancer cells treated with BIM compounds.[7]

BIMs Bis(indolyl)methane Derivatives Bcl2 Bcl-2 (Anti-apoptotic) BIMs->Bcl2 Inhibits Bax Bax (Pro-apoptotic) BIMs->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Maintains membrane potential Bax->Mitochondrion Disrupts membrane potential CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by BIM derivatives.

Comparative In Vitro Efficacy

To provide a framework for evaluating the potential of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), this section presents a comparative analysis of the in vitro cytotoxicity of various BIM derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological or biochemical function, is a key metric for this comparison. For context, the IC50 values of well-established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—are also provided for the same cell lines where data is available.

It is crucial to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data presented below, collated from multiple sources, offers a valuable snapshot of the relative potency of these compounds.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Bis(indolyl)methane Derivatives
1,1-bis(3'-indolyl)-1-(p-t-butylphenyl)methaneKU7 (Bladder)5 - 10[8]
1,1-bis(3'-indolyl)-1-(p-t-butylphenyl)methane253J-BV (Bladder)1 - 5[8]
Compound 5b (a bis(indolyl)methane derivative)LNCaP (Prostate)0.64 ± 0.09[1]
Triphenylamine BIM derivative 2aHT-29 (Colon)3.93[9]
Compound 3b (a bis(indolyl)methane derivative)A549 (Lung)4.52[2]
Compound 49 (a bis-indole analogue)A549 (Lung)16.1[10]
Known Anticancer Drugs
DoxorubicinA549 (Lung)1.50
DoxorubicinMCF-7 (Breast)2.50
DoxorubicinLNCaP (Prostate)0.25
CisplatinA549 (Lung)16.48[11]
CisplatinMCF-7 (Breast)> 20 (example, varies)[12]
PaclitaxelA549 (Lung)1.35 nM (0.00135 µM)[13]
PaclitaxelA549 (Lung)10.18 µg/L (~0.012 µM)[14]
PaclitaxelMCF-7 (Breast)Varies[15]

Experimental Methodologies: A Guide for Reproducibility

To ensure scientific rigor and enable the reproduction of the findings cited in this guide, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze start Implant human tumor cells into immunodeficient mice growth Allow tumors to reach a palpable size start->growth randomize Randomize mice into treatment & control groups growth->randomize treat Administer test compound or vehicle control randomize->treat measure Measure tumor volume periodically treat->measure endpoint Continue until endpoint (e.g., tumor size limit) measure->endpoint analyze Analyze tumor growth inhibition endpoint->analyze

Caption: General workflow for a xenograft tumor model study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice). [3]2. Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Endpoint and Analysis: Continue the study until a defined endpoint, such as the tumors in the control group reaching a maximum allowed size. At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histological examination). Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Concluding Remarks for the Research Professional

The available preclinical data, primarily from structural analogs, suggests that 3,3'-(Ethane-1,1-diyl)bis(1H-indole) belongs to a class of compounds with significant potential as anticancer agents. The multi-faceted mechanism of action, particularly the induction of apoptosis through the intrinsic pathway, positions BIM derivatives as attractive candidates for further investigation.

While the in vitro potency of some BIMs appears comparable to or, in some cases, even greater than that of established drugs like cisplatin against certain cancer cell lines, it is imperative to conduct comprehensive head-to-head studies under standardized conditions. Furthermore, the therapeutic potential of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) itself can only be definitively determined through rigorous experimental evaluation.

Future research should focus on:

  • Direct Efficacy Studies: Conducting in vitro and in vivo studies to determine the specific anticancer activity of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

  • Mechanism of Action Elucidation: Further investigating the precise molecular targets and signaling pathways modulated by this specific compound.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to evaluate its drug-like properties.

By systematically addressing these research questions, the scientific community can fully unlock the therapeutic potential of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and its analogs in the ongoing fight against cancer.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) (CAS No. 5030-91-1), a compound utilized in various research and development applications.[1][2][3][4] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The guidance herein is predicated on the principle of treating substances with unknown toxicological profiles with a high degree of caution, and is informed by best practices for handling related indole derivatives.

Hazard Assessment and Risk Mitigation

Given the absence of comprehensive toxicological data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a conservative approach to risk assessment is mandatory. The primary hazards are anticipated to be similar to other indole derivatives, which may include skin and eye irritation, and potential harm if swallowed.[6][7][8]

Key Precautionary Measures:

  • All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and its associated waste.

Protection Type Specification Rationale
Eye and Face Chemical safety goggles or a full-face shield.Protects against splashes of solutions or airborne particles of the solid compound.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the compound.
Body A laboratory coat and long-sleeved clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory To be used in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling airborne particles.
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary. Restrict access to the spill zone.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Collect the Waste: Place all contaminated materials (spilled substance, absorbent materials, and any contaminated cleaning supplies) into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If there has been any personal exposure, seek immediate medical attention and provide details of the chemical involved.

Waste Segregation and Disposal Workflow

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[7] The following diagram illustrates the decision-making process for the disposal of waste containing 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Solid Waste Stream cluster_3 Liquid Waste Stream cluster_4 Final Disposal Pathway Start Waste Containing 3,3'-(Ethane-1,1-diyl)bis(1H-indole) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Chemical Waste (e.g., contaminated gloves, paper towels, vials) IsSolid->SolidWaste Solid IsHalogenated Does the solvent contain halogens? IsSolid->IsHalogenated Liquid Collection Label and Store in Satellite Accumulation Area SolidWaste->Collection UnusedProduct Unused or Expired Product (in original container) UnusedProduct->Collection Halogenated Halogenated Organic Waste IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste IsHalogenated->NonHalogenated No Halogenated->Collection NonHalogenated->Collection Pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service Collection->Pickup

Disposal workflow for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) waste.
Step-by-Step Disposal Procedures

A. Solid Waste:

  • Collection: Collect all non-reusable solid materials contaminated with 3,3'-(Ethane-1,1-diyl)bis(1H-indole), such as gloves, absorbent paper, and empty vials, in a designated hazardous waste container.[7]

  • Unused Product: Any unused or expired 3,3'-(Ethane-1,1-diyl)bis(1H-indole) should be kept in its original container and treated as hazardous waste.[7] Do not mix with other waste streams.

B. Liquid Waste:

  • Segregation: It is imperative to segregate halogenated and non-halogenated solvent waste streams to prevent chemical reactions and to facilitate proper disposal.[6]

  • Containerization: Use chemically compatible containers with secure, leak-proof lids for collecting liquid waste.[7][9]

C. Container Labeling and Storage:

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "3,3'-(Ethane-1,1-diyl)bis(1H-indole)," and the approximate concentration and volume.[7][9] The date of initial waste accumulation must also be recorded on the label.[7]

  • Storage: Store waste containers in a designated and secure satellite accumulation area near the point of generation.[7][9] The containers should be kept closed except when adding waste and should be placed in secondary containment to prevent spills.[7][9]

D. Final Disposal:

  • Professional Disposal: The ultimate disposal of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) waste must be conducted by a licensed and certified hazardous waste disposal company.[5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[7]

  • Institutional Procedures: Follow your institution's specific protocols for arranging the pickup and disposal of hazardous chemical waste.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), thereby fostering a culture of safety and regulatory compliance within the scientific community.

References

  • Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet. Sigma-Aldrich.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • 3,3'-(Ethane-1,1-diyl)bis(1H-indole)(CAS# 5030-91-1). Angene Chemical.
  • Safety Data Sheet. Cayman Chemical.
  • Safety Data Sheet. Fisher Scientific.
  • 3,3'-(Ethane-1,1-diyl)bis(1H-indole), 97% Purity, C18H16N2, 1 gram. CP Lab Safety.
  • 5030-91-1|3,3'-(Ethane-1,1-diyl)bis(1H-indole). BLDpharm.
  • Kovac's Indole Reagent, Safety Data Sheet, English. Neogen.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Kovac's Indole Reagent, Safety Data Sheet, English - US. Neogen.
  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin.
  • 3,3'-(Ethane-1,1-diyl)bis(1H-indole). Merck.
  • 3,3'-(Ethane-1,1-diyl)bis(1H-indole). MySkinRecipes.
  • 3,3'-(butane-1,1-diyl)bis(1H-indole). Smolecule.
  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

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A Comprehensive Guide to the Safe Handling of 3,3'-(Ethane-1,1-diyl)bis(1H-indole)

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow demands a commensurate level of safety and operational excellence. 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a member of the versatile indole family of compounds, presents unique opportunities in drug discovery.[1][2] This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Assessment and Triage: Understanding the Risks

Given the chemical structure of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), it is prudent to assume it may exhibit hazards similar to other indole compounds. These hazards often include:

  • Skin Irritation: Many indole derivatives are known to cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory irritation.[3]

  • Harmful if Swallowed: Some indole compounds are harmful if ingested.[4]

Therefore, all handling procedures must be conducted with the assumption that 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Protection Type Specific Recommendation Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7]Double-gloving is recommended, especially when handling concentrated solutions or performing transfers.[8] Regularly inspect gloves for any signs of degradation or puncture.
Eye and Face Protection Chemical safety goggles and a face shield.[6][7]Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.[8]
Body Protection A laboratory coat that fastens securely.A lab coat should have long sleeves and be fully buttoned to provide maximum coverage.
Respiratory Protection Work in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.A chemical fume hood is the primary engineering control to prevent inhalation of powders or aerosols.

Operational Plan for Safe Handling

A systematic workflow is critical for minimizing the risk of exposure and cross-contamination. The following diagram and procedural steps outline a safe handling protocol for 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data for Related Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve storage_conditions Store in a Cool, Dry, and Dark Place handling_dissolve->storage_conditions disposal_waste Dispose of Waste According to Institutional Guidelines storage_conditions->disposal_waste

Caption: Workflow for the safe handling of 3,3'-(Ethane-1,1-diyl)bis(1H-indole).

Step-by-Step Handling Procedures:
  • Preparation:

    • Review Safety Data: Before beginning any work, thoroughly review the SDS for structurally similar indole compounds to be fully aware of potential hazards and safety precautions.[9]

    • Don PPE: Put on all recommended PPE as detailed in the table above.

    • Ventilation: All manipulations of solid 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and its solutions must be performed in a certified chemical fume hood.[6]

  • Handling:

    • Avoid Dust Generation: When handling the solid material, do so carefully to minimize the creation of dust.

    • Weighing: Use a balance inside the chemical fume hood or in a contained space with local exhaust ventilation.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Storage:

    • Temperature: Store the compound in a cool, dry place.

    • Light: Protect the compound from light.[9]

    • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[9]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (if not already worn) spill->ppe contain Contain the Spill with Absorbent Material evacuate->contain ppe->contain collect Collect Contaminated Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose

Caption: Decision-making workflow for spill response.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and any contaminated materials is a critical final step in the handling process.

Waste Segregation and Collection:
  • Solid Waste: Collect all chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials that have come into contact with the compound, in a designated and clearly labeled hazardous waste container.[10] Do not mix solid waste with liquid waste streams.[10]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[6]

  • Unused or Expired Compound: The original container with any unused or expired compound should be treated as hazardous waste.[10]

Waste Container Selection and Labeling:
  • Container: Use a container that is chemically compatible with 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and is in good condition with no leaks or cracks. The container must have a secure, leak-proof, screw-on cap.[10]

  • Labeling: Before adding any waste, label the container with the words "Hazardous Waste."[10] The label must include:

    • The full chemical name: "3,3'-(Ethane-1,1-diyl)bis(1H-indole)". Avoid using abbreviations or chemical formulas.[10]

    • The accumulation start date (the date the first waste is added to the container).[10]

    • An accurate list of all contents, including any residual solvents.[10]

    • The name and contact information of the responsible researcher or lab supervisor.[10]

Storage of Hazardous Waste:
  • Designate a specific, secure area within the laboratory for the storage of hazardous waste.

  • Ensure the container is kept closed except when adding waste.[10]

  • Segregate the waste from incompatible materials.[10]

Final Disposal:
  • The ultimate disposal of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) waste must be handled by your institution's EHS department or a certified hazardous waste disposal contractor.[6]

  • Complete all required waste disposal forms accurately and completely.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate 3,3'-(Ethane-1,1-diyl)bis(1H-indole) into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Angene Chemical. (2021). 3,3'-(Ethane-1,1-diyl)bis(1H-indole)(CAS# 5030-91-1). Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3,3'-(Ethane-1,1-diyl)bis(1H-indole), 97% Purity, C18H16N2, 1 gram. Retrieved from [Link]

  • UF/IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • PMC. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. Retrieved from [Link]

  • PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Ethane-1,2-diol, p.a.. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.